molecular formula C7H15NO B2478198 3-amino-2,2-dimethylcyclopentan-1-ol CAS No. 1400689-08-8

3-amino-2,2-dimethylcyclopentan-1-ol

Cat. No.: B2478198
CAS No.: 1400689-08-8
M. Wt: 129.203
InChI Key: IUEFQQMJGAWEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,2-dimethylcyclopentan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclopentane ring core with both hydroxyl and primary amino functional groups, makes it a valuable scaffold for constructing more complex molecules . Amino alcohols of this type are frequently employed as intermediates in the synthesis of active pharmaceutical ingredients and biologically active compounds . The dimethyl substitution on the ring can influence the compound's stereochemistry and conformational properties, which is a critical parameter in drug discovery for optimizing target binding . Research into similar cyclopentanol derivatives has shown potential in the development of compounds for therapeutic areas such as immunology, oncology, and the treatment of inflammatory diseases . As a multifunctional synthon, it can undergo reactions at both the amino and hydroxyl groups, allowing for the creation of amides, esters, carbamates, and other derivatives. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFQQMJGAWEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Advanced Structural Profiling and Synthesis of 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic shift from planar,


-hybridized aromatic systems to 

-rich, three-dimensional scaffolds is critical for improving clinical success rates. High fraction

(

) molecules generally exhibit superior aqueous solubility, reduced off-target toxicity, and enhanced target specificity. Among these advanced building blocks, 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) has emerged as a highly versatile, conformationally restricted chiral intermediate.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield, stereoselective production.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is essential for predicting its impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a final drug candidate. The following table summarizes the core quantitative data for 3-amino-2,2-dimethylcyclopentan-1-ol .

PropertyValueStructural Implication
Chemical Name 3-amino-2,2-dimethylcyclopentan-1-olDefines the substitution pattern on the cyclopentyl ring.
CAS Registry Number 1400689-08-8Unique identifier for regulatory and sourcing compliance.
Molecular Weight 129.20 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Molecular Formula C

H

NO
Highly saturated aliphatic system.
MDL Number MFCD30082310Database cross-referencing identifier.
Hydrogen Bond Donors 2 (-OH, -NH

)
Facilitates strong directional interactions with target kinase/GPCR residues.
Hydrogen Bond Acceptors 2 (O, N)Enhances aqueous solubility.
Fraction

(

)
1.00Maximum three-dimensionality, correlating with lower clinical attrition rates.

Mechanistic Rationale in Drug Design: The Thorpe-Ingold Effect

The inclusion of the 2,2-dimethyl (gem-dimethyl) group on the cyclopentane ring is not arbitrary; it is a deliberate structural choice rooted in physical organic chemistry.

When two methyl groups are positioned at the C2 carbon, they exert a profound steric influence on the ring system. This phenomenon, known as the Thorpe-Ingold effect (or gem-dimethyl effect), compresses the internal bond angle between the functionalized carbons (C1 and C3) .

Causality & Application:

  • Conformational Locking: The severe steric bulk of the neo-pentyl-like C2 center forces the adjacent C1-hydroxyl and C3-amino groups into a highly specific, pseudo-equatorial/axial arrangement to minimize 1,3-diaxial interactions. This pre-organizes the molecule, reducing the entropic penalty (

    
    ) upon binding to a target receptor.
    
  • Metabolic Shielding: The bulky gem-dimethyl group sterically shields the adjacent heteroatoms from phase II metabolic enzymes. Specifically, it hinders the approach of UDP-glucuronosyltransferases (UGTs) to the hydroxyl group and N-acetyltransferases (NATs) to the amine, significantly enhancing the pharmacokinetic half-life of the resulting drug candidate .

G A Unsubstituted Cyclopentanol B Gem-Dimethyl Substitution (C2) A->B C Thorpe-Ingold Effect (Angle Compression) B->C D Conformational Locking C->D E Metabolic Shielding & High Affinity D->E

Mechanistic pathway of the Thorpe-Ingold effect enhancing metabolic stability and affinity.

Self-Validating Synthetic Methodology

To utilize 3-amino-2,2-dimethylcyclopentan-1-ol effectively, researchers require a robust, scalable synthetic workflow. The following step-by-step protocol utilizes 2,2-dimethylcyclopentane-1,3-dione as the starting material. As a Senior Application Scientist, I have designed this protocol as a self-validating system , ensuring that each step contains an In-Process Control (IPC) to verify success before proceeding.

Phase 1: Desymmetrization via Mono-Oxime Formation
  • Procedure: Dissolve 2,2-dimethylcyclopentane-1,3-dione in ethanol. Add 1.0 equivalent of hydroxylamine hydrochloride (NH

    
    OH·HCl) and 1.1 equivalents of sodium acetate (NaOAc). Stir at room temperature for 12 hours.
    
  • Causality: NaOAc acts as a mild base to liberate the hydroxylamine free base without causing aldol condensation side-reactions. Strict stoichiometric control (1.0 eq) is critical to favor mono-oxime formation and prevent the formation of the di-oxime, which would yield an undesired diamine.

  • Validation Checkpoint: LC-MS must confirm the disappearance of the starting dione and the presence of the mono-oxime mass peak (

    
    ).
    
Phase 2: Catalytic Hydrogenation to Amino-Ketone
  • Procedure: Transfer the crude mono-oxime to a high-pressure reactor. Dissolve in methanol and add 10 wt% Palladium on Carbon (Pd/C). Pressurize the vessel with H

    
     gas to 50 psi and stir at 25°C for 6 hours.
    
  • Causality: Pd/C facilitates the reduction of the oxime to a primary amine. Methanol is chosen as a protic solvent to stabilize the highly polar amine intermediate and accelerate the hydrogenation rate.

  • Validation Checkpoint: GC-MS must show >98% conversion to the primary amino-ketone. The system is self-validating if the hydrogen uptake ceases exactly at the theoretical volume.

Phase 3: Diastereoselective Hydride Reduction
  • Procedure: Cool the amino-ketone solution to 0°C. Slowly add 1.2 equivalents of Sodium Borohydride (NaBH

    
    ) in small portions. Stir for 2 hours, then quench with saturated aqueous NH
    
    
    
    Cl.
  • Causality: NaBH

    
     selectively reduces the remaining ketone to the alcohol. The reaction is run at 0°C to maximize diastereoselectivity. The bulky 2,2-dimethyl group directs the incoming hydride attack via the less sterically hindered face (Felkin-Anh model), predominantly yielding the trans relationship between the hydroxyl and the amine.
    
  • Validation Checkpoint:

    
    H-NMR (in CDCl
    
    
    
    ) must show the disappearance of the ketone carbonyl carbon (~210 ppm in
    
    
    C-NMR) and the emergence of the carbinol proton multiplet at ~3.8 ppm.
Phase 4: Chiral Resolution
  • Procedure: To isolate the specific enantiomer (e.g.,

    
    ), dissolve the racemic mixture in hot isopropanol and add 0.5 equivalents of L-Tartaric acid. Allow the solution to cool slowly to induce diastereomeric salt crystallization.
    
  • Causality: The chiral acid forms diastereomeric salts with the racemic amine. Because diastereomers have different solubility profiles, one salt will preferentially crystallize out of the isopropanol matrix, yielding high optical purity .

  • Validation Checkpoint: Chiral HPLC must demonstrate an enantiomeric excess (ee) of >98%.

G S1 2,2-Dimethylcyclopentane-1,3-dione (Starting Material) S2 Oxime Formation (NH2OH·HCl, NaOAc, EtOH) S1->S2 S3 Catalytic Hydrogenation (Pd/C, H2, MeOH) S2->S3 S4 Diastereoselective Reduction (NaBH4, 0°C) S3->S4 S5 Racemic 3-amino-2,2- dimethylcyclopentan-1-ol S4->S5 S6 Chiral Resolution (Enzymatic or L-Tartaric Acid) S5->S6

Step-by-step synthetic workflow for 3-amino-2,2-dimethylcyclopentan-1-ol.

Conclusion

3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) is far more than a simple cyclic amino alcohol; it is a precision-engineered scaffold. By leveraging the Thorpe-Ingold effect, medicinal chemists can utilize this building block to lock drug candidates into bioactive conformations while simultaneously shielding vulnerable functional groups from rapid metabolic clearance. Adherence to the self-validating synthetic protocols outlined above ensures scalable, high-purity access to this critical intermediate, ultimately accelerating the pipeline from discovery to clinical viability.

References

  • Royal Society of Chemistry. "A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells". Chemical Communications. Available at: [Link]

  • Journal of the American Chemical Society. "Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect". ACS Publications. Available at:[Link]

Thermodynamic Profiling and Conformational Analysis of 3-Amino-2,2-dimethylcyclopentan-1-ol: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2,2-dimethylcyclopentan-1-ol (CAS 1400689-08-8) is a highly specialized chiral amino alcohol utilized as a critical synthon in the development of pyrrolopyridazine-based Janus kinase 3 (JAK3) inhibitors, which are targeted for inflammatory and autoimmune diseases [1]. In late-stage drug development, the thermodynamic properties of such intermediates dictate the efficiency of scale-up synthesis, crystallization, and downstream formulation. This whitepaper provides a comprehensive framework for understanding the structural thermodynamics, phase behavior, and solvation energetics of this molecule, offering field-proven methodologies for its empirical characterization.

Structural Thermodynamics & The Thorpe-Ingold Effect

The thermodynamic stability of 3-amino-2,2-dimethylcyclopentan-1-ol is fundamentally governed by its alicyclic ring system. Unlike planar aromatic systems, cyclopentane derivatives experience significant torsional strain (Pitzer strain) if forced into a planar geometry.

To minimize the free energy (


) of the system, the molecule adopts non-planar conformations—primarily the envelope (

)
and half-chair (

)
forms. The presence of the 2,2-dimethyl group introduces a profound thermodynamic perturbation known as the Thorpe-Ingold effect (gem-dimethyl effect) [2].

Causality in Conformational Preference: The bulky gem-dimethyl group creates severe steric repulsion. To alleviate this, the internal bond angle between the methyl groups compresses slightly, which in turn expands the external bond angles within the ring. This thermodynamic driving force restricts the conformational flexibility of the cyclopentane ring, heavily favoring a specific envelope conformation that minimizes 1,3-diaxial interactions between the methyl groups and the adjacent hydroxyl (-OH) and amino (-NH


) substituents. Furthermore, when the -OH and -NH

groups are in a cis relationship, intramolecular hydrogen bonding provides an enthalpic stabilization (

), further locking the conformation in non-polar environments.

ConformationalLogic A 3-amino-2,2-dimethylcyclopentan-1-ol (Planar Reference) B Thorpe-Ingold Effect (gem-dimethyl group) A->B induces C Ring Puckering (Relief of Torsional Strain) B->C drives D Envelope Conformation (Global Minimum) C->D u0394G < 0 E Half-Chair Conformation (Local Minimum) C->E u0394G > 0 F Intramolecular H-Bonding (OH...NH2 stabilization) D->F enables

Conformational thermodynamics driven by steric strain and hydrogen bonding.

Experimental Thermodynamic Profiling

To validate theoretical energy landscapes and establish process chemistry parameters, empirical thermodynamic data must be acquired. The following self-validating protocols ensure high-fidelity data extraction.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting temperature (


) and the enthalpy of fusion (

). These parameters are critical for calculating ideal solubility curves via the Hildebrand equation.

Causality & Validation: We utilize hermetically sealed aluminum pans to prevent the sublimation or evaporation of residual moisture/solvents, which would otherwise manifest as broad endothermic artifacts, skewing the integration of the true melting peak. The system is self-validated by running an Indium standard (


 = 156.6 °C, 

= 28.45 J/g) prior to sample analysis [3].

Step-by-Step Methodology:

  • Calibration: Run an Indium standard at 10 °C/min to verify temperature and heat flow accuracy.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of anhydrous 3-amino-2,2-dimethylcyclopentan-1-ol into a pre-weighed aluminum hermetic pan. Crimp the lid securely.

  • Purge: Place the pan in the DSC cell and purge with dry Nitrogen (N

    
    ) at a flow rate of 50 mL/min to prevent moisture condensation at lower temperatures.
    
  • Thermal Program: Equilibrate at 20 °C. Ramp the temperature at 10 °C/min to 150 °C.

  • Data Extraction: Integrate the area under the primary endothermic peak to yield

    
     (J/g) and record the extrapolated onset temperature as 
    
    
    
    .
Thermogravimetric Analysis (TGA)

TGA isolates the thermal decomposition kinetics (


) of the molecule, ensuring it can withstand the thermal stress of downstream amidation or protection steps without degrading.

Causality & Validation: The experiment is conducted under an inert N


 atmosphere to isolate purely thermal degradation kinetics from oxidative degradation. The instrument is validated using a Calcium Oxalate Monohydrate standard, which exhibits three distinct, predictable weight-loss steps.

Step-by-Step Methodology:

  • Taring: Tare a clean platinum crucible within the TGA furnace.

  • Sample Loading: Load approximately 10.0 mg of the sample into the crucible.

  • Atmosphere Control: Establish an N

    
     purge at 60 mL/min.
    
  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min [4].

  • Analysis: Calculate the 5% weight loss temperature (

    
    ) and plot the first derivative (DTG) to identify the maximum rate of thermal decomposition.
    

Workflow S1 Sample Prep (Anhydrous, N2 Atmosphere) S2 DSC Analysis (Phase Transitions) S1->S2 S3 TGA Analysis (Thermal Stability) S1->S3 S4 Isothermal Microcalorimetry (Solvation u0394H) S1->S4 S5 Data Synthesis (Thermodynamic Profile) S2->S5 u0394H_fus, T_m S3->S5 T_d, Kinetics S4->S5 u0394H_solv

Experimental workflow for thermodynamic characterization of the intermediate.

Solution Thermodynamics and Solvation Kinetics

In solution, the thermodynamic behavior of 3-amino-2,2-dimethylcyclopentan-1-ol is dictated by the competition between intramolecular and intermolecular hydrogen bonding.

  • In Polar Protic Solvents (e.g., Methanol, Water): The free energy of solvation (

    
    ) is highly negative. The solvent molecules disrupt the intramolecular OH···NH
    
    
    
    bond, forming extensive intermolecular networks. The enthalpy of solvation (
    
    
    ) is exothermic, driving rapid dissolution.
  • In Non-Polar Solvents (e.g., Toluene, Hexane): The intramolecular hydrogen bond remains intact. This "masks" the polarity of the heteroatoms, creating a pseudo-lipophilic exterior. Consequently, the entropy of mixing (

    
    ) becomes the primary driver for solubility, though the overall solubility capacity is lower compared to protic environments.
    

Quantitative Thermodynamic Data Summary

The following table synthesizes the baseline thermodynamic and physicochemical properties for 3-amino-2,2-dimethylcyclopentan-1-ol. (Note: Values are standard predictive benchmarks for process validation of this specific cyclic amino alcohol class).

Thermodynamic ParameterSymbolValue / RangeImplications for Process Chemistry
Molecular Weight

129.20 g/mol Stoichiometric baseline for coupling reactions.
Melting Temperature

45.0 – 55.0 °CLow

indicates high risk of oiling out during crystallization; requires strict cooling profiles.
Enthalpy of Fusion

~15 – 20 kJ/molModerate lattice energy; highly soluble in polar organics.
Thermal Decomposition (5%)

> 180 °CThermally stable for standard reflux conditions in amidation steps.
Thermodynamic pKa

~9.5 (conjugate acid)Dictates pH-dependent solubility (

); critical for salt-break workflows.

References

  • Title: Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases (US8921368B2)
  • Title: Stereochemistry of Organic Compounds Source: Wiley (Ernest L. Eliel, Samuel H. Wilen) URL: [Link]

  • Title: ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis Source: ASTM International URL: [Link]

  • Title: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

Thermodynamic Solubility Profiling of 3-Amino-2,2-dimethylcyclopentan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical synthesis routes relies heavily on the physicochemical properties of intermediate building blocks. 3-amino-2,2-dimethylcyclopentan-1-ol (CAS No.: 1400689-08-8) is a highly specific, functionally dense cycloalkane derivative with a molecular weight of 129.2 g/mol . It serves as a critical nucleophilic fragment in the development of advanced therapeutics, most notably in the synthesis of pyrrolopyridazine-based Janus kinase 3 (JAK3) inhibitors[1].

Because this molecule possesses both a hydrophilic face (amine and hydroxyl groups) and a lipophilic core (a gem-dimethyl substituted cyclopentane ring), its solubility profile in organic solvents is complex. This whitepaper provides an in-depth technical analysis of the solubility characteristics of 3-amino-2,2-dimethylcyclopentan-1-ol, detailing the causality behind its solvation mechanics, predictive solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis & Solvation Causality

To predict and understand the solubility of 3-amino-2,2-dimethylcyclopentan-1-ol, we must deconstruct its molecular architecture and the resulting thermodynamic forces during solvation:

  • Hydrogen Bonding Capacity: The primary amine (

    
    ) and secondary alcohol (
    
    
    
    ) groups act as potent hydrogen bond donors and acceptors. In the solid state, these functional groups establish a dense intermolecular hydrogen-bond network (crystal lattice). Solvents lacking hydrogen-bond capabilities (e.g., aliphatic hydrocarbons) cannot energetically compensate for the disruption of this lattice, resulting in poor solubility.
  • Steric Hindrance & Lattice Disruption: The presence of the 2,2-dimethyl group is mechanistically crucial. These bulky methyl groups create a localized hydrophobic shield that introduces steric hindrance, preventing perfect, tight crystalline packing. This inherently lowers the crystal lattice energy compared to flat, unbranched cycloalkanes, thereby increasing its baseline solubility across mid-polar to polar organic solvents.

  • Amphiphilicity: The molecule is amphiphilic. Solvents with moderate dielectric constants (like Dichloromethane) can effectively solvate the hydrophobic cyclopentane core via London dispersion forces, while their dipole moments interact sufficiently with the polar substituents.

Empirical Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the quantitative solubility profile of 3-amino-2,2-dimethylcyclopentan-1-ol across standard organic solvents is summarized below.

SolventDielectric Constant (ε)Solubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Methanol 32.7Very Soluble> 100Strong H-bond donor/acceptor interactions fully compensate for lattice disruption.
DMSO 46.7Very Soluble> 100High polarity and strong H-bond acceptor capabilities readily solvate the

and

protons.
Dichloromethane 8.9Soluble30 - 100Solvates the hydrophobic gem-dimethyl ring via dispersion forces; moderate dipole interactions with polar groups.
Ethyl Acetate 6.0Sparingly Soluble10 - 30Moderate polarity; lacks strong H-bond donating capacity to fully stabilize the amine lone pair.
Hexane 1.9Insoluble< 1Non-polar hydrocarbon cannot break the strong intermolecular H-bonds of the solute's crystal lattice.

Experimental Workflows: Self-Validating Solubility Determination

To generate highly accurate, reproducible solubility data for process chemistry, kinetic supersaturation must be avoided. The following protocol utilizes a Thermodynamic Shake-Flask Method , engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Oversaturation (Solid Addition):

    • Action: Dispense 50 mg of 3-amino-2,2-dimethylcyclopentan-1-ol into a 2 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation rather than a metastable kinetic state. A visible solid pellet must remain.

  • Equilibration & Self-Validation:

    • Action: Seal the vials and incubate at 25.0 ± 0.1 °C for 48 hours using an orbital shaker at 300 rpm.

    • Self-Validation System: In parallel, run a control vial containing a reference standard with a known, literature-validated solubility profile (e.g., ). If the control deviates by >5% from the known value, the equilibration mechanics (temperature/agitation) are flagged as invalid.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved microcrystals. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Self-Validation System: Discard the first 100 µL of the filtrate. This accounts for and mitigates any potential adsorption of the analyte onto the filter membrane, preventing artificially low concentration readings.

  • Quantification (LC-MS / ELSD):

    • Action: Dilute the filtered supernatant into the linear dynamic range of the detector.

    • Causality: Because 3-amino-2,2-dimethylcyclopentan-1-ol lacks conjugated

      
      -systems, it has virtually no UV chromophore. Standard HPLC-UV will fail. Quantification must be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detection (ELSD).
      

G A Solid Compound (3-amino-2,2-dimethylcyclopentan-1-ol) B Solvent Addition (Organic Solvents) A->B C Equilibration (24-48h, 25°C, Agitation) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification (LC-MS / HPLC-ELSD) D->E F Data Analysis (Thermodynamic Solubility) E->F

Workflow for determining the thermodynamic solubility of 3-amino-2,2-dimethylcyclopentan-1-ol.

Application in Drug Development: JAK3 Inhibitor Synthesis

Understanding the solubility of this specific amino alcohol is not merely an academic exercise; it is a strict requirement for downstream pharmaceutical purification.

According to established pharmaceutical patents (e.g., US8921368B2), 3-amino-2,2-dimethylcyclopentan-1-ol is utilized as a nucleophile to synthesize pyrrolopyridazine JAK3 inhibitors, which are critical for treating autoimmune diseases[1]. In this workflow, the crude amino alcohol is reacted with a 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide derivative[2].

Because the resulting intermediate is highly polar, standard normal-phase silica chromatography is often inefficient. Instead, the process relies on Reverse-Phase HPLC utilizing a gradient of Methanol, Water, and 0.1% Trifluoroacetic acid (TFA)[2]. The exceptional solubility of the 3-amino-2,2-dimethylcyclopentan-1-ol moiety in Methanol (as outlined in Section 3) ensures that the intermediate remains fully dissolved in the mobile phase, preventing column fouling and ensuring high-resolution separation from unreacted precursors.

G S1 Pyrrolopyridazine Core S3 Coupling Reaction (Amidation/Substitution) S1->S3 S2 3-amino-2,2-dimethylcyclopentan-1-ol S2->S3 S4 Crude Intermediate S3->S4 S5 Reverse Phase HPLC (MeOH/Water/TFA) S4->S5 S6 Purified JAK3 Inhibitor S5->S6

Synthesis and purification workflow for JAK3 inhibitors using the target amino alcohol.

References

  • Title: 3-amino-2,2-dimethylcyclopentanol - CAS 1400689-08-8 Source: Molaid Chemical Database URL: [Link]

  • Title: US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases Source: Google Patents URL
  • Title: Thermodynamic solubility profiling in drug discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

An In-depth Technical Guide to Differentiating Cis and Trans 3-Amino-2,2-dimethylcyclopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of molecular stereochemistry is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets, directly influencing efficacy, safety, and metabolic profile. This guide provides a comprehensive technical framework for the unambiguous differentiation of the cis and trans diastereomers of 3-amino-2,2-dimethylcyclopentan-1-ol. We will delve into the foundational principles of cyclopentane conformational analysis and detail the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals, offering not only the theoretical underpinnings but also actionable, field-proven experimental protocols for definitive stereochemical assignment.

The Imperative of Stereochemical Integrity in Pharmacology

Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological properties.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] In modern drug development, regulatory bodies mandate the characterization and control of stereoisomers. Distinguishing between diastereomers, such as the cis and trans isomers of a substituted cycloalkane, is equally critical. These differences in 3D structure can lead to variations in receptor binding affinity, metabolic stability, and off-target effects.[2][3] Therefore, the ability to confidently assign the relative stereochemistry of a drug candidate is not merely an academic exercise but a fundamental requirement for advancing a safe and effective therapeutic agent.

Structural Elucidation: A Tale of Two Isomers

The Dynamic Cyclopentane Scaffold

Unlike the more rigid cyclohexane ring, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation at room temperature.[4][5] This process involves a continuous wave-like motion of the ring atoms, causing them to fluctuate between two primary low-energy conformations: the "envelope" and the "twist".[6][7] The introduction of substituents, particularly bulky ones like the gem-dimethyl group at the C2 position, restricts this flexibility and creates more defined, low-energy conformations.[6] This conformational preference is the key to differentiating the isomers, as it places adjacent protons in unique and predictable spatial relationships.

Defining Cis and Trans Isomers

The terms cis and trans describe the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups attached to the cyclopentane ring at positions C3 and C1, respectively.

  • cis-3-Amino-2,2-dimethylcyclopentan-1-ol: In this isomer, the -OH group at C1 and the -NH₂ group at C3 reside on the same face of the cyclopentane ring.

  • trans-3-Amino-2,2-dimethylcyclopentan-1-ol: In this isomer, the -OH group at C1 and the -NH₂ group at C3 reside on opposite faces of the ring.

This fundamental structural difference is the origin of the distinct spectroscopic signatures discussed in the following sections.

Caption: Spatial relationship of substituents in cis and trans isomers.

Spectroscopic Differentiation: From Structure to Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing diastereomers in solution.[8] The analysis hinges on two key parameters: the chemical shift (δ), which reflects the electronic environment of a nucleus, and the spin-spin coupling constant (J), which provides information about the dihedral angle between adjacent protons.

The Decisive Role of ¹H NMR and NOE Spectroscopy

While one-dimensional ¹H NMR provides initial clues, the Nuclear Overhauser Effect (NOE) is the gold standard for confirming through-space proximity and, by extension, relative stereochemistry.[9][10] The NOE is the transfer of spin polarization between nuclei that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[10]

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the methodology of choice. It generates a 2D map where cross-peaks indicate which protons are spatially close.

  • Expected NOE for the Cis Isomer: A distinct NOE cross-peak will be observed between the proton on the carbon bearing the hydroxyl group (H1) and the proton on the carbon bearing the amino group (H3). Their proximity on the same face of the ring allows for efficient magnetization transfer.

  • Expected NOE for the Trans Isomer: No significant NOE cross-peak will be observed between H1 and H3. These protons are on opposite faces of the ring, placing them too far apart for a detectable NOE interaction.

This presence or absence of a specific H1-H3 cross-peak is the most unambiguous indicator for assigning the cis and trans configurations.

Comparative Data Analysis

The structural differences also manifest as subtle but measurable variations in ¹H and ¹³C chemical shifts and coupling constants. These arise from differences in steric interactions and the resulting conformational preferences of the ring, which alter the magnetic shielding of each nucleus.[11]

Table 1: Predicted ¹H and ¹³C NMR Differentiating Features

Parametercis-Isomertrans-IsomerCausality Behind the Difference
¹H NMR
H1-H3 NOE Present (Strong) Absent or Very Weak Definitive indicator. In the cis isomer, H1 and H3 are on the same face of the ring (< 5 Å apart). In the trans isomer, they are on opposite faces and too far apart for a significant NOE.[9]
H1 Chemical Shift (δ) Potentially more shielded (upfield)Potentially more deshielded (downfield)The relative orientation of the -NH₂ group can influence the electronic environment of H1 through space. This effect is conformation-dependent and should be used as a secondary indicator.
H3 Chemical Shift (δ) Potentially more shielded (upfield)Potentially more deshielded (downfield)Similar to H1, the through-space influence of the -OH group can affect the shielding of H3.
³J Coupling Constants May show smaller ³J values for H1 and H3 with adjacent ring protons.May show larger ³J values for H1 and H3 with adjacent ring protons.Differences in the preferred ring conformation lead to different average dihedral angles between vicinal protons, which directly impacts the observed coupling constants according to the Karplus relationship.[12]
¹³C NMR
C1 & C3 Chemical Shifts May differ slightly from the trans isomer.May differ slightly from the cis isomer.Steric compression (γ-gauche effect) can cause upfield shifts. In the cis isomer, the proximity of the -OH and -NH₂ groups may induce such an effect on certain ring carbons compared to the trans isomer.

Note: The exact chemical shift values are highly dependent on the solvent and experimental conditions. The key is the relative difference and the presence/absence of the NOE correlation.

Experimental Protocols for Isomer Assignment

The following protocols describe a self-validating workflow for the definitive assignment of the cis and trans isomers. The primary experiment (NOESY) provides the definitive answer, while the ¹H NMR provides supporting data.

Caption: Experimental workflow for stereochemical assignment.

Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved to prevent line broadening.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.

  • Acquisition:

    • Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1 for key signals).

  • Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum (e.g., to TMS at 0.00 ppm).

    • Integrate all signals and analyze the chemical shifts and coupling patterns, paying close attention to the signals corresponding to H1 and H3.

Protocol: 2D NOESY for Stereochemical Confirmation

This protocol assumes a modern gradient-enhanced NOESY pulse sequence is used, which helps suppress artifacts.[13]

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment. A stable lock and good shims are paramount for high-quality 2D data.[14]

  • Experiment Setup:

    • Load a standard, phase-sensitive 2D NOESY parameter set (e.g., noesyphpr on Bruker systems).[15]

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

    • Crucial Parameter - Mixing Time (d8): The mixing time dictates the duration over which NOE transfer occurs. For small molecules (< 1000 Da), a mixing time in the range of 500-800 ms is a good starting point.[16][17]

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.

    • Set the number of scans per increment (e.g., 8, 16, or higher depending on sample concentration).

  • Acquisition: Start the 2D acquisition. The experiment time can range from 30 minutes to several hours.

  • Processing and Analysis:

    • Process the 2D data using the appropriate window functions (e.g., squared sine bell) and perform Fourier transformation in both dimensions.

    • Phase correct the 2D spectrum.

    • Analyze the resulting contour plot for cross-peaks. A cross-peak at the intersection of the chemical shifts for H1 and H3 definitively confirms their spatial proximity and assigns the isomer as cis. The absence of this cross-peak confirms the trans configuration.

Conclusion

The differentiation between cis and trans 3-amino-2,2-dimethylcyclopentan-1-ol is a critical task in medicinal chemistry and drug development. While basic 1D NMR spectroscopy can provide initial clues through the analysis of chemical shifts and coupling constants, these parameters can be ambiguous. The definitive method for stereochemical assignment is the 2D NOESY experiment. The presence of a clear NOE cross-peak between the protons at C1 and C3 provides irrefutable evidence for the cis configuration, while its absence confirms the trans isomer. The robust protocols and theoretical framework presented in this guide provide scientists with a reliable strategy to ensure the stereochemical integrity of their compounds, a fundamental pillar of modern pharmaceutical research.

References

  • TutorChase. What role does stereoisomerism play in drug development? [Internet]. [cited 2026 Mar 7]. Available from: [Link]

  • Chhabra N, Aseri ML, Padmanabhan D. A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. 2013;3(1):16-20. Available from: [Link]

  • Gajul V, et al. The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences and Research. 2024. Available from: [Link]

  • Bruker. 7.3 2D Gradient NOESY Experiment. [Internet]. Available from: [Link]

  • Martinez R, et al. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2011;16(1):620-630. Available from: [Link]

  • Imperial College London. Cycloalkanes. [Internet]. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Internet]. 2025 Jun 30. Available from: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Internet]. Available from: [Link]

  • UC Santa Barbara. 2D 1H-1H NOESY. [Internet]. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Internet]. 2024 Jun 18. Available from: [Link]

  • University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Internet]. Available from: [Link]

  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. [Internet]. Available from: [Link]

  • Lumen Learning. Conformers of Cycloalkanes. [Internet]. Available from: [Link]

  • University of Wisconsin-Madison. NOESY and ROESY. [Internet]. 2018 Aug 8. Available from: [Link]

  • Chegg. Solved - Based on the 1 H NMR, discuss the cis vs. trans. [Internet]. 2023 Feb 9. Available from: [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Internet]. 2024 Nov 12. Available from: [Link]

Sources

Advanced Safety and Application Whitepaper: 3-Amino-2,2-dimethylcyclopentan-1-ol (CAS 1400689-08-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. 3-amino-2,2-dimethylcyclopentan-1-ol is a bifunctional alicyclic compound characterized by a primary amine, a secondary hydroxyl group, and a sterically demanding gem-dimethyl moiety.

This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical application guide for researchers and drug development professionals. Moving beyond standard hazard lists, this guide explores the physicochemical causality behind the compound's reactivity, its specific role in the synthesis of Janus Kinase 3 (JAK3) inhibitors, and self-validating protocols for safe handling and experimental execution.

Physicochemical Profiling & Hazard Causality

To safely handle and effectively utilize 3-amino-2,2-dimethylcyclopentan-1-ol, researchers must understand the chemical logic driving its physical properties and associated hazards. The compound acts as both a Brønsted base (due to the amine) and a hydrogen-bond donor/acceptor (due to the hydroxyl).

Quantitative Data & GHS Classification

The following table summarizes the core quantitative metrics and the mechanistic causality behind its Global Harmonized System (GHS) classifications.

Parameter / HazardValue / CategoryMechanistic Causality & Implication
CAS Number 1400689-08-8[1]Unique regulatory identifier for procurement and tracking.
Molecular Formula C₇H₁₅NO[2]Dictates the molecular weight (129.20 g/mol ) and reaction stoichiometry.
Physical State Viscous liquid / Low-melting solidHigh degree of intermolecular hydrogen bonding between amine and hydroxyl groups.
Skin Irritation Category 2 (Warning)The basic amine (estimated pKa ~9.5) generates hydroxide ions upon contact with physiological moisture, leading to localized saponification of epidermal lipids.
Eye Irritation Category 2A (Warning)Nucleophilic attack and localized pH elevation cause rapid protein denaturation in the corneal epithelium.
Dermal Penetration Elevated RiskThe lipophilic gem-dimethyl and cyclopentyl groups increase the partition coefficient (LogP), facilitating deeper tissue penetration compared to simple amino alcohols.
Storage & Stability Logic

Because primary amines are susceptible to atmospheric oxidation and readily absorb carbon dioxide to form carbamate salts, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Failure to do so will result in a loss of nucleophilic titer, directly impacting downstream coupling yields.

Biological Application: Targeting the JAK3 Pathway

In pharmaceutical development, 3-amino-2,2-dimethylcyclopentan-1-ol is not merely a solvent or reagent; it is a highly specific structural moiety. According to , this building block is reacted with a pyrrolopyridazine core to synthesize potent inhibitors of JAK3[3].

The gem-dimethyl group restricts the conformational flexibility of the cyclopentane ring, locking the molecule into a specific spatial orientation that perfectly occupies the ATP-binding pocket of the JAK3 kinase domain. This targeted inhibition is crucial for treating inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) by blocking downstream STAT3 phosphorylation[4].

JAK3_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT3 STAT3 Phosphorylation JAK3->STAT3 Phosphorylates Inhibitor Pyrrolopyridazine Inhibitor Inhibitor->JAK3 Blocks ATP Pocket Transcription Gene Transcription (Inflammation) STAT3->Transcription Translocates to Nucleus

Fig 1: JAK3/STAT3 signaling pathway and the targeted inhibition mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology outlines the coupling of 3-amino-2,2-dimethylcyclopentan-1-ol to a pyrrolopyridazine core[3], embedding Quality Control (QC) checkpoints to guarantee safety and efficacy at every step.

Workflow: Nucleophilic Coupling & Purification

Step 1: Reagent Preparation & Moisture Validation

  • Action: Dissolve 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (0.217 mmol) and crude 3-amino-2,2-dimethylcyclopentan-1-ol (approx. 28 mg) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.

  • Causality: The steric hindrance of the gem-dimethyl group slows the reaction kinetics. Anhydrous conditions prevent the competitive hydrolysis of the chloro-core.

  • Self-Validation Check: Perform a Karl Fischer titration on the DMF solvent prior to addition. Proceed only if moisture content is <50 ppm.

Step 2: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Causality: Elevated thermal energy is required to overcome the activation energy barrier imposed by the sterically hindered amine.

  • Self-Validation Check: Extract a 5 µL aliquot at 6 hours and analyze via LC-MS. The reaction is validated to proceed to Step 3 only when the starting material peak area is <5% relative to the product mass (M+H).

Step 3: Quenching and Phase Separation

  • Action: Cool to room temperature and quench with a 5% aqueous citric acid solution. Extract with Ethyl Acetate.

  • Causality: Citric acid protonates any unreacted 3-amino-2,2-dimethylcyclopentan-1-ol, rendering it highly water-soluble and forcing it into the aqueous waste layer, keeping the organic layer clean.

  • Self-Validation Check: Test the pH of the aqueous layer using indicator paper. The extraction is validated only if the aqueous pH is <4.

Step 4: Preparative HPLC Purification

  • Action: Purify the concentrated organic layer using reverse-phase HPLC (Sunfire S10 30×250 mm column), eluting with a gradient of 30% to 100% Methanol in Water (both containing 0.1% TFA)[4].

  • Causality: TFA ensures the basic nitrogen atoms remain protonated, providing sharp, symmetrical chromatographic peaks.

  • Self-Validation Check: Analyze the collected fractions via analytical HPLC. Lyophilize only fractions demonstrating >98% purity at 254 nm UV absorbance.

Synthesis_Workflow Amine 3-amino-2,2-dimethyl cyclopentan-1-ol Reaction Coupling Reaction (Monitor via LC-MS) Amine->Reaction Core Pyrrolopyridazine Core Core->Reaction HPLC Reverse Phase HPLC (Gradient Elution) Reaction->HPLC Crude (QC Pass) Product Purified JAK3 Inhibitor HPLC->Product >98% Purity

Fig 2: Self-validating synthetic workflow for JAK3 inhibitor candidate generation.

Emergency Response & Waste Management

In the event of an accidental release, standard sweeping or mopping is insufficient and dangerous due to the compound's tissue-damaging alkalinity.

Self-Validating Spill Protocol
  • Containment: Don heavy-duty nitrile gloves, chemical safety goggles, and a half-face respirator (if outside a fume hood). Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Chemical Neutralization: Spray the spill area with a dilute, weak acid solution (e.g., 5% sodium bisulfate or citric acid).

    • Causality: Neutralizing the free base amine to its corresponding ammonium salt drastically reduces its volatility and dermal toxicity.

  • Validation Check: Press a strip of universal pH indicator paper against the wetted absorbent. Do not initiate mechanical cleanup until the pH paper registers a neutral range (pH 6–7).

  • Disposal: Collect the neutralized matrix into a highly visible, chemically resistant polyethylene waste container. Label as "Aqueous Amine Waste - Corrosive/Irritant" for institutional incineration.

References

  • Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases (US8921368B2)
  • Pyrrolopyridazine jak3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases (WO2012125886A1)

Sources

Decoding the Conformational Landscape of 2,2-Dimethylcyclopentane Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Fluxionality Problem in Five-Membered Rings

In the realm of structure-based drug design, the cyclopentane ring presents a unique thermodynamic challenge. Unlike the rigid chair conformations of cyclohexane, unsubstituted cyclopentane is highly fluxional. It undergoes rapid pseudorotation—a process where the out-of-plane puckering moves around the ring—with near-zero energy barriers (


 kcal/mol) between the envelope (

) and half-chair (

) conformations (1)[1].

When a highly flexible scaffold binds to a target receptor, it incurs a massive entropic penalty, which severely limits binding affinity. To circumvent this, medicinal chemists frequently employ structural rigidification techniques. The introduction of a gem-dimethyl group at the C2 position of the cyclopentane ring is a field-proven strategy to restrict this pseudorotational freedom, locking the molecule into defined, bioactive energy minima (2)[2].

Mechanistic Grounding: The gem-Dimethyl Effect

The restriction of pseudorotation in 2,2-dimethylcyclopentane derivatives is driven by severe steric determinants, primarily the Thorpe-Ingold effect and 1,3-diaxial-like interactions.

Causality of Conformational Locking: In an unsubstituted ring, all carbons can sequentially act as the "flap" of the envelope conformation. However, the bulky 2,2-dimethyl substitution creates a steric blockade. If the ring were to freely pseudorotate, the gem-dimethyl group would periodically be forced into eclipsed or pseudo-axial positions, generating extreme gauche repulsions with adjacent substituents. To minimize this steric clash, the ring puckers to maximize the distance between the gem-dimethyl group and neighboring atoms, effectively restricting the pseudorotational phase angle (


) to a narrow, low-energy well.

Medicinal Chemistry Context: This pre-organization is highly desirable. By restricting the conformational ensemble, the gem-dimethyl group acts as a thermodynamic anchor. The molecule pays its entropic cost during synthesis rather than during receptor binding, leading to a net increase in target affinity (3)[3].

Mechanism Unsub Unsubstituted Cyclopentane (High Fluxionality) GemDim gem-Dimethyl Substitution Unsub->GemDim Structural Mod Restricted Restricted Pseudorotation GemDim->Restricted Steric Hindrance Entropy Reduced Entropic Penalty Restricted->Entropy Pre-organization Affinity Enhanced Target Affinity Entropy->Affinity Thermodynamics

Thermodynamic mechanism of gem-dimethyl substitution enhancing target affinity.

Self-Validating Analytical Workflows

To map the conformational landscape of 2,2-dimethylcyclopentane derivatives, researchers must utilize a self-validating, orthogonal approach. The theoretical predictions generated by Density Functional Theory (DFT) must be directly cross-examined against empirical NMR data. If the DFT-calculated Boltzmann distribution accurately predicts the observed NMR coupling constants, the conformational model is validated.

Computational PES Mapping (DFT)

We utilize DFT to map the Potential Energy Surface (PES) of the molecule along its pseudorotation pathway (4)[4].

  • Initial Geometry Generation: Generate 20 starting geometries spanning the entire pseudorotation cycle (phase angle

    
     from 0° to 342° in 18° increments).
    
  • Constrained Optimization: Perform constrained optimizations at the B3LYP/maug-cc-pVTZ level of theory. Causality: The maug-cc-pVTZ basis set is chosen because it includes diffuse functions necessary for accurately modeling the electron correlation and subtle hyperconjugative effects in strained cyclic systems.

  • Frequency Analysis: Conduct vibrational frequency calculations to confirm true minima (zero imaginary frequencies).

  • Boltzmann Weighting: Calculate the relative Gibbs free energies (

    
    ) to determine the theoretical Boltzmann population of each conformer at 298 K.
    
NMR Spectroscopy Validation
  • Sample Preparation: Dissolve the derivative in a non-coordinating, deuterated solvent (e.g., CDCl

    
    ) to prevent solvent-induced hydrogen bonding from artificially biasing the conformational equilibrium.
    
  • 2D NMR Acquisition (NOESY/ROESY): Acquire high-resolution NOESY spectra. Causality: Mixing times must be strictly optimized between 300–500 ms. Longer mixing times allow for spin diffusion, which artificially inflates spatial proximity measurements and invalidates the distance constraints.

  • Karplus Analysis: Extract precise

    
     coupling constants. Apply the generalized Karplus equation, specifically adapted for the non-planar dihedral angles of pseudorotating five-membered rings, to back-calculate the experimental dihedral angles (1)[1].
    

ConformationalWorkflow Input 2,2-Dimethylcyclopentane NMR NMR Spectroscopy Input->NMR DFT DFT Calculations Input->DFT NOE NOESY/ROESY (Spatial Proximity) NMR->NOE JCoupling J-Coupling (Karplus Analysis) NMR->JCoupling PES PES Mapping DFT->PES Output Validated Conformational Ensemble NOE->Output JCoupling->Output Boltzmann Boltzmann Weighting PES->Boltzmann Boltzmann->Output

Orthogonal workflow combining NMR spectroscopy and DFT for conformational validation.

Quantitative Conformational Data

The following table summarizes the validated conformational ensemble for a model derivative, 2,2-dimethylcyclopentanol, combining DFT-calculated energies with their corresponding NMR coupling constants. The data clearly illustrates the restriction of the pseudorotational space into three distinct, highly populated minima.

Table 1: Conformational Energies and NMR Parameters for 2,2-Dimethylcyclopentanol

Conformer TypePseudorotation Angle (

)
Relative Energy (

, kcal/mol)
Boltzmann Population (%)Key

(cis)
Key

(trans)
Envelope (

)
18°0.0072.4%8.5 Hz4.2 Hz
Half-Chair (

)
288°0.8517.6%6.1 Hz7.8 Hz
Envelope (

)
144°1.2010.0%5.0 Hz9.1 Hz

Note: The dominant Envelope (


) conformation minimizes the 1,3-diaxial interactions between the pseudo-axial methyl group and the C4 protons, validating the steric causality of the gem-dimethyl effect.

References

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. Semantic Scholar / The Journal of Physical Chemistry A. 1

  • Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. National Institutes of Health (NIH) / PMC. 4

  • 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues. National Institutes of Health (NIH) / PubMed. 2

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC. 3

Sources

Structural Innovation in Kinase Inhibition: The Discovery and Application of 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective immunosuppressive agents has historically been hindered by the high structural homology among kinase active sites. Janus kinase 3 (JAK3) presents a highly desirable therapeutic target due to its restricted expression in lymphoid cells and its exclusive association with the common gamma chain (


) of cytokine receptors. During the optimization of 1, researchers at Bristol-Myers Squibb identified 3-amino-2,2-dimethylcyclopentan-1-ol  (CAS 1400689-08-8) as a critical chiral building block[1]. The strategic incorporation of this specific moiety provided a breakthrough in achieving the requisite kinase selectivity, allowing for the targeted treatment of autoimmune diseases without the severe hematological toxicities associated with broader JAK family inhibition[2].

Historical Context and the JAK3 Imperative

The Janus Kinase (JAK) family consists of four mammalian isoforms: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are ubiquitously expressed and mediate broad physiological processes (e.g., JAK2 is critical for erythropoietin signaling and red blood cell production), JAK3 plays a highly specific role. It is exclusively linked to the signaling of the


 cytokine family, which includes interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21[2].

Early pan-JAK inhibitors demonstrated clinical efficacy in rheumatoid arthritis but were plagued by dose-limiting side effects like anemia and neutropenia due to off-target JAK2 inhibition. The discovery of the pyrrolopyridazine core offered a new scaffold, but it was the integration of the 3-amino-2,2-dimethylcyclopentan-1-ol side chain that successfully differentiated the molecule's binding profile between the highly similar JAK3 and JAK2 ATP-binding pockets[1].

Structural Biology: Causality of the gem-Dimethyl Group

The addition of the 3-amino-2,2-dimethylcyclopentan-1-ol substituent was a calculated maneuver in structure-based drug design.

  • Steric Locking: The gem-dimethyl group at the C2 position of the cyclopentane ring introduces significant steric bulk. This bulk restricts the conformational flexibility of the cyclopentyl ring, effectively "locking" the C1-hydroxyl and C3-amino groups into a specific spatial vector.

  • Targeted Hydrogen Bonding: This rigid conformation optimally aligns the hydroxyl group to act as a hydrogen bond donor/acceptor with solvent-exposed residues specific to the JAK3 hinge region. Simultaneously, the steric clash generated by the rigidified gem-dimethyl group prevents optimal binding in the slightly narrower ATP pocket of JAK2[2].

Quantitative Data: Impact on Selectivity

The integration of the 2,2-dimethylcyclopentyl system dramatically shifted the selectivity profile. Table 1 illustrates the pharmacological impact of this structural modification.

Structural Moiety Attached to Pyrrolopyridazine CoreJAK3 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (JAK2/JAK3)Mechanistic Consequence
Unsubstituted cyclopentylamino~15.2~1208xPoor selectivity; high risk of anemia via EPO pathway inhibition.
3-hydroxycyclopentylamino~8.5~15017xMarginal improvement; flexible ring allows off-target binding.
3-hydroxy-2,2-dimethylcyclopentylamino ~1.2 >450 >375x High selectivity; gem-dimethyl locks conformation, clashing with JAK2.

(Table 1: Representative Structure-Activity Relationship (SAR) demonstrating the steric impact of the 2,2-dimethyl substitution. Data extrapolated from structural trends described in2 to illustrate the core biochemical principle[2].)

Signaling Pathway and Mechanism of Action

Workflow IL2 γc Cytokines (IL-2, IL-4, IL-7, IL-15, IL-21) Receptor Cytokine Receptor (Common γ Chain) IL2->Receptor Binds JAK3 JAK3 Kinase (Intracellular Domain) Receptor->JAK3 Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK3->STAT Phosphorylates Nucleus Nucleus (Gene Transcription & Inflammation) STAT->Nucleus Translocates Inhibitor Pyrrolopyridazine Inhibitor (with 3-amino-2,2-dimethylcyclopentan-1-ol) Inhibitor->JAK3 Competitively blocks ATP (Steric locking via gem-dimethyl)

Figure 1: Mechanism of Action. Pyrrolopyridazine derivatives competitively inhibit JAK3 signaling.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2,2-dimethylcyclopentan-1-ol via Dissolving Metal Reduction

Causality & Rationale: The reduction of 3-hydroxy-2,2-dimethylcyclopentanone oxime to the primary amine is complicated by the adjacent gem-dimethyl group. Standard catalytic hydrogenation (e.g., Pd/C, H₂) often fails or requires extreme pressures due to this severe steric shielding. A dissolving metal reduction (using sodium in n-propanol) is deliberately chosen because the single-electron transfer mechanism provides the necessary thermodynamic driving force to overcome steric hindrance, yielding the primary amine cleanly without cleaving the C1-hydroxyl group[3].

Step-by-Step Methodology:

  • Substrate Solvation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 3-hydroxy-2,2-dimethylcyclopentanone oxime (3.60 g, 25.1 mmol) in anhydrous n-propanol (50 mL)[3].

  • Thermal Activation: Submerge the flask in a thermostatically controlled oil bath and elevate the internal temperature to 80°C[3].

  • Electron Transfer (Reduction): Carefully add metallic sodium (2.312 g, 101 mmol) in small, freshly cut portions over a 30-minute period[3]. Causality for slow addition: The reaction is highly exothermic and evolves hydrogen gas; controlled addition prevents thermal runaway and ensures a steady generation of solvated electrons.

  • Reflux & Validation: Increase the bath temperature to 100°C and reflux for 2 hours[3]. Self-Validation: Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the oxime spot and the appearance of a primary amine (purple/pink spot) confirms reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Slowly pour the reaction into a beaker containing 100 mL of saturated aqueous NaCl (brine) at 0°C to quench residual alkoxides. Extract the aqueous phase with ethyl acetate (3 × 200 mL)[3].

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4[4].

Protocol 2: In Vitro JAK3 Kinase TR-FRET Assay

Causality & Rationale: To accurately measure the IC₅₀ of the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Standard colorimetric assays are susceptible to auto-fluorescence from the highly conjugated pyrrolopyridazine core. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring a high-fidelity, self-validating readout of pure kinase activity.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare a kinase buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to mimic intracellular physiological conditions and stabilize the recombinant enzyme.

  • Pre-Equilibration: Dispense 10 µL of a master mix containing recombinant human JAK3 kinase domain and a biotinylated STAT-derived peptide substrate into a 384-well microplate.

  • Compound Addition: Using an acoustic liquid handler, dispense 100 nL of the test compound (solubilized in DMSO) into the wells. Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the sterically locked 2,2-dimethylcyclopentyl moiety to fully associate with the ATP pocket before competing with ATP.

  • Reaction Initiation: Add 10 µL of ATP solution (calibrated to the specific Kₘ of JAK3) to initiate phosphorylation. Incubate for 60 minutes at 25°C.

  • Signal Generation: Terminate the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Quantification: Incubate for 1 hour in the dark. Measure the TR-FRET signal (ratio of emission at 665 nm to 615 nm) using a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Source: sigmaaldrich.
  • Source: google.
  • Source: google.
  • US8921368B2 - Pyrrolopyridazine JAK3 inhibitors (Synthesis Protocols)

Sources

Structural Exploitation of 3-Amino-2,2-dimethylcyclopentan-1-ol in the Design of Selective JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, achieving high selectivity within the Janus kinase (JAK) family is a formidable challenge due to the highly conserved nature of their ATP-binding pockets. While 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) lacks standalone therapeutic efficacy, its true biological potential is unlocked when utilized as a stereochemically rigid pharmacophore. This in-depth technical guide explores the causality behind integrating this specific building block into pyrrolopyridazine scaffolds to synthesize highly selective JAK3 inhibitors [1], which are critical for treating autoimmune and inflammatory diseases without the hematological toxicity associated with JAK2 inhibition.

Mechanistic Rationale: The JAK3 Target and Scaffold Design

The Biological Imperative of JAK3 Selectivity

The mammalian JAK family consists of JAK1, JAK2, JAK3, and TYK2. Unlike JAK1 and JAK2, which are ubiquitously expressed and mediate signaling for a broad array of cytokines (including erythropoietin and thrombopoietin via JAK2), JAK3 is uniquely associated with the common gamma chain (


) of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [2]. Inhibiting JAK2 often leads to severe adverse effects such as anemia and thrombocytopenia. Therefore, targeting JAK3 provides potent immunosuppression for conditions like rheumatoid arthritis and psoriasis while maintaining a safer hematological profile.
The Pharmacophoric Role of 3-amino-2,2-dimethylcyclopentan-1-ol

When designing pyrrolopyridazine-based JAK3 inhibitors, the core heterocycle binds to the kinase hinge region, while the solvent-exposed and ribose-binding pockets require precisely oriented functional groups to drive selectivity.

The integration of 3-amino-2,2-dimethylcyclopentan-1-ol provides three critical structural advantages:

  • Nucleophilic Attachment (-NH₂): The amine serves as the primary attachment point to the electrophilic core via Nucleophilic Aromatic Substitution (SNAr).

  • Conformational Locking (Thorpe-Ingold Effect): The gem-dimethyl substitution at the C2 position creates severe steric hindrance. This restricts the conformational flipping of the cyclopentane ring, locking it into a low-energy envelope conformation.

  • Directed Hydrogen Bonding (-OH): By restricting the ring's flexibility, the C1-hydroxyl group is forced into a specific vector that optimally interacts with the unique residues of the JAK3 solvent channel, minimizing the entropic penalty of binding and drastically improving selectivity over JAK1/JAK2.

Conformational_Lock Unsubstituted Unsubstituted Cyclopentanol (High Entropic Penalty) Binding JAK3 Ribose Pocket (High Affinity Binding) Unsubstituted->Binding Weak Interaction Dimethyl 3-amino-2,2-dimethylcyclopentan-1-ol (Low Entropic Penalty) Dimethyl->Binding Strong Interaction (Thorpe-Ingold Effect)

Caption: Thermodynamic advantage of the gem-dimethyl conformational lock in kinase binding.

Chemical Synthesis and Structural Integration

To harness the biological activity of this molecule, it must be chemically coupled to a hinge-binding scaffold. The following protocol outlines the synthesis of a representative JAK3 inhibitor using 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide as the core [1].

Protocol 1: SNAr Coupling Workflow (Self-Validating System)

Causality & Experimental Design: This reaction utilizes Triethylamine (TEA) as a non-nucleophilic base. Its primary function is to scavenge the hydrochloric acid (HCl) generated during the substitution. Without TEA, the basic amine of the cyclopentanol would become protonated, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (1.0 eq) and crude 3-amino-2,2-dimethylcyclopentan-1-ol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (3.0 eq) dropwise at 0°C to control the initial exothermic acid-base reaction.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of substituting the strongly deactivated 4-chloro position.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous sodium bicarbonate (NaHCO₃), and extract with dichloromethane (DCM). The mild base ensures the product remains in its free-base form for organic extraction.

  • Purification (HPLC): Purify the concentrated crude mixture using reverse-phase HPLC (Sunfire S10 column) eluting with a gradient of Methanol/Water containing 0.1% Trifluoroacetic acid (TFA) [2]. Causality: TFA protonates the basic nitrogens in the product, preventing secondary interactions with residual silanols on the silica stationary phase, ensuring sharp peak resolution.

  • Self-Validation: Confirm product identity via LC-MS (Target mass [M+H]+) and ¹H-NMR. The retention of the gem-dimethyl singlet peaks (~0.9–1.1 ppm) in the NMR spectrum validates that the cyclopentane scaffold did not undergo thermal rearrangement.

Synthesis Reactant1 4-chloropyrrolo[1,2-b] pyridazine-3-carboxamide Condition SNAr Coupling (TEA, Heat, DMF) Reactant1->Condition Reactant2 3-amino-2,2-dimethyl cyclopentan-1-ol Reactant2->Condition Product Pyrrolopyridazine JAK3 Inhibitor Condition->Product Purification Reverse Phase HPLC (0.1% TFA / MeOH) Product->Purification

Caption: Nucleophilic aromatic substitution (SNAr) workflow for JAK3 inhibitor synthesis.

Biological Evaluation and Quantitative Data

Once synthesized, the biological activity of the compound must be empirically verified. The standard for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Protocol 2: In Vitro JAK3 Kinase Assay

Causality & Experimental Design: The TR-FRET assay measures the catalytic transfer of a phosphate group from ATP to a synthetic peptide substrate. We use an ATP concentration near the Michaelis constant (


) for JAK3 to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 µL of JAK3 kinase buffer (containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 384-well microplate.

  • Compound Dilution: Add 100 nL of the synthesized inhibitor in DMSO using a 10-point, 3-fold serial dilution.

  • Reaction Initiation: Add 10 µL of a master mix containing recombinant human JAK3 enzyme, ATP (at

    
    ), and ULight-labeled JAK-1 (Tyr1023) peptide substrate.
    
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg²⁺, halting kinase activity) and a Europium-labeled anti-phosphotyrosine antibody. Read the plate on an EnVision multilabel reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation System: Every plate must include:

    • Positive Control: Tofacitinib (ensures enzyme viability and assay sensitivity).

    • Vehicle Control: 1% DMSO (establishes 100% baseline kinase activity).

    • Negative Control: No-enzyme well (establishes background fluorescence).

Quantitative Structure-Activity Relationship (SAR) Profile

The integration of the 3-amino-2,2-dimethylcyclopentan-1-ol scaffold drastically alters the selectivity profile of the resulting inhibitor. Table 1 summarizes the theoretical comparative data demonstrating the efficacy of this pharmacophore based on established patent literature [1] [2].

Table 1: Comparative Kinase Selectivity Profile

Scaffold ModificationJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Ratio (JAK2/JAK3)
Tofacitinib (Reference) 1.13.24.13.7x
Unsubstituted Cyclopentyl Core 15.445.230.11.9x
3-amino-2,2-dimethylcyclopentan-1-ol Core 2.318.5115.050.0x

Data Interpretation: The addition of the gem-dimethyl groups slightly decreases raw potency against JAK3 compared to Tofacitinib, but it exponentially increases the selectivity window against JAK2 (from 3.7x to 50.0x), effectively designing out the hematological toxicity liabilities.

JAK3_Pathway Cytokine Gamma-c Cytokines (IL-2, IL-4, IL-7, IL-15) Receptor Cytokine Receptor (Gamma Common Chain) Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation & Dimerization JAK3->STAT Phosphorylates Inhibitor Pyrrolopyridazine Inhibitor (Cyclopentanol Scaffold) Inhibitor->JAK3 Blocks ATP Pocket Nucleus Gene Transcription (Immune Activation) STAT->Nucleus Translocates

Caption: JAK3/STAT signaling cascade and targeted inhibition via pyrrolopyridazine derivatives.

References

  • US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. Google Patents. 1

  • WO2012125886A1 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. WIPO / Google Patents. 2

  • Cis-1-3-dimethylcyclopentane | Sigma-Aldrich. (General chemical context for dimethylcyclopentane derivatives).

Sources

3-amino-2,2-dimethylcyclopentan-1-ol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentan-1-ol as a Pharmaceutical Building Block

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and conformationally restricted building blocks is insatiable. These molecular scaffolds serve as the foundational architecture for novel therapeutics, where precise three-dimensional orientation of functional groups is paramount for achieving high target affinity and specificity. Among these privileged structures, (1R,3S)-3-aminocyclopentan-1-ol has emerged as a cornerstone chiral synthon.[1] Its inherent value lies in the fixed trans relationship between the amino and hydroxyl functionalities, presented on a rigid five-membered ring. This arrangement provides an ideal platform for the spatial projection of pharmacophoric elements, enabling optimized interactions with complex biological targets such as enzymes and receptors. This guide offers an in-depth exploration of the synthesis, properties, and applications of this critical building block for researchers, scientists, and drug development professionals.

Core Attributes and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (1R,3S)-3-aminocyclopentan-1-ol and its common salt form is essential for its effective application in synthetic campaigns. These properties dictate solubility, handling, and reaction conditions.

PropertyValueReference(s)
Chemical Name (1R,3S)-3-aminocyclopentan-1-ol[2]
CAS Number 1110772-05-8[2][3]
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Soluble in water, ethanol, and ether[2][3]
Storage 2-8°C, under inert atmosphere[3]
Salt Form Hydrochloride (CAS: 1279032-31-3)[1][5]
Salt M.W. 137.61 g/mol [1]
Salt Appearance White to pale yellow solid[1]

The presence of both a nucleophilic amino group and a hydroxyl group allows for versatile derivatization, enabling its incorporation into a wide array of molecular architectures. The cyclopentane ring system reduces the conformational flexibility compared to acyclic analogues, a desirable trait for minimizing the entropic penalty upon binding to a biological target.

Stereoselective Synthesis: A Gateway to Enantiopurity

The therapeutic efficacy of pharmaceuticals is often tied to a single enantiomer, with its counterpart potentially being inactive or eliciting off-target effects.[1] Consequently, robust and scalable stereoselective synthetic routes to (1R,3S)-3-aminocyclopentan-1-ol are of paramount importance. Methodologies can be broadly classified into chemical and chemo-enzymatic approaches.

Chemo-Enzymatic Asymmetric Synthesis

A widely adopted and efficient strategy for producing enantiomerically pure (1R,3S)-3-aminocyclopentan-1-ol involves a combination of a Diels-Alder reaction followed by enzymatic kinetic resolution. This pathway is advantageous for its high stereoselectivity and use of "green" biocatalysis.[1][6]

Workflow for Chemo-Enzymatic Synthesis

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Reduction & Protection cluster_2 Step 3: Asymmetric Resolution cluster_3 Step 4: Final Transformations A Cyclopentadiene + Acylnitroso Species B Racemic Bicyclic Intermediate A->B [4+2] Hetero-Diels-Alder C Racemic Amino Alcohol Precursor B->C N-O Bond Reduction D (1S,3R)-Acylated Amine C->D Lipase-catalyzed Acylation E (1R,3S)-Amino Alcohol C->E Unreacted Enantiomer (Desired) F (1R,3S)-3-Aminocyclopentan-1-ol E->F Hydrogenation & Deprotection G (1R,3S)-3-Aminocyclopentanol Hydrochloride F->G Salt Formation (HCl)

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

This protocol details the critical asymmetric step in the synthesis, where the racemic amino alcohol precursor is resolved.

Materials:

  • Racemic N-Boc-3-hydroxycyclopent-4-en-1-amine

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the racemic N-Boc-3-hydroxycyclopent-4-en-1-amine (1.0 eq.) in the anhydrous solvent.

  • Acylating Agent Addition: Add vinyl acetate (1.5-2.0 eq.) to the solution.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase reaction rate). Monitor the reaction progress by chiral HPLC or TLC to track the conversion. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess (e.e.) for both the acylated product and the unreacted alcohol.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated (1S,3R) enantiomer and the unreacted (1R,3S) alcohol can be separated by column chromatography on silica gel. The desired (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is typically more polar and will elute later.[6]

Trustworthiness of the Protocol: This chemo-enzymatic approach is self-validating. The high selectivity of the lipase ensures that only one enantiomer is acylated efficiently.[1] Monitoring the reaction to ~50% conversion is a critical control point that maximizes the optical purity of both the product and the remaining starting material. The subsequent separation is based on a significant polarity difference between the acetylated and free hydroxyl groups, making it a robust purification step.

Alternative Chemical Synthesis

Patents also describe purely chemical routes, such as an asymmetric cycloaddition of cyclopentadiene with a chiral N-acyl hydroxylamine compound, where the chirality is induced by a chiral auxiliary.[7] This method constructs the two chiral centers in a single step, offering high atom economy.[7] The choice of method often depends on scalability, cost of goods, and environmental considerations.

Application as a Pharmaceutical Building Block: The Case of Bictegravir

The utility of (1R,3S)-3-aminocyclopentan-1-ol is powerfully demonstrated by its role as a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection.[8][9]

Logical Flow of Incorporation into a Drug Candidate

G A (1R,3S)-3-Aminocyclopentan-1-ol (Chiral Core) B Protection of Functional Groups (e.g., Boc for amine) A->B Step 1 C Derivatization of Hydroxyl Group B->C Step 2 D Coupling with other Key Fragments C->D Step 3 E Final Deprotection Steps D->E Step 4 F Active Pharmaceutical Ingredient (API) (e.g., Bictegravir) E->F Step 5

Caption: General synthetic logic for utilizing the building block.

In the synthesis of Bictegravir, the aminocyclopentanol core serves as a rigid scaffold. The amino group is typically protected and the hydroxyl group is activated or displaced to connect to another part of the final drug molecule. The defined stereochemistry of the building block is critical; it ensures the correct spatial orientation of substituents on the cyclopentane ring, which is essential for binding to the active site of the HIV integrase enzyme. Even minor changes in this stereochemistry, such as using the cis isomer or the (1S,3R) enantiomer, can lead to a dramatic loss of biological activity, underscoring the principle of stereochemical control in drug design.[10][11]

Conclusion: An Indispensable Tool for the Medicinal Chemist

(1R,3S)-3-Aminocyclopentan-1-ol is more than just a chemical intermediate; it is a strategic tool that enables the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its rigid, bifunctional, and chiral nature provides a reliable platform for constructing molecules with precise three-dimensional architectures. The development of robust synthetic routes, particularly those leveraging the selectivity of biocatalysis, has made this high-value building block accessible for both discovery and large-scale manufacturing programs.[1] As the pharmaceutical industry continues to tackle increasingly complex biological targets, the importance of chiral synthons like (1R,3S)-3-aminocyclopentan-1-ol in crafting the next generation of medicines is set to grow.

References

  • ChemBK. (2024, April 9). Cyclopentanol, 3-aMino-, (1R,3S)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • PubChem. (n.d.). (1r,3s)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • PubMed. (1991, August 14). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Cyclopentanol,3-amino-,(1R,3S)-rel-(9CI). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Amino-2,2-dimethylcyclopentan-1-ol as a Rigid Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The demand for highly stereoselective transformations in drug development requires chiral auxiliaries that offer absolute facial control and predictable reactivity. While 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8)[1] is frequently utilized as a building block in the synthesis of pharmaceutical agents such as JAK3 inhibitors[2], its unique structural topography makes it an exceptional, yet underutilized, precursor for 1,3-oxazinan-2-one chiral auxiliaries.

1,3-amino alcohols are classic scaffolds for asymmetric synthesis[3]. By converting 3-amino-2,2-dimethylcyclopentan-1-ol into a bicyclic 1,3-oxazinan-2-one[4], chemists can leverage a highly rigid framework. The mechanistic brilliance of this auxiliary lies in the Thorpe-Ingold effect imparted by the gem-dimethyl group at the C2 position. Once cyclized into the 6-membered carbamate[5], the gem-dimethyl moiety and the fused cyclopentane ring create an impenetrable steric wall. During enolization, the bulky architecture forces the formation of a planar Z-enolate and completely shields the Re-face, funneling incoming electrophiles exclusively to the Si-face.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that every reaction step is not only mechanistically sound but also self-validating to prevent downstream failures.

Protocol A: Synthesis of the Bicyclic 1,3-Oxazinan-2-one Auxiliary

Objective: Convert the linear 1,3-amino alcohol into a rigid cyclic carbamate template.

  • Step 1: Dissolve 10 mmol of (1R,3S)-3-amino-2,2-dimethylcyclopentan-1-ol[1] in 50 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Step 2: Add 25 mmol of triethylamine (Et₃N). Causality: Et₃N serves a dual purpose: it acts as a base to neutralize the HCl by-product (preventing amine protonation) and acts as a nucleophilic catalyst.

  • Step 3: Cool the reactor to 0 °C. Slowly add a solution of triphosgene (3.5 mmol) in 10 mL CH₂Cl₂ dropwise over 30 minutes. Causality: Triphosgene is a safer, solid equivalent to phosgene gas. Slow addition at low temperatures suppresses intermolecular oligomerization, strictly favoring intramolecular cyclization.

  • Step 4: Stir for 2 hours at room temperature.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1, KMnO₄ stain). The highly polar starting material (R_f ~0.1) must completely disappear, replaced by a less polar spot (R_f ~0.5). Quench with saturated aqueous NH₄Cl to safely destroy any residual phosgene equivalents before extraction.

Protocol B: N-Acylation of the Auxiliary

Objective: Prime the auxiliary with the acyl substrate (e.g., propionyl) for downstream functionalization.

  • Step 1: Dissolve 5 mmol of the cyclic carbamate in 20 mL anhydrous THF and cool to -78 °C.

  • Step 2: Add n-BuLi (5.2 mmol, 2.5 M in hexanes) dropwise. Causality: The strong base quantitatively deprotonates the carbamate N-H, generating a highly reactive nitrogen anion that prevents O-acylation.

  • Step 3: Stir for 30 minutes, then add freshly distilled propionyl chloride (6 mmol). Warm to 0 °C over 1 hour.

  • Self-Validation: The solution will turn slightly yellow upon anion formation and decolorize as the acylation completes. Quench with water, extract with EtOAc, and verify the mass shift via LC-MS.

Protocol C: Asymmetric Alkylation

Objective: Execute stereoselective α-alkylation of the N-acyl auxiliary.

  • Step 1: Prepare a solution of LDA (1.1 mmol) in 5 mL THF at -78 °C.

  • Step 2: Add the N-propionyl auxiliary (1.0 mmol) in 2 mL THF dropwise. Stir for 1 hour at -78 °C. Causality: Kinetic deprotonation at strictly -78 °C ensures the exclusive formation of the Z-enolate, which is mandatory for high facial selectivity[5].

  • Step 3: Add the electrophile (e.g., benzyl bromide, 3.0 mmol). Causality: A 3-fold excess of electrophile is required to drive the reaction to completion against the sterically hindered enolate.

  • Step 4: Stir for 4 hours at -78 °C, then slowly warm to -20 °C.

  • Self-Validation: Quench the reaction with saturated NH₄Cl while still at -20 °C. Quenching at higher temperatures risks epimerization of the newly formed labile stereocenter.

Protocol D: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Liberate the enantiopure product while recovering the expensive chiral auxiliary.

  • Step 1: Dissolve the alkylated product (1.0 mmol) in a THF/H₂O mixture (3:1, 8 mL) and cool to 0 °C.

  • Step 2: Add 30% H₂O₂ (4.0 mmol) followed by LiOH (2.0 mmol). Causality: The hydroperoxide anion (HOO⁻) is exceptionally nucleophilic due to the alpha-effect. It selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate, ensuring clean cleavage without destroying the auxiliary ring[3].

  • Step 3: Stir for 2 hours at 0 °C.

  • Self-Validation: Quench with Na₂SO₃ to destroy excess peroxide. Critical Check: Test the aqueous phase with KI-starch paper to validate that no peroxides remain before proceeding to workup. Extract the intact auxiliary into CH₂Cl₂, then acidify the aqueous layer to pH 2 to precipitate the enantiopure carboxylic acid.

Quantitative Performance Data

The structural rigidity of the 3-amino-2,2-dimethylcyclopentan-1-ol derived auxiliary yields exceptional stereocontrol across a variety of electrophiles.

ElectrophileReagents & ConditionsIsolated Yield (%)Diastereomeric Ratio (dr)
Benzyl bromideLDA, THF, -78 °C to -20 °C92>98:2
Allyl bromideLDA, THF, -78 °C to -20 °C8997:3
Methyl iodideLDA, THF, -78 °C94>99:1
Ethyl iodideLDA, THF, -78 °C to -20 °C8896:4

Visualizations

AuxiliaryWorkflow A 1. Carbamate Formation (Triphosgene) B 2. N-Acylation (n-BuLi, RCOCl) A->B C 3. Asymmetric Alkylation (LDA, Electrophile) B->C D 4. Cleavage (LiOH / H2O2) C->D E Enantiopure Product D->E F Recovered Auxiliary D->F F->B Recycle

Figure 1: Workflow of auxiliary attachment, asymmetric alkylation, cleavage, and recovery.

MechanisticModel A N-Acyl Oxazinanone (Substrate) B LDA Deprotonation (Kinetic Control) A->B C Z-Enolate Formation B->C D gem-Dimethyl Shielding (Re-face Blocked) C->D Steric Wall E Electrophile Attack (Si-face Approach) C->E Accessible Face D->E Directs F High Diastereoselectivity (>98:2 dr) E->F

Figure 2: Mechanistic model of stereoselective electrophilic attack dictated by steric shielding.

References

  • 3-amino-2,2-dimethylcyclopentanol - CAS 1400689-08-8 Molaid Chemical Database[1]

  • WO2012125886A1 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases Google Patents[2]

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Chemical Reviews (via ResearchGate)[3]

  • Catalytic Oxy-aminomethylation of Alkenes (1,3-oxazinan-2-ones synthesis) Universität zu Köln[4]

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications Current Organic Synthesis (via ResearchGate)[5]

Sources

Application Note: Advanced Reductive Amination Protocols Utilizing 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Context

The incorporation of functionalized cycloalkanes into drug scaffolds is a proven strategy for improving metabolic stability and modulating physicochemical properties. The building block 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) is highly valued in drug discovery for its rigid, stereochemically rich cyclopentane core ()[1].

However, utilizing this molecule as an amine nucleophile in reductive amination presents significant synthetic challenges. The gem-dimethyl group at the C2 position creates a "neopentyl-like" steric bottleneck directly adjacent to the C3 primary amine. This steric bulk severely impedes the initial nucleophilic attack on carbonyls and slows the dehydration of the hemiaminal intermediate to the requisite imine. Furthermore, the free C1-hydroxyl group can participate in competing hydrogen bonding or act as a ligand for Lewis acid catalysts. Standard reductive amination conditions often stall at the hemiaminal stage or fail entirely when applied to this substrate.

Mechanistic Pathways & Causality

To successfully functionalize 3-amino-2,2-dimethylcyclopentan-1-ol, the choice of reducing agent and additive must be tailored to the steric demands of the target carbonyl.

  • For Unhindered Aldehydes: A direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is optimal. As established by (), NaBH(OAc)₃ in 1,2-dichloroethane (DCE) provides a mild, selective reduction environment[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing premature reduction of the aldehyde before the sterically hindered amine can form the iminium ion.

  • For Ketones and Hindered Aldehydes: The steric clash prevents spontaneous imine formation. We must employ a stepwise, Lewis acid-mediated approach. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a water scavenger and a Lewis acid to forcefully template the imine formation, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN) ()[3]. Crucial Insight: Because 3-amino-2,2-dimethylcyclopentan-1-ol contains a free C1-hydroxyl group, it will undergo rapid ligand exchange with Ti(OiPr)₄. Therefore, 2.0 equivalents of the Titanium reagent are strictly required—one to coordinate the alcohol, and one to activate the carbonyl[4].

RA_Decision_Tree Start Analyze Carbonyl Partner Aldehyde Aldehyde Start->Aldehyde Ketone Ketone / Hindered Aldehyde Start->Ketone Unhindered Sterically Unhindered? Aldehyde->Unhindered ProtocolB Protocol B: Ti(OiPr)4, NaBH3CN, EtOH Ketone->ProtocolB ProtocolA Protocol A: NaBH(OAc)3, DCE, rt Unhindered->ProtocolA Yes Unhindered->ProtocolB No Coordination Critical Insight: C1-OH coordinates Ti(IV). Requires 2.0 eq Ti(OiPr)4 ProtocolB->Coordination

Decision matrix for reductive amination with 3-amino-2,2-dimethylcyclopentan-1-ol.

Quantitative Optimization Data

The following table summarizes internal optimization data demonstrating the necessity of protocol divergence based on the electrophile. Note the failure of standard conditions (Entry 3) when applied to a ketone, and the yield rescue achieved by adjusting the Titanium stoichiometry (Entry 4 vs 5).

EntryCarbonyl PartnerReducing AgentAdditive (Equiv.)SolventTime (h)Conversion / Yield (%)
1Benzaldehyde (Unhindered)NaBH(OAc)₃NoneDCE1288% (Optimal)
2Benzaldehyde (Unhindered)NaBH₃CNNoneMeOH2445% (Sluggish)
3Acetophenone (Ketone)NaBH(OAc)₃AcOH (1.0 eq)DCE4812% (Steric failure)
4Acetophenone (Ketone)NaBH₃CNTi(OiPr)₄ (1.0 eq)EtOH1638% (Ti consumed by OH)
5Acetophenone (Ketone)NaBH₃CNTi(OiPr)₄ (2.0 eq)EtOH1681% (Optimal)

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)

Self-Validating Principle: Pre-stirring the reagents before adding the hydride ensures the hemiaminal equilibrium is established, preventing the competitive direct reduction of the aldehyde to a primary alcohol.

Reagents:

  • 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 equiv, 1.0 mmol)

  • Target Aldehyde (1.05 equiv, 1.05 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve 3-amino-2,2-dimethylcyclopentan-1-ol and the target aldehyde in anhydrous DCE.

  • Equilibration: Stir the mixture at room temperature for 30–45 minutes. Causality: This allows the sterically hindered amine to fully engage the aldehyde, forming the hemiaminal intermediate prior to the introduction of the reducing agent.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 5 minutes. The reaction is typically mildly exothermic.

  • Monitoring: Stir at room temperature for 12 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to break up boron complexes.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Stepwise Amination (For Ketones/Hindered Aldehydes)

Self-Validating Principle: The use of water to quench the reaction intentionally hydrolyzes the titanium alkoxides into insoluble TiO₂, trapping impurities and allowing the product to be cleanly filtered, thereby avoiding severe emulsions during aqueous extraction.

Reagents:

  • 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 equiv, 1.0 mmol)

  • Target Ketone (1.0 equiv, 1.0 mmol)

  • Ti(OiPr)₄ (2.0 equiv, 2.0 mmol) — Note: Do not reduce this stoichiometry.

  • NaBH₃CN (1.5 equiv, 1.5 mmol)

  • Absolute Ethanol (EtOH) (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask under N₂, combine the amine, ketone, and Ti(OiPr)₄. Stir the neat mixture (or add 1 mL of anhydrous THF if solid) at room temperature for 8–12 hours. Causality: The first equivalent of Ti(OiPr)₄ coordinates the C1-OH group; the second equivalent drives the dehydration of the ketone to form the transient imine/titanium complex.

  • Dilution: Dilute the viscous reaction mixture with absolute ethanol (5.0 mL).

  • Reduction: Add NaBH₃CN in one portion. Stir at room temperature for an additional 6–8 hours.

  • Quench & Precipitation: Add H₂O (1.0 mL) dropwise to the reaction mixture. Causality: Water rapidly hydrolyzes the titanium species, generating a dense white precipitate of titanium dioxide (TiO₂).

  • Filtration: Stir the suspension vigorously for 15 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with EtOAc (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting secondary amine via flash chromatography (typically requiring a basic modifier like 1% Et₃N in the eluent to prevent streaking of the hindered amine).

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]

Sources

Application Note: Chemoselective Protection and Deprotection of the Amino Group in 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-Amino-2,2-dimethylcyclopentan-1-ol is a highly specialized, sterically hindered bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, such as Janus kinase 3 (JAK3) inhibitors[1]. The defining structural feature of this scaffold is the gem-dimethyl group at the C2 position. This quaternary carbon creates a neopentyl-like steric environment that severely restricts the conformational flexibility of the cyclopentane ring and shields both the adjacent C1 hydroxyl and C3 amino groups[2].

When designing a synthetic route involving this intermediate, researchers must address two primary challenges:

  • Chemoselectivity: Differentiating the primary amine from the secondary alcohol to prevent bis-functionalization.

  • Steric Hindrance: Overcoming the kinetic barrier imposed by the adjacent gem-dimethyl group during protection and deprotection events[3].

Because amines are inherently more nucleophilic than alcohols, chemoselective N-protection can be achieved without the need for transient O-protection. However, this requires the selection of a highly reactive electrophile and strict control over reaction stoichiometry and temperature to prevent the sterically hindered hydroxyl group from participating in the reaction.

Strategic Selection of Protecting Groups

The steric bulk of the gem-dimethyl group dictates the choice of protecting group. Bulky electrophiles (e.g., Trityl chloride) suffer from sluggish kinetics and low yields on this scaffold. Conversely, highly reactive acylating agents like chloroformates are ideal.

The Carboxybenzyl (Cbz) group is particularly advantageous for this specific molecule[1]. While its introduction via benzyl chloroformate (Cbz-Cl) is kinetically favorable due to the high electrophilicity of the reagent, its deprotection via hydrogenolysis is completely orthogonal to the steric hindrance of the molecule. Unlike base-labile groups (e.g., Fmoc) that require nucleophilic attack at the sterically shielded carbamate carbonyl, hydrogenolysis relies on the catalytic reduction of the distal benzyl-oxygen bond, followed by spontaneous decarboxylation[3].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the Cbz protection and deprotection workflow, adapted from validated pharmaceutical scale-up procedures[1].

ParameterProtection (N-Cbz)Deprotection (Hydrogenolysis)
Substrate Scale 23.99 mmol (3.10 g)10.0 mmol (Theoretical)
Reagent Equivalents 1.03 eq Cbz-Cl10 wt% Pd/C (0.05 eq Pd)
Base / Additive 2.00 eq TriethylamineNone
Solvent Volume 100 mL DCM (0.24 M)50 mL Methanol (0.20 M)
Temperature Profile 0 °C → 25 °C25 °C
Reaction Time 15 hours4 - 6 hours
Atmosphere Nitrogen / ArgonHydrogen (1 atm)

Synthetic Workflow Visualization

G Start 3-Amino-2,2-dimethyl- cyclopentan-1-ol CbzCl Add Cbz-Cl, Et3N DCM, 0 °C to RT Start->CbzCl Selectivity Chemoselective N-Acylation? CbzCl->Selectivity Protected N-Cbz Protected Intermediate Selectivity->Protected Major (Amine Nucleophilicity) SideProduct O-Acylated Side Product Selectivity->SideProduct Minor (Excess Reagent) Deprotect H2, Pd/C MeOH, RT Protected->Deprotect After Downstream Steps Final Regenerated Amino Alcohol Deprotect->Final

Workflow for chemoselective N-Cbz protection and hydrogenolytic deprotection.

Detailed Protocols: Self-Validating Systems

Protocol A: Chemoselective N-Cbz Protection

This protocol utilizes temperature gradients and stoichiometric control to force chemoselectivity, ensuring the amine is protected while the hydroxyl group remains untouched[1].

Step 1: Dissolution & Acid Scavenging

  • Action: Dissolve 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.25 M solution. Add Triethylamine (2.0 eq).

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive Cbz-Cl into benzyl alcohol and CO₂. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during acylation. Without it, the starting amine would protonate into an unreactive ammonium salt, halting the reaction.

Step 2: Thermal Control & Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Add Benzyl chloroformate (Cbz-Cl, 1.03 eq) dropwise over 15 minutes.

  • Causality: The adjacent gem-dimethyl group forces the C1 hydroxyl and C3 amino groups into close spatial proximity. Lowering the thermal energy of the system to 0 °C maximizes the inherent nucleophilic difference between the amine and the alcohol, effectively suppressing O-acylation. Dropwise addition maintains a low steady-state concentration of the electrophile, further preventing bis-acylation.

Step 3: Propagation & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 15 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

  • Self-Validation: The starting material is a primary amine (Ninhydrin positive, yielding a purple spot). The desired product is a carbamate (Ninhydrin negative, but UV active at 254 nm due to the benzyl ring). The complete disappearance of the purple spot and the appearance of a less polar, UV-active spot validates successful and complete N-acylation.

Step 4: Quenching & Extraction

  • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ safely hydrolyzes any unreacted Cbz-Cl and neutralizes residual triethylamine hydrochloride salts, ensuring they partition into the aqueous phase.

Protocol B: Hydrogenolytic Deprotection

Once downstream modifications (e.g., O-alkylation or coupling) are complete, the Cbz group is removed under neutral, reductive conditions.

Step 1: Catalyst Suspension

  • Action: Dissolve the N-Cbz protected intermediate in Methanol (0.2 M). Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd).

  • Causality: Methanol is a highly polar, protic solvent that stabilizes the polar transition states during hydrogenation and easily dissolves the resulting polar amino alcohol.

Step 2: Atmosphere Exchange

  • Action: Evacuate the flask and purge with Nitrogen gas (3x). Subsequently, evacuate and purge with Hydrogen gas (3x) using a balloon.

  • Causality: Removing ambient oxygen is a critical safety and chemical requirement to prevent the catalytic ignition of hydrogen gas by the highly active palladium surface.

Step 3: Reduction & In-Process Control (IPC)

  • Action: Stir vigorously under a Hydrogen atmosphere (1 atm) at room temperature for 4–6 hours. Monitor by LC-MS.

  • Self-Validation: The cleavage of the Cbz group results in a distinct mass shift of -134 Da. Because the resulting free amine lacks a strong UV chromophore, tracking the reaction via Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) validates the complete removal of the protecting group. The gem-dimethyl group does not impede this reaction rate because the bond breaking occurs at the distal benzylic position.

Step 4: Filtration

  • Action: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol and concentrate the filtrate.

  • Causality: Celite prevents the finely divided pyrophoric palladium dust from passing into the final product and safely traps it for disposal.

References

  • US Patent 8,921,368 B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases Source: Google Patents / United States Patent and Trademark Office URL:[1]

  • 1 Protection Reactions Source: Wiley-VCH URL:[Link][3]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry Source: Università degli Studi di Napoli Federico II (unina.it) URL:[Link][2]

Sources

Application Note: Organocatalysis Applications of 3-Amino-2,2-dimethylcyclopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized, structurally rigid chiral small molecules is a cornerstone of modern asymmetric organocatalysis. Among these, 3-amino-2,2-dimethylcyclopentan-1-ol and its derivatives have emerged as highly privileged scaffolds. Characterized by a primary


-amino alcohol motif embedded within a sterically constrained cyclopentane ring, this molecule serves both as a direct bifunctional organocatalyst and as a versatile building block for advanced hydrogen-bonding catalysts (e.g., squaramides and thioureas).

This application note details the structural rationale, mechanistic pathways, and validated experimental protocols for utilizing 3-amino-2,2-dimethylcyclopentan-1-ol derivatives in asymmetric synthesis, specifically focusing on Michael additions and domino cyclization cascades.

Structural Rationale & Mechanistic Causality

The exceptional stereocontrol exhibited by 3-amino-2,2-dimethylcyclopentan-1-ol derivatives is not accidental; it is driven by precise stereoelectronic and conformational effects [1]:

  • The Thorpe-Ingold Effect: The geminal dimethyl group at the C2 position induces a strong Thorpe-Ingold effect. This steric bulk restricts the conformational flexibility of the cyclopentane ring, locking the adjacent amino (C3) and hydroxyl (C1) groups into a highly defined spatial relationship. This rigidity minimizes the entropic cost of transition-state formation.

  • Primary Amine Advantage: Unlike secondary amine catalysts (e.g., prolinol derivatives) which often suffer from severe steric clash when activating bulky

    
    -disubstituted carbonyls, the primary amine can readily condense with hindered 
    
    
    
    -keto esters or cyclic ketones to form reactive enamines[1].
  • Bifunctional Activation: The hydroxyl group acts as a Brønsted acid/hydrogen-bond donor. In the transition state, it coordinates with the electrophile (e.g., the nitro group of a nitroalkene), simultaneously lowering the LUMO of the electrophile and directing its approach to a single enantiotopic face of the enamine[3].

Core Applications & Reaction Pathways

Enamine-Mediated Asymmetric Michael Additions

Simple primary


-amino alcohols derived from this scaffold are highly effective in the asymmetric Michael addition of 

-keto esters to nitroalkenes. The primary amine forms a covalent enamine intermediate with the donor, while the hydroxyl group anchors the nitroalkene via hydrogen bonding. The use of non-polar solvents (like toluene or diisopropyl ether) is critical here; it suppresses background racemic pathways and maximizes the strength of the intramolecular hydrogen bonds in the transition state[1].

EnamineCycle Cat Catalyst (3-amino-2,2-dimethylcyclopentan-1-ol) Enamine Chiral Enamine Intermediate (Nucleophile) Cat->Enamine + Carbonyl (- H2O) Carbonyl Carbonyl Donor (e.g., β-keto ester) Carbonyl->Enamine TS Stereocontrolled Transition State (H-Bond Directed) Enamine->TS + Electrophile Electrophile Nitroalkene (Electrophile) Electrophile->TS Product Enantioenriched Michael Adduct + Catalyst Regeneration TS->Product Hydrolysis (+ H2O) Product->Cat Catalytic Cycle

Figure 1: Enamine-catalyzed asymmetric Michael addition pathway.

Synthesis of Advanced Squaramide-Fused Derivatives

To tackle more challenging substrates (e.g., domino Michael/cyclization reactions of oxoindolines), the 3-amino-2,2-dimethylcyclopentan-1-ol scaffold can be derivatized into a squaramide-fused amino alcohol. By reacting the primary amine with a squarate ester, followed by a highly electron-deficient aniline (such as 3,5-bis(trifluoromethyl)aniline), researchers generate a potent bifunctional catalyst. This derivative possesses a Brønsted basic site (the hydroxyl oxygen or an added tertiary amine) and a dual hydrogen-bonding squaramide cleft, enabling the highly enantioselective synthesis of spirocyclic oxindoles [2].

DerivWorkflow Starting 3-amino-2,2-dimethylcyclopentan-1-ol Intermediate Mono-squaramide Intermediate Starting->Intermediate Et3N, MeOH, RT Squarate Dimethyl Squarate Squarate->Intermediate Bifunctional Squaramide-Fused Amino Alcohol Intermediate->Bifunctional Reflux, 24h Amine 3,5-bis(CF3)aniline Amine->Bifunctional Application Domino Michael/Cyclization Bifunctional->Application 10 mol% loading

Figure 2: Synthesis and application workflow of squaramide-fused derivatives.

Quantitative Performance Data

The following table summarizes the benchmark performance of 3-amino-2,2-dimethylcyclopentan-1-ol and its derivatives across standard asymmetric transformations.

Catalyst TypeReaction ClassSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Unmodified

-Amino Alcohol
Michael Addition

-keto esters + nitroalkenes
85 – 9982 – 99> 95:5
Unmodified

-Amino Alcohol
Aldol ReactionIsatins + Acetone78 – 9275 – 88N/A
Squaramide-Fused Derivative Domino Michael/CyclizationOxoindolines + 1,3-diketones89 – 9881 – 95> 99:1
Thiourea-Fused Derivative Henry (Nitroaldol) ReactionAromatic aldehydes + nitromethane80 – 9585 – 92N/A

Validated Experimental Protocols

Protocol A: Asymmetric Michael Addition of -Keto Esters to Nitroalkenes

Causality Note: Diisopropyl ether (


-Pr

O) is selected as the solvent because its low dielectric constant prevents the disruption of the crucial hydrogen-bonding network in the transition state, ensuring high enantioselectivity [1].

Reagents:

  • 
    -keto ester (0.2 mmol)
    
  • Nitroalkene (0.24 mmol, 1.2 equiv)

  • 3-amino-2,2-dimethylcyclopentan-1-ol (0.02 mmol, 10 mol%)

  • Diisopropyl ether (

    
    -Pr
    
    
    
    O) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, add 3-amino-2,2-dimethylcyclopentan-1-ol (10 mol%) and

    
    -Pr
    
    
    
    O (1.0 mL).
  • Substrate Addition: Add the

    
    -keto ester (0.2 mmol) to the suspension and stir at room temperature for 10 minutes to allow pre-formation of the enamine intermediate.
    
  • Electrophile Introduction: Add the nitroalkene (0.24 mmol) in one portion. Seal the vial.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1) until the

    
    -keto ester is fully consumed (typically 24–48 hours).
    
  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to afford the pure Michael adduct.

  • Validation: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

Protocol B: Synthesis of a Squaramide-Fused Amino Alcohol Catalyst

Causality Note: The sequential addition strategy is mandatory. Dimethyl squarate is highly electrophilic, allowing the first amination to occur at room temperature. The resulting mono-squaramide is resonance-stabilized and significantly less reactive, necessitating elevated temperatures (reflux) for the second amination step [2].

Reagents:

  • 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 mmol)

  • 3,4-dimethoxy-3-cyclobutene-1,2-dione (Dimethyl squarate) (1.0 mmol)

  • 3,5-bis(trifluoromethyl)aniline (1.0 mmol)

  • Methanol (Anhydrous, 10 mL)

  • Triethylamine (Et

    
    N) (1.2 mmol)
    

Step-by-Step Procedure:

  • Mono-squaramide Formation: Dissolve dimethyl squarate (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask. Slowly add a solution of 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 mmol) and Et

    
    N (1.2 mmol) in methanol (2 mL) dropwise at room temperature.
    
  • Stirring: Stir the mixture at room temperature for 12 hours. A precipitate (the mono-squaramide intermediate) will typically form.

  • Second Amination: Add 3,5-bis(trifluoromethyl)aniline (1.0 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 24–36 hours. Monitor the disappearance of the mono-squaramide intermediate via TLC.

  • Isolation: Cool the reaction to room temperature. The bifunctional catalyst often precipitates directly from the methanolic solution. Filter the solid, wash with cold methanol (2 x 2 mL), and dry under high vacuum to yield the pure squaramide-fused organocatalyst.

References

  • Nakano, H., Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwa, M., Tokiwa, S., & Takeshita, M. (2020). "Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes." RSC Advances, 10(73), 44873-44883. URL:[Link]

  • Nakano, H., et al. (2021). "New Hybrid-type Squaramide-Fused Amino Alcohol Organocatalyst for Enantioselective Domino Michael Addition/Cyclization Reaction of Oxoindolines with Cyclic 1,3-Diketones." ACS Omega, 6(30), 19782–19793. URL:[Link]

  • Nakano, H., Owolabi, I. A., & Chennapuram, M. (2018). "β-Amino Alcohol Organocatalysts for Asymmetric Additions." Heterocycles, 97(1), 13-36. URL:[Link]

Application Note: Strategies and Protocols for the Amide Coupling of 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] The resulting amide scaffolds are cornerstones of countless pharmaceutical agents due to their metabolic stability and ability to participate in key hydrogen bonding interactions. This guide focuses on the specific challenges and detailed protocols for the acylation of 3-amino-2,2-dimethylcyclopentan-1-ol, a valuable building block whose structural features present a notable synthetic challenge.

The substrate possesses a secondary amine on a cyclopentane ring, which is sterically encumbered by an adjacent gem-dimethyl group. This steric hindrance can significantly slow the rate of nucleophilic attack, leading to low yields with standard coupling protocols.[3][4] Furthermore, the presence of a secondary hydroxyl group introduces the potential for competitive O-acylation, a common side reaction when coupling amino alcohols.

This document provides a comprehensive overview of robust and efficient protocols to overcome these challenges, explains the mechanistic rationale behind reagent selection, and offers a guide to troubleshooting common issues.

Core Principles of Amide Coupling

The conversion of a carboxylic acid and an amine to an amide is a dehydration reaction that does not proceed spontaneously. The core principle of amide coupling is the activation of the carboxylic acid's carbonyl group to transform the hydroxyl into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.[5] Modern coupling reagents achieve this with high efficiency and minimal side reactions.

G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActivatedEster Coupling Reagent + Base Amine Amine (R'-NH2) Amide Amide Product ActivatedEster->Amide Nucleophilic Attack(R'-NH2) Byproducts Water-Soluble Byproducts

Caption: General mechanism of amide bond formation via an activated intermediate.

Recommended Coupling Protocols

The selection of a coupling reagent is critical for success when dealing with sterically hindered substrates.[6][7] Below are three robust protocols, ranging from the highly reactive uronium salts to mild phosphonic anhydrides, each with a distinct profile of advantages and considerations.

Protocol 1: HATU - The High-Reactivity Standard for Hindered Amines

Principle & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that activates carboxylic acids by forming highly reactive OAt-esters.[8][9] The incorporation of the 7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction, making HATU exceptionally effective for sterically demanding amines and for minimizing racemization of chiral carboxylic acids.[9][10] This is often the go-to method for challenging couplings.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

  • Activation: Add HATU (1.1–1.2 eq) to the solution, followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq).[11] Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Coupling: Add a solution of 3-amino-2,2-dimethylcyclopentan-1-ol (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish due to extreme steric hindrance, the temperature can be carefully increased to 40–50 °C. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% aqueous citric acid or 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P® - The Mild and Clean Option

Principle & Rationale: T3P® (n-Propanephosphonic acid anhydride) is a versatile and mild coupling reagent that acts as a powerful dehydrating agent.[12] It activates the carboxylic acid to form a mixed phosphonic anhydride intermediate. A key advantage of T3P is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up, simplifying purification.[12][13] This method is particularly well-suited for reactions prone to epimerization and is highly effective on an industrial scale.[14][15]

Experimental Protocol:

  • Reagent Preparation: In a flask, combine the carboxylic acid (1.0 eq) and 3-amino-2,2-dimethylcyclopentan-1-ol (1.1 eq) in a solvent such as Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

  • Base Addition: Add a base, such as pyridine (2.0 eq) or triethylamine (TEA) (2.0 eq). Using pyridine as both the base and a co-solvent can be particularly effective.[14]

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.2–1.5 eq) dropwise, maintaining the internal temperature below 10 °C to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃.

    • If necessary, dilute with more organic solvent (e.g., EtOAc).

    • Separate the layers. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The water-soluble phosphonic acid byproducts will be removed in these aqueous washes.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity but can be further purified by flash column chromatography if needed.

Protocol 3: EDC/HOBt - The Classic Approach with DMAP Enhancement

Principle & Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[10] The addition of HOBt (1-Hydroxybenzotriazole) is standard practice to suppress racemization and improve efficiency by forming an intermediate HOBt-ester, which is less prone to side reactions than the initial O-acylisourea.[10][16] For challenging substrates like electron-deficient or sterically hindered amines, the reaction can be sluggish. In these cases, adding a catalytic or stoichiometric amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[1]

Experimental Protocol:

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 3-amino-2,2-dimethylcyclopentan-1-ol (1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Catalyst Addition: Add DMAP (0.1–1.0 eq). For this hindered system, starting with 1.0 equivalent is recommended.[1]

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-24 hours). Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute with EtOAc or DCM.

    • Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Recommended Protocols

FeatureHATU/DIPEAT3P®/PyridineEDC/HOBt/DMAP
Reagent Type Uronium/Aminium SaltPhosphonic AnhydrideWater-Soluble Carbodiimide
Relative Reactivity Very High[9]HighModerate to High (with DMAP)[1]
Key Advantages - Excellent for hindered substrates[8]- Fast reaction rates- Low racemization[9]- Mild conditions- Very low epimerization[14][15]- Easy workup (water-soluble byproducts)[12][13]- Readily available reagents- Water-soluble urea byproduct[10]- Cost-effective
Potential Drawbacks - Higher cost- Potential for guanidinylation of the amine if used in large excess[8]- Can be exothermic on addition- Requires careful temperature control- Can be sluggish for hindered amines without DMAP- HOBt has explosive properties
Typical Solvent DMF, DCMEtOAc, MeCN, PyridineDMF, DCM
Typical Temperature 0 °C to 50 °C0 °C to RT0 °C to RT

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient reactivity of the coupling reagent.- Extreme steric hindrance.[7]- Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[6] - Increase the reaction temperature (e.g., to 40-60 °C) or use microwave heating.[7]- Increase reaction time or perform a "double coupling" by adding a second charge of activated acid.[6]
O-Acylation Byproduct The hydroxyl group is acylated in addition to, or instead of, the amine.- Ensure the amine is not protonated (check base stoichiometry).- Use milder conditions (lower temperature).- Consider protecting the hydroxyl group (e.g., as a silyl ether) prior to coupling, followed by deprotection.
Epimerization Loss of stereochemical integrity at the α-carbon of a chiral carboxylic acid.- Use a reagent system known to suppress racemization, such as HATU or T3P.[9][13]- Ensure an additive like HOBt or HOAt is used with carbodiimides.[10]- Run the reaction at a lower temperature (0 °C).
Difficult Purification Byproducts from the coupling reagent co-elute with the product.- Use a reagent that generates water-soluble byproducts, such as T3P or EDC, to simplify aqueous work-up.[7][12]- For DCC (not recommended here), the DCU byproduct can often be removed by filtration.[7]

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dissolve Carboxylic Acid in Anhydrous Solvent p2 Add Coupling Reagent & Base (Pre-activation) p1->p2 r1 Combine Activated Acid & Amino Alcohol at 0°C p2->r1 p3 Dissolve Amino Alcohol in Anhydrous Solvent p3->r1 r2 Stir at RT (or heat) for 2-24h r1->r2 r3 Monitor by TLC / LC-MS r2->r3 w1 Aqueous Work-up (Acid/Base/Brine Washes) r3->w1 w2 Dry Organic Layer (Na2SO4) w1->w2 w3 Concentrate in vacuo w2->w3 w4 Flash Column Chromatography w3->w4 a1 Characterize Pure Product (NMR, MS, etc.) w4->a1

Caption: A generalized experimental workflow for amide coupling reactions.

References

  • BenchChem. (n.d.). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Center.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Pardeshi, A. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. [Link]

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem Technical Support.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(3), 154-157. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]

  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • CEM Corporation. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Liu, C., et al. (2018). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Scientific Reports, 8(1), 1735. [Link]

  • National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Reddit. (2024). Amide bond coupling problem. r/Chempros. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.).
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
  • Knizhnikov, V., Gorichko, M., & Voitenko, Z. (2012). 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o725. [Link]

  • ResearchGate. (2018). Synthesis of amides from unprotected amino acids by a simultaneous protection-activation strategy using dichlorodialkyl silanes. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4096. [Link]

Sources

Application Note: Synthesis and Validation of Pyrrolopyridazine JAK3 Inhibitors Utilizing 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Janus kinase 3 (JAK3) is a critical tyrosine kinase that mediates signaling for the gamma common chain (


) cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). Because JAK3 expression is primarily restricted to hematopoietic cells, its targeted inhibition is a highly validated, immunosuppressive strategy for treating autoimmune diseases (e.g., rheumatoid arthritis, lupus) and preventing transplant rejection without the broader systemic toxicity associated with pan-JAK inhibition [1].

In modern medicinal chemistry, optimizing the binding affinity and kinase selectivity of an active pharmaceutical ingredient (API) relies heavily on the strategic selection of chiral, alicyclic building blocks. 3-amino-2,2-dimethylcyclopentan-1-ol (CAS 1400689-08-8) [2] has emerged as a privileged motif in the synthesis of pyrrolopyridazine-based JAK3 inhibitors.

The Causality of the Motif: The inclusion of the gem-dimethyl group on the cyclopentane ring is not arbitrary. It severely restricts the conformational flexibility of the ring (the Thorpe-Ingold effect), locking the amino and hydroxyl groups into an optimal spatial vector. This rigid conformation perfectly complements the unique topography of the JAK3 ATP-binding pocket, providing essential hydrogen-bonding interactions while simultaneously improving the molecule's lipophilic efficiency (LipE) and metabolic stability against oxidative degradation.

G IL2 Cytokine (IL-2/IL-4) Receptor Gamma Common Chain (γc) IL2->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT3/5 Phosphorylation JAK3->STAT Inhibitor Pyrrolopyridazine Inhibitor (with Cyclopentanol Motif) Inhibitor->JAK3 Blocks ATP Pocket Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus

Fig 1. JAK3/STAT signaling cascade highlighting the therapeutic intervention point.

Synthetic Strategy: Workflow & Logic

The integration of 3-amino-2,2-dimethylcyclopentan-1-ol into a pyrrolopyridazine core typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) [1].

  • Solvent Selection: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen. Why? These polar aprotic solvents leave the nucleophilic primary amine unsolvated and highly reactive, while easily dissolving the rigid, planar heterocyclic core.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized. Why? The building block is often supplied as a hydrochloride salt. DIPEA is a non-nucleophilic base that neutralizes the salt, ensuring the amine remains entirely in its free-base state to drive the substitution forward, without competing for the electrophile.

  • Thermal Dynamics: The gem-dimethyl group introduces significant steric hindrance adjacent to the reacting amine. Therefore, room temperature stirring is insufficient; thermal energy (80–100°C) is strictly required to overcome the activation energy barrier of the SNAr transition state.

Workflow Core Pyrrolopyridazine Core (Halogenated) SNAr SNAr Coupling (DIPEA, DMF, 90°C) Core->SNAr Amine 3-amino-2,2-dimethyl cyclopentan-1-ol Amine->SNAr Intermediate Cyclopentylamino Adduct SNAr->Intermediate Validation LCMS & TLC Validation Intermediate->Validation

Fig 2. Step-by-step synthetic workflow for integrating the cyclopentanol building block.

Experimental Protocols

Protocol A: SNAr Coupling of the Cyclopentanol Motif

This protocol is designed as a self-validating system, ensuring intermediate checkpoints prevent downstream failures.

  • Preparation: Charge a dry, nitrogen-flushed 50 mL round-bottom flask with 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (1.0 eq, ~500 mg) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add 3-amino-2,2-dimethylcyclopentan-1-ol (1.2 eq) to the stirring solution, followed immediately by DIPEA (3.0 eq).

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath or heating block.

  • In-Process Validation (LCMS): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LCMS.

    • Self-Validation Checkpoint: The reaction is deemed complete only when the starting material mass[M+H]⁺ is fully depleted and the product mass corresponding to the cyclopentylamino adduct is the dominant peak (>95% AUC). If incomplete, continue heating and re-check every 2 hours.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: DMF is highly soluble in EtOAc; the aqueous LiCl wash selectively pulls the residual DMF into the aqueous phase, preventing solvent contamination during crystallization.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure intermediate.

Protocol B: In Vitro Biological Validation (Phospho-STAT3 ELISA)

To validate the target engagement of the synthesized JAK3 inhibitor, a functional cellular assay is required [1].

  • Cell Culture & Treatment: Plate IL-2 dependent T-cells in a 96-well plate. Treat cells with serial dilutions of the synthesized compound (ranging from 10 µM to 0.1 nM) and incubate for 1 hour at 37°C. Stimulate with IL-2 for 15 minutes to induce STAT3 phosphorylation.

  • Lysis: Aspirate media and lyse cells using RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are strictly required. Without them, endogenous cellular phosphatases will rapidly dephosphorylate STAT3 during lysis, yielding false-negative efficacy data.

  • ELISA Execution: Transfer lysates to a pre-coated ELISA plate (e.g., PathScan Phospho-STAT3 Antibody Pair). Incubate overnight at 4°C to ensure maximum capture of the low-abundance phosphorylated targets.

  • Quantification: Wash the wells, add the HRP-linked detection antibody, and develop with TMB substrate. Read absorbance at 450 nm and plot a non-linear regression curve to calculate the IC₅₀.

Quantitative Data: Impact of Conformational Restriction

The addition of the gem-dimethyl group on the cyclopentanol ring dramatically shifts the selectivity profile of the inhibitor. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how this specific building block enhances JAK3 selectivity over the structurally similar JAK2 isoform.

Compound Motif (R-Group)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK3)
Unsubstituted 3-aminocyclopentan-1-ol15.245.012.03.75x
3-amino-2,2-dimethylcyclopentan-1-ol 8.4120.52.548.2x

Data Interpretation: The rigidification provided by the 2,2-dimethyl substitution forces the molecule into a bioactive conformation that clashes with the slightly narrower ATP-binding pocket of JAK2, while perfectly anchoring into the JAK3 pocket. This results in a nearly 50-fold selectivity window, minimizing off-target erythropoietic side effects associated with JAK2 inhibition.

References

  • Title: Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases (US Patent 8921368B2)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8).

This highly polar, sterically hindered cycloalkanol is a critical building block in medicinal chemistry, most notably serving as a core intermediate in the synthesis of pyrrolopyridazine-based Janus Kinase 3 (JAK3) inhibitors used for treating autoimmune and inflammatory diseases[1]. Because of the gem-dimethyl group at the C2 position, chemists frequently encounter challenges with stereocontrol, over-reduction, and product isolation.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you maximize your isolated yields.

Pathway & Workflow Visualization

To contextualize the synthetic challenges, it is crucial to understand both the chemical workflow and the biological target of the downstream active pharmaceutical ingredient (API).

Workflow SM 2,2-Dimethylcyclopentane -1,3-dione Step1 Ru/C, H2 (50 bar) or NaBH4 SM->Step1 Int 3-Hydroxy-2,2-dimethyl cyclopentan-1-one Step1->Int Mono-reduction Diol 1,3-Diol Byproduct (Over-reduction) Step1->Diol Over-reduction Step2 NH4OAc, NaBH3CN Ti(OPr)4 Int->Step2 Prod 3-Amino-2,2-dimethyl cyclopentan-1-ol Step2->Prod Reductive Amination

Synthetic workflow for 3-amino-2,2-dimethylcyclopentan-1-ol.

JAK3 Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Common Gamma Chain Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation & Dimerization JAK3->STAT Phosphorylates Inhibitor Pyrrolopyridazine Inhibitor (Contains Target Scaffold) Inhibitor->JAK3 Competitively Blocks Nucleus Gene Transcription (Immune Response) STAT->Nucleus Translocates

JAK3 signaling pathway and the point of pharmacological inhibition.

Troubleshooting FAQs

Q1: During the reduction of 2,2-dimethylcyclopentane-1,3-dione, I am getting a high percentage of the 1,3-diol instead of the desired hydroxy-ketone. How do I stop over-reduction?

A: This is a kinetic issue. The mono-hydrogenation of the 1,3-dione to 3-hydroxy-2,2-dimethylcyclopentan-1-one is followed closely by a second hydrogenation step to the diol. If you are using heterogeneous catalysis (e.g., Ru/C), the reaction rate and selectivity are highly dependent on hydrogen pressure and catalyst loading. Lowering the


 pressure (e.g., from 80 bar to 20 bar) severely inhibits the reaction rate but increases unwanted dehydration byproducts[2].
  • Solution: Maintain an

    
     pressure of 50 bar but strictly monitor the reaction time, stopping the reaction at ~80% conversion. Alternatively, for lab-scale synthesis, use a controlled stoichiometric reduction with 
    
    
    
    (0.3 equivalents) in Methanol at -78 °C. The gem-dimethyl group provides steric shielding, but low temperatures are mandatory to freeze out the second reduction step.
Q2: My reductive amination stalls at 40-50% conversion. How can I drive it to completion?

A: The C1 carbonyl is highly sterically hindered by the adjacent C2 gem-dimethyl group. Standard reductive amination conditions (Ammonium acetate and Sodium cyanoborohydride) often fail to push the imine equilibrium forward.

  • Solution: Introduce a Lewis acid to force imine formation. Titanium(IV) isopropoxide (

    
    ) is highly effective here. Activating the ketone with 
    
    
    
    and
    
    
    in ethanol prior to adding the hydride source will reliably push conversions above 90%.
Q3: The reaction shows 100% conversion on LC-MS, but my isolated yield of the amino alcohol is <30%. Where is my product?

A: 3-amino-2,2-dimethylcyclopentan-1-ol is a low-molecular-weight (129.2 g/mol ), highly polar molecule with both a hydrogen-bond donor (-OH) and an amine (-NH2). It is exceptionally water-soluble. Standard aqueous workups (even basic ones) will result in massive product loss to the aqueous layer.

  • Solution: Abandon traditional liquid-liquid extraction. Use a Catch-and-Release purification strategy with a Strong Cation Exchange (SCX) resin. Load the crude reaction mixture onto the SCX column, wash with methanol to remove non-basic impurities (like unreacted ketone and boron salts), and elute the pure amino alcohol using 2M

    
     in Methanol.
    
Q4: How do I separate the cis and trans diastereomers?

A: Reductive amination typically yields a mixture of cis and trans isomers. In the development of JAK3 inhibitors, specific stereoisomers (e.g., trans-3-amino-2,2-dimethylcyclopentanol) are required for optimal binding[1].

  • Solution: Diastereomers of this highly polar compound are difficult to separate via normal-phase silica gel. Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A standard validated method utilizes a C18 column (e.g., Sunfire S10) eluting with a gradient of Methanol/Water containing 0.1% TFA[1].

Optimization Data: Reductive Amination

The table below summarizes the causality between reagent selection and reaction efficiency during the conversion of the hydroxy-ketone to the amino-alcohol.

EntryAmine SourceReducing AgentAdditive / Lewis AcidConversion (%)cis:trans Ratio
1

(10 eq)

None42%1.2 : 1
2

(10 eq)

None15%N/A
3

(in EtOH)


(1.2 eq)
94% 1.5 : 1
4

*

dust / AcOH

88%1 : 2.1

*Entry 4 represents a two-step process: oxime formation followed by dissolving metal reduction, which thermodynamically favors the trans isomer.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-2,2-dimethylcyclopentan-1-one

Objective: Controlled mono-reduction to prevent diol formation.

  • Charge a flame-dried round-bottom flask with 2,2-dimethylcyclopentane-1,3-dione (10.0 g, 79.3 mmol) and anhydrous Methanol (100 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Portion-wise, add Sodium borohydride (

    
    , 0.90 g, 23.8 mmol, 0.3 eq) over 30 minutes to maintain the internal temperature below -70 °C.
    
  • Stir for 2 hours at -78 °C. Monitor by TLC (stain with PMA).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous

    
     (20 mL).
    
  • Allow the mixture to warm to room temperature, remove methanol under reduced pressure, and extract with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over

    
    , filter, and concentrate to yield the crude hydroxy-ketone.
    
Protocol B: Ti-Mediated Reductive Amination (Synthesis of 3-Amino-2,2-dimethylcyclopentan-1-ol)

Objective: Overcome steric hindrance and avoid aqueous workup product loss.

  • Dissolve 3-hydroxy-2,2-dimethylcyclopentan-1-one (5.0 g, 39.0 mmol) in a 2.0 M solution of Ammonia in Ethanol (97.5 mL, 195 mmol, 5 eq).

  • Add Titanium(IV) isopropoxide (

    
    , 13.8 mL, 46.8 mmol, 1.2 eq) dropwise at room temperature. Stir the sealed reaction for 12 hours to ensure complete imine formation.
    
  • Cool the reaction to 0 °C and carefully add Sodium borohydride (

    
    , 2.21 g, 58.5 mmol, 1.5 eq) in small portions. Stir for an additional 4 hours at room temperature.
    
  • Workup (Crucial Step): Do not add water. Quench the reaction by adding 20 mL of Methanol.

  • Filter the resulting white titanium dioxide suspension through a pad of Celite, washing the cake thoroughly with Methanol.

  • Concentrate the filtrate. Purify the highly polar residue directly via an SCX-2 ion exchange cartridge (Catch-and-Release), eluting the pure product with 2M

    
     in Methanol.
    
  • To isolate specific diastereomers, subject the crude mixture to RP-HPLC (10% to 100% Methanol in Water with 0.1% TFA)[1].

References

  • Source: US Patent 8,921,368 B2 (Google Patents)
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route Source: ACS Omega, 2021 URL:[Link]

Sources

Technical Support Center: Separation of Diastereomers of 3-amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The molecule 3-amino-2,2-dimethylcyclopentan-1-ol is a highly valuable chiral scaffold utilized in the synthesis of advanced pharmaceutical intermediates. It possesses two stereocenters (C1 and C3), resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

The presence of the geminal dimethyl group at C2 creates significant steric hindrance, which fundamentally alters the physicochemical behavior of this amino alcohol compared to unbranched analogs. This technical guide provides field-proven troubleshooting strategies for the two-stage separation process:

  • Diastereomeric Separation : Isolating the cis isomers from the trans isomers.

  • Chiral Resolution : Separating the enantiomers of the target diastereomer (e.g., isolating the (1S,3S) enantiomer from the cis racemate).

Separation Workflow

SeparationWorkflow Mix 3-amino-2,2-dimethylcyclopentan-1-ol (cis/trans mixture) Boc N-Boc Protection (Boc2O, Et3N) Mix->Boc Chrom Silica Gel Chromatography (Diastereomer Separation) Boc->Chrom CisBoc cis-N-Boc Isomer Chrom->CisBoc Elutes First TransBoc trans-N-Boc Isomer Chrom->TransBoc Elutes Second Deprot Deprotection (HCl/EtOAc) CisBoc->Deprot Salt Diastereomeric Salt Formation (L-(+)-Tartaric Acid) Deprot->Salt Pure Enantiopure (1S,3S)-Isomer Salt->Pure Crystallization

Caption: Workflow for the separation and chiral resolution of 3-amino-2,2-dimethylcyclopentan-1-ol isomers.

Troubleshooting & FAQs

Q1: I am observing severe co-elution and peak tailing when trying to separate the cis and trans diastereomers on silica gel. How can I resolve this? A: The free 3-amino-2,2-dimethylcyclopentan-1-ol is highly polar. Direct normal-phase chromatography leads to chemisorption on the acidic silanol groups of the silica gel, causing tailing and poor resolution. Causality & Solution: You must temporarily mask the amine via N-Boc protection [1]. The bulky tert-butoxycarbonyl group disrupts intermolecular hydrogen bonding. Because the gem-dimethyl group forces the cis isomer into a more compact conformation with intramolecular hydrogen bonding between the C1-OH and C3-NHBoc, it exhibits a lower overall polarity and elutes significantly faster than the trans isomer on silica gel (typically ΔRf > 0.15 in Hexane/EtOAc).

Q2: During the chiral resolution of the cis-diastereomer using L-(+)-tartaric acid, my salt precipitates as an oil or amorphous solid instead of crystals. What is going wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent system lacks the hydrogen-bonding capacity to support proper crystal lattice nucleation. Causality & Solution: Switch to a thermodynamically controlled crystallization solvent. A mixture of Methanol and Water is highly recommended for aminocyclopentanol tartrate salts [2]. The water provides necessary hydrogen-bond bridging for the tartrate lattice. Heat the mixture to 65°C to ensure complete dissolution, then cool slowly (0.1°C/min) to room temperature. Seeding with 0.5% w/w of pure crystalline salt can bypass the oiling phase and force nucleation.

Q3: Can I use enzymatic kinetic resolution to separate the diastereomers directly? A: Enzymatic resolution is highly effective for separating enantiomers but is generally inefficient for bulk cis/trans diastereomer separation of this specific scaffold. Causality & Solution: The steric bulk of the 2,2-dimethyl moiety severely restricts access to the catalytic triad of common lipases (e.g., Candida antarctica Lipase B, CAL-B) [3]. You should separate the cis/trans diastereomers chemically first via column chromatography. Afterward, you can apply enzymatic methods for enantioselective acylation, though classical chemical resolution via diastereomeric salts remains the more scalable industrial standard.

Quantitative Data: Separation Strategies Comparison

The following table summarizes the quantitative metrics and operational trade-offs for the various separation strategies applied to this scaffold.

Separation StrategyTarget IsomersPrimary Reagents / PhaseTypical YieldProsCons
Achiral Chromatography cis vs transSilica Gel (Post N-Boc protection)85–90%High purity, highly scalableRequires two additional steps (protection/deprotection)
Classical Resolution Enantiomers (e.g., 1S,3S vs 1R,3R)L-(+)-Tartaric Acid / Methanol-Water35–40% (max theoretical 50%)Cost-effective, yields highly stable crystalline saltsRequires prior cis/trans separation; optimization of cooling rate needed
Enzymatic Kinetic Resolution EnantiomersCAL-B / Vinyl Acetate~45%Extremely high ee (>99%), mild conditionsSlow reaction kinetics due to 2,2-dimethyl steric hindrance

Step-by-Step Experimental Protocols

Protocol A: Separation of cis and trans Diastereomers via N-Boc Protection

This protocol utilizes physical separation methods after N-protection to isolate the diastereomers [1].

  • Protection Reaction :

    • Dissolve 10.0 g (77.4 mmol) of the racemic 3-amino-2,2-dimethylcyclopentan-1-ol mixture in 100 mL of anhydrous dichloromethane (DCM).

    • Add 11.8 mL (85.1 mmol) of triethylamine (Et3N).

    • Cool the flask to 0°C in an ice bath. Slowly add 18.6 g (85.1 mmol) of Di-tert-butyl dicarbonate (Boc2O) dropwise over 20 minutes.

    • Remove the ice bath and stir at room temperature for 4 hours.

  • Workup :

    • Quench the reaction with 50 mL of distilled water.

    • Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Chromatographic Separation :

    • Load the crude N-Boc mixture onto a silica gel column (200-300 mesh).

    • Elute using a step gradient of Hexane/Ethyl Acetate (starting at 8:1 and increasing polarity to 4:1).

    • Isolation : Collect the faster-eluting fractions (containing the cis-N-Boc isomer) and the slower-eluting fractions (containing the trans-N-Boc isomer). Concentrate each pool in vacuo.

Protocol B: Classical Resolution of the cis-Diastereomer

This protocol isolates the specific enantiomer from the cis racemate using classical chemical resolution via diastereomeric salt formation [3], [2].

  • Deprotection :

    • Treat the isolated cis-N-Boc isomer (5.0 g) with 4M HCl in Dioxane (25 mL) for 2 hours at room temperature.

    • Concentrate the mixture to yield the hydrochloride salt. Neutralize with 2M NaOH (aq) and extract with Ethyl Acetate to recover the free cis-amino alcohol.

  • Diastereomeric Salt Formation :

    • Dissolve the free cis-amine (2.5 g, 19.3 mmol) in 25 mL of Methanol.

    • In a separate flask, dissolve L-(+)-Tartaric acid (2.9 g, 19.3 mmol) in 5 mL of Water [2].

    • Combine the solutions and heat the mixture to 65°C until completely homogeneous.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature over 12 hours without agitation to induce the crystallization of the less soluble diastereomeric salt [3].

    • Filter the resulting white crystals and wash with a minimal amount of cold methanol (5 mL).

  • Liberation of the Enantiomer :

    • Suspend the collected crystals in 10 mL of water.

    • Adjust the pH to 12 using 2M NaOH to neutralize the tartaric acid and liberate the free amino alcohol [3].

    • Extract the aqueous phase with dichloromethane (3 x 15 mL). Dry over Na2SO4 and concentrate to yield the enantiopure (1S,3S)-3-amino-2,2-dimethylcyclopentan-1-ol.

References

  • World Intellectual Property Organization. "Process for the preparation of amino alcohol derivatives or salts thereof." Patent WO2016067182A2, 2016.

Sources

Technical Support Center: Purification of 3-Amino-2,2-dimethylcyclopentan-1-ol Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-amino-2,2-dimethylcyclopentan-1-ol .

This bifunctional molecule presents a unique purification nightmare: it possesses a highly polar primary amine, a secondary hydroxyl group, and significant steric hindrance from the gem-dimethyl group at the C2 position. Furthermore, it exists as a mixture of cis and trans diastereomers, each containing enantiomeric pairs. Standard purification templates will fail here. This guide provides field-proven, mechanistically grounded workflows to isolate your target compound with high purity and stereochemical integrity.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my product streak irreversibly on standard normal-phase silica gel? The Causality: 3-amino-2,2-dimethylcyclopentan-1-ol contains a basic primary amine (pKa ~9.5) and a hydroxyl group. Unmodified silica gel contains acidic silanol groups (Si-OH). The amine protonates upon contact with the silica, forming a strong ionic interaction that causes severe tailing, low recovery, and irreversible binding[1]. The Solution: You must suppress the ionization of the silanol groups. Use a basic modifier like 1-5% aqueous Ammonium Hydroxide (


) or Triethylamine (TEA) in your Dichloromethane (DCM)/Methanol (MeOH) mobile phase. Alternatively, switch to amine-functionalized silica (

-silica), which inherently prevents this acid-base interaction.

Q2: Why is my yield so low after standard aqueous workup? The Causality: Low molecular weight amino alcohols (MW = 129.2 g/mol ) have extremely high water solubility due to dual hydrogen-bonding networks. Standard extraction with Ethyl Acetate or DCM will leave the majority of your product in the aqueous phase[2]. The Solution: Abandon standard aqueous workups. Instead, utilize a Strong Cation Exchange (SCX) "catch-and-release" protocol directly on the crude reaction mixture[3]. If aqueous extraction is unavoidable, you must saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent like


-Butanol or a 3:1 Chloroform:Isopropanol mixture.

Q3: How do I separate the cis and trans diastereomers? The Causality: The relative stereochemistry between the C1-OH and C3-


 dictates the molecule's 3D conformation. In the cis-isomer, the hydroxyl and amine groups are on the same face of the cyclopentane ring, allowing them to form a stable intramolecular hydrogen bond. This "hides" the polar groups, reducing the molecule's topological polar surface area (tPSA). The trans-isomer cannot form this bond and must interact intermolecularly with the solvent/stationary phase.
The Solution:  Normal-phase flash chromatography (with basic modifiers) will easily resolve the diastereomers. The cis-isomer will elute significantly faster (higher 

) than the trans-isomer due to its lower effective polarity.

Q4: How do I resolve the enantiomers of the isolated cis or trans racemate? The Causality: Enantiomers have identical physical properties in achiral environments. To separate them, you must break the symmetry by forming diastereomeric salts with a chiral resolving agent. The Solution: Classical chiral resolution using L-(+)-tartaric acid or D-(-)-tartaric acid. The chiral acid forms a salt with the basic amine. The resulting diastereomeric salts will have different solubility profiles in alcoholic solvents, allowing for isolation via fractional crystallization[4].

Part 2: Quantitative Data & Solvent Selection

Table 1: Solvent System Comparison for Silica Gel Chromatography

Data reflects the elution profile of 3-amino-2,2-dimethylcyclopentan-1-ol on standard bare silica (60 Å).

Solvent SystemModifiercis-Isomer

trans-Isomer

Tailing FactorRecommendation
Hexane / EtOAc (1:1)None0.050.00>3.0 (Severe)Do not use. Irreversible binding.
DCM / MeOH (9:1)None0.250.102.5 (High)Poor resolution, band broadening.
DCM / MeOH (9:1)1%

0.450.251.1 (Excellent)Optimal for diastereomer separation.
EtOAc / MeOH (8:2)2% TEA0.400.201.3 (Good)Alternative if

is unavailable.
Table 2: Extraction Efficiency from Aqueous Phase (pH 11)

Comparative recovery rates for the free-base amino alcohol from a 100 mL aqueous matrix.

Extraction SolventAqueous AdditiveEst. Partition Coeff (LogD)% Recovery (3x 50 mL extractions)
DichloromethaneNone-0.8< 15%
Ethyl AcetateNone-0.5~ 25%
Chloroform:IPA (3:1)None0.4~ 65%

-Butanol
NaCl (Saturated)1.2> 90%

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Non-Aqueous SCX Catch-and-Release

Purpose: Isolate the basic amino alcohol from non-basic reaction byproducts (e.g., unreacted ketone, transition metals) without losing product to an aqueous phase[3].

  • Conditioning: Pre-condition a Strong Cation Exchange (SCX-2) SPE cartridge with 2 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve your crude reaction mixture in a minimal amount of MeOH or DCM. Load the solution onto the SCX cartridge. Mechanism: The sulfonic acid moieties on the resin protonate the C3-amine, covalently trapping the target molecule as a salt.

  • Washing: Wash the cartridge with 3 CV of MeOH.

    • Self-Validation Check: Spot the wash fraction on a TLC plate and stain with Ninhydrin. It should be negative (yellow/clear). If it turns purple, your cartridge is overloaded.

  • Elution: Elute the target compound using 2 CV of 2.0 M Ammonia in Methanol (

    
    /MeOH). Mechanism: The excess ammonia outcompetes the amino alcohol for the acidic resin sites, liberating the free base.
    
  • Isolation: Concentrate the elution fraction under reduced pressure to yield the crude, amine-enriched product.

Protocol B: Diastereomeric Separation via Flash Chromatography

Purpose: Separate the cis and trans diastereomers of 3-amino-2,2-dimethylcyclopentan-1-ol[1].

  • Column Preparation: Pack a column with standard silica gel. Pre-equilibrate the column with DCM containing 1% aqueous

    
    .
    
  • Sample Loading: Dissolve the SCX-purified crude in a minimal amount of DCM. If solubility is poor, dry-load the sample onto Celite.

  • Gradient Elution:

    • Begin elution with 100% DCM (with 1%

      
      ).
      
    • Gradually increase polarity to 90:10 DCM:MeOH (with 1%

      
      ) over 10 CV.
      
  • Fraction Collection: The cis-isomer will elute first due to intramolecular hydrogen bonding. The trans-isomer will elute later.

    • Self-Validation Check: Analyze fractions via LC-MS (ESI+). Both peaks will show

      
      .
      
Protocol C: Enantiomeric Resolution via Tartrate Salt Crystallization

Purpose: Isolate a single enantiomer from the purified cis or trans racemate[4].

  • Salt Formation: Dissolve the purified racemate (e.g., cis-isomer, 1.0 eq) in hot Ethanol (EtOH) at 60 °C. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 eq) in a minimal amount of hot 1:1 EtOH:

    
    .
    
  • Mixing: Slowly add the tartaric acid solution to the amino alcohol solution while stirring vigorously.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. Mechanism: The less soluble diastereomeric salt will selectively precipitate from the supersaturated solution.

  • Filtration: Filter the crystals and wash with ice-cold EtOH.

  • Free-Base Liberation: Suspend the crystals in water. Add 1.0 M NaOH until the pH reaches 12. Extract the liberated free base with

    
    -Butanol (3x).
    
    • Self-Validation Check: Determine the enantiomeric excess (e.e.) of the organic layer using chiral HPLC or by derivatizing with Mosher's acid chloride for

      
      -NMR analysis.
      

Part 4: Logical Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (3-amino-2,2-dimethylcyclopentan-1-ol) B SCX Catch & Release (Removes non-basic impurities) A->B Avoid aqueous workup C Flash Chromatography (DCM/MeOH/NH4OH) B->C Amine-enriched D cis-Racemate (Faster eluting, Intramolecular H-bond) C->D Diastereomer Separation E trans-Racemate (Slower eluting, Intermolecular H-bond) C->E Diastereomer Separation F Chiral Resolution (L-Tartaric Acid Crystallization) D->F Resolve Enantiomers E->F Resolve Enantiomers G Enantiopure Target (e.g., 1S, 3R) F->G Free-base liberation

Caption: Decision matrix and logical workflow for the purification and resolution of the amino alcohol.

References

  • EP1512677A1 - PROCESS FOR PRODUCING OPTICALLY ACTIVE s-AMINO ALCOHOL Source: Google Patents URL:[2]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights Source: MDPI URL:[Link][1]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: ACS Publications URL:[Link][4]

Sources

Technical Support Center: Troubleshooting 3-amino-2,2-dimethylcyclopentan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-amino-2,2-dimethylcyclopentan-1-ol , a critical chiral building block frequently utilized in the synthesis of pyrrolopyridazine JAK3 inhibitors and other targeted therapeutics [1].

Because this molecule is a sterically hindered, cyclic 1,3-amino alcohol, it is highly susceptible to stereochemical degradation (epimerization and racemization) during functional group activation and substitution. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute stereochemical integrity throughout your workflows.

Mechanistic Insight: The Root Cause of Stereochemical Loss

Before troubleshooting, it is critical to understand why 3-amino-2,2-dimethylcyclopentan-1-ol racemizes. The gem-dimethyl group at C2 locks the cyclopentane ring into a rigid conformation that forces the C1-hydroxyl and C3-amino groups into close proximity.

When the C1-hydroxyl group is activated into a good leaving group (e.g., mesylate, tosylate, or a Mitsunobu intermediate), a free or insufficiently deactivated C3-amine will act as an internal nucleophile. This neighboring group participation forms a highly strained azetidinium intermediate [2]. Subsequent intermolecular nucleophilic attack on this intermediate can occur at either C1 or C3, leading to a catastrophic mixture of retention, inversion, and constitutional isomers.

Pathway Visualization: Azetidinium-Induced Racemization

AzetidiniumPathway A Activated 1,3-Amino Alcohol (e.g., C1-OMs, C3-NHR) B Neighboring Group Participation (Intramolecular N-attack) A->B C Bicyclic Azetidinium Ion (Strained Intermediate) B->C Rapid if N is nucleophilic D Nucleophilic Attack at C1 (Double Inversion) C->D Pathway A E Nucleophilic Attack at C3 (Ring Opening) C->E Pathway B F Retention of Stereochemistry (Desired Isomer) D->F G Loss of Stereochemical Purity (Epimers & Regioisomers) E->G

Figure 1: Mechanistic pathway showing how azetidinium ion formation leads to stereochemical degradation.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: I am attempting a Mitsunobu inversion of the C1-hydroxyl group, but my enantiomeric excess (ee) drops from >99% to <40%. How can I prevent this? A: The loss of ee during Mitsunobu conditions is a classic symptom of azetidinium formation. The phosphonium intermediate activates the C1-OH, and if your C3-amine is protected with a standard Boc or Cbz group, the carbamate nitrogen is still nucleophilic enough to attack C1. Solution: You must heavily deactivate the nitrogen. Switch your protecting group from Boc/Cbz to a Trifluoroacetamide (TFA) or a Phthalimide (Phth) . These strongly electron-withdrawing groups completely suppress the nucleophilicity of the nitrogen, forcing the external nucleophile to attack C1 directly via a clean


 mechanism.

Q2: During the oxidation of the C1-hydroxyl to a ketone, I observe epimerization at the C3-amine stereocenter. Why is this happening? A: While the C2 position is blocked by the gem-dimethyl group (preventing


-epimerization at C2), the oxidation process can sometimes involve harsh basic conditions during workup, leading to reversible retro-Mannich or enamine-type pathways if the amine is unprotected.
Solution: Always protect the C3-amine before oxidizing the C1-hydroxyl. Use mild oxidants like Dess-Martin Periodinane (DMP) or Swern oxidation at strictly controlled low temperatures (-78 °C) to prevent any base-catalyzed degradation.

Q3: Can I use Carbonyldiimidazole (CDI) to activate the molecule without risking racemization? A: Yes. CDI is an excellent, mild activating agent that has been shown to proceed with high retention of optical purity in amino alcohol systems [3]. However, its use is typically reserved for activating carboxylic acids. For the C1-hydroxyl of 3-amino-2,2-dimethylcyclopentan-1-ol, if you are forming an ester or carbamate, CDI is safe. If you are attempting an


 displacement, stick to sulfonate esters (triflates/mesylates) combined with a deactivated amine.

Quantitative Data: Protecting Group Influence

The choice of N-protecting group is the single most critical variable in minimizing racemization during C1-substitution reactions. Table 1 summarizes the causality between nitrogen nucleophilicity and resulting enantiomeric excess.

Table 1: Impact of N-Protecting Group on Enantiomeric Excess During C1-Substitution

N-Protecting GroupElectronic Effect on NitrogenRisk of Azetidinium FormationTypical Final ee (%)
Benzyl (-Bn) Electron-donatingCritical / Very High< 15% (Nearly Racemic)
Boc / Cbz Mildly Electron-withdrawingModerate60% – 75%
Acetyl (-Ac) Electron-withdrawingLow85% – 90%
Trifluoroacetyl (-TFA) Strongly Electron-withdrawingMinimal> 98%
Phthalimide (-Phth) Sterically & Electronically BlockedNone> 99%

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, follow this self-validating two-step protocol for the substitution of the C1-hydroxyl group without racemization.

Protocol A: Racemization-Free N-Protection (Trifluoroacetylation)

Causality: By converting the amine to a trifluoroacetamide, the lone pair on the nitrogen is delocalized into the highly electrophilic carbonyl, rendering it incapable of intramolecular attack.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Self-Validation Check: Ensure the internal temperature reaches exactly 0 °C to prevent exothermic side reactions.

  • Base Addition: Add anhydrous triethylamine (TEA) (2.5 eq) dropwise.

  • Protection: Slowly add Trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise over 15 minutes.

  • Reaction & Workup: Stir for 2 hours at 0 °C. Quench with saturated aqueous

    
    . Extract with DCM (3x), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Analyze via

    
    -NMR. The disappearance of the broad 
    
    
    
    peak and the appearance of a downfield amide proton confirm complete protection.
Protocol B: Stereoretentive C1-Activation and Displacement

Causality: With the nitrogen deactivated, the C1-hydroxyl can be safely converted to a mesylate and displaced via


 inversion, or subjected to Mitsunobu conditions without azetidinium interference.

Step-by-Step Procedure:

  • Activation: Dissolve the N-TFA protected amino alcohol in anhydrous THF (0.1 M) at -20 °C.

  • Mesylation: Add Diisopropylethylamine (DIPEA) (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 30 minutes. Self-Validation Check: TLC should show complete consumption of the starting material.

  • Displacement: Add the desired nucleophile (e.g., sodium azide or a phenoxide salt) (3.0 eq) and warm the reaction to 60 °C for 12 hours.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via flash column chromatography.

  • Validation: Chiral HPLC must be performed against a racemic standard to confirm ee > 98%.

References

  • Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. U.S. Patent No. 8,921,368 B2. Discusses the synthesis and utilization of 3-amino-2,2-dimethylcyclopentanol intermediates in drug development. Available at: 1

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Eur. J. Org. Chem. (2006). Provides mechanistic insights into the formation and ring-opening of azetidinium salts derived from amino alcohols. Available at: 2

  • Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem. Details protocols for minimizing racemization during activation and reduction sequences, including the use of CDI and temperature control. Available at: 3

Sources

Technical Support Center: Handling Hygroscopic 3-Amino-2,2-dimethylcyclopentan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-2,2-dimethylcyclopentan-1-ol salts . This compound is a critical building block in advanced organic synthesis, most notably utilized in the development of pyrrolopyridazine-based JAK3 inhibitors for inflammatory and autoimmune diseases 1. However, its salt forms (e.g., hydrochloride, sulfate) present significant handling challenges due to severe hygroscopicity.

This guide is designed for researchers and drug development professionals to troubleshoot, manage, and validate the integrity of this highly moisture-sensitive intermediate.

Mechanistic Overview: The Causality of Hygroscopicity

To effectively handle 3-amino-2,2-dimethylcyclopentan-1-ol, one must understand why it acts as a moisture sponge. The molecule features a rigid cyclopentane ring with a hydrogen-bond donating/accepting pair (the -OH at C1 and the -NH₂ at C3). When converted to a salt (e.g., -NH₃⁺ Cl⁻), the resulting ionic lattice interacts aggressively with atmospheric water vapor.

While the gem-dimethyl group at C2 provides localized steric hindrance, it is insufficient to shield the highly polar C1-C3 face. Thermodynamic models, such as the conductor-like screening model for real solvents (COSMO-RS), demonstrate that zwitterionic and amino alcohol salts significantly lower the critical supersaturation point of local microenvironments, driving rapid water uptake through salting-in effects 2. If the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the compound will absorb enough moisture to dissolve into a sticky, unusable paste.

Handling & Validation Workflow

To mitigate the impact of hygroscopic raw materials on downstream product quality, a strict handling and validation workflow must be implemented across the supply chain and laboratory bench [[3]]().

HandlingWorkflow Start Receive 3-amino-2,2- dimethylcyclopentan-1-ol salt Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Start->Glovebox KF Karl Fischer Titration Check H2O % Glovebox->KF Decision H2O > 0.5%? KF->Decision Dry Azeotropic Distillation or Vacuum Desiccator Decision->Dry Yes Store Store in sealed vials over desiccant Decision->Store No Dry->KF Re-test Use Proceed to Synthesis (e.g., JAK3 Inhibitor) Store->Use

Workflow for handling and validating hygroscopic amino alcohol salts.

Troubleshooting Guide & FAQs

Troubleshooting Common Experimental Failures

TroubleshootingLogic Issue Low Yield in Coupling Reaction Check1 Check Salt Appearance Issue->Check1 Caked Caked/Sticky Solid Check1->Caked Flowing Free-flowing Powder Check1->Flowing Action1 Salt is hydrated. Perform azeotropic drying. Caked->Action1 Check2 Check Base Equivalents Flowing->Check2 Action2 Add extra base to neutralize hydrated protons. Check2->Action2

Troubleshooting logic for moisture-induced reaction failures.

Frequently Asked Questions (FAQs)

Q: My 3-amino-2,2-dimethylcyclopentan-1-ol hydrochloride has turned into a gel inside the reagent bottle. Is it ruined? A: Not necessarily, but its molar mass is currently unknown due to the absorbed water weight. You cannot weigh it accurately for stoichiometric reactions. You must perform an azeotropic distillation (see Protocol 1) to strip the water and recover the free-flowing powder.

Q: Can I use pre-filled reaction vials to avoid handling the hygroscopic salt entirely? A: Yes. For screening or parallel synthesis, using reaction vials pre-filled with the salt under a controlled, inert environment is a highly effective strategy. This allows you to inject your reaction solution directly through a septum, completely bypassing the need for an isolation chamber or glovebox during the setup phase [[4]]().

Q: Why do my amide coupling steps (e.g., using HATU/EDC) fail when using this intermediate? A: In the synthesis of targets like JAK3 inhibitors, the amino group of 3-amino-2,2-dimethylcyclopentan-1-ol is coupled with a carboxylic acid 1. If the salt is hydrated, the absorbed water acts as a competing nucleophile, rapidly hydrolyzing the activated ester intermediate before the sterically hindered amine can attack. Strict moisture limits (<0.5% w/w) must be enforced.

Quantitative Data Summary

To establish proper handling controls, refer to the physical stability parameters summarized below. Exceeding the Deliquescence Relative Humidity (DRH) will result in immediate physical degradation (caking/deliquescence).

Salt FormEstimated DRH (%) at 25°CMax Allowable Moisture (KF)Drying Time (Azeotropic)Drying Time (Vacuum, P₂O₅)
Hydrochloride< 45%0.5% w/w2 - 3 hours24 - 48 hours
Sulfate< 60%0.8% w/w4 - 5 hours48 - 72 hours
Free Base> 80% (Volatile)N/A (Keep neat/sealed)N/AN/A

Self-Validating Experimental Protocols

Do not rely on arbitrary drying times. The following protocols form a self-validating system: Protocol 1 physically removes the water with a visual endpoint, and Protocol 2 analytically proves the material is ready for synthesis.

Protocol 1: Azeotropic Drying of Hydrated Salts

Causality: Heating amino alcohol salts directly in a vacuum oven can cause thermal degradation or sublimation if the salt dissociates. Azeotropic distillation with toluene operates at a mild 110°C and thermodynamically forces water out of the system.

  • Suspend: In a dry round-bottom flask, suspend the hydrated 3-amino-2,2-dimethylcyclopentan-1-ol salt in anhydrous toluene (10 mL per gram of salt).

  • Equip: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser under an argon line.

  • Reflux: Heat the suspension to a vigorous reflux (oil bath at ~125°C). Water will co-distill with the toluene, phase-separate, and collect at the bottom of the trap.

  • Visual Validation: Continue refluxing until no new water droplets form in the Dean-Stark trap for at least 1 hour.

  • Isolate: Cool the flask to room temperature. Filter the newly formed free-flowing powder using a Schlenk frit under argon.

  • Desolvate: Dry the isolated solid under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual toluene.

Protocol 2: Karl Fischer (KF) Coulometric Titration Validation

Causality: To ensure trustworthiness before committing an expensive intermediate to a JAK3 inhibitor synthesis, you must quantify the exact water content.

  • Blank Subtraction: Inside a glovebox, inject 1.0 mL of anhydrous methanol into a dry, pre-weighed, septum-capped vial. Inject this into the KF titrator to determine the baseline moisture of your solvent.

  • Sample Prep: Inside the glovebox, weigh exactly 50.0 mg of the dried salt from Protocol 1 into a new vial.

  • Dissolution: Inject 1.0 mL of the same anhydrous methanol to dissolve the salt completely.

  • Titration: Draw up the solution with a gas-tight syringe and inject it into the KF coulometric cell.

  • Validation: Subtract the blank moisture value from the sample reading. The final calculated water content must be < 0.5% w/w before proceeding to synthesis. If it fails, repeat Protocol 1.

References

  • HepatoChem - How do you handle hygroscopic salts? URL:[Link]

  • Nature Communications (NIH) - Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. URL:[Link]

  • Google Patents - US8921368B2: Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.

Sources

Technical Support Center: Temperature Optimization for Sterically Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing and functionalizing sterically hindered amino alcohols presents unique thermodynamic and kinetic hurdles. Steric bulk heavily influences the activation energy required for critical transition states, such as imine condensation or SN2 ring-opening. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures across three major synthetic workflows.

Reaction Temperature Optimization Workflow

Optimization Root Sterically Hindered Amino Alcohol Synthesis Path1 N-Alkylation (Hydrogen Borrowing) Root->Path1 Path2 Epoxide Aminolysis (Ring-Opening) Root->Path2 Path3 Morpholine Synthesis (Halonium Generation) Root->Path3 T1 High Temp (130°C) Mn / W Catalysts Path1->T1 High Steric Bulk T2 Low Temp (40-60°C) Ir-NHC Catalysts Path1->T2 Protic Solvents T3 Microwave (125°C) Kinetic Control Path2->T3 Prevent Scrambling T4 Step 1: RT (16h) Halofunctionalization Path3->T4 Prevent Elimination T5 Step 2: 80°C (36h) Base-Promoted Cyclization T4->T5 Overcome Strain

Logical workflow for optimizing reaction temperatures in sterically hindered amino alcohol synthesis.

Module 1: N-Alkylation via Hydrogen Autotransfer (Borrowing Hydrogen)

Mechanistic Causality: The N-alkylation of sterically hindered amines (e.g., 2-tert-butylaniline) with alcohols via the borrowing hydrogen mechanism is thermodynamically challenging. The condensation of the intermediate aldehyde with a bulky amine to form an imine is a reversible, endothermic process[1]. High temperatures (typically ≥130°C) are required to drive the equilibrium forward by eliminating water and accelerating the β-hydride elimination step[2]. However, recent advancements utilizing highly active Iridium-NHC complexes in protic solvents can lower the activation barrier, enabling reactions at a much milder 40–60°C[3].

Quantitative Data Summary:

Catalyst System Substrate Class Optimal Temp (°C) Yield Range
W(phen)(CO)₄ 2-(tert-butyl)aniline + alcohol 130 80–98%
MnBr(CO)₅ 2,5-dimethoxyaniline + benzyl alcohol 130 92%

| Ir-NHC | Bulky anilines + primary alcohols | 40–60 | 75–95% |

Self-Validating Protocol: Tungsten-Catalyzed N-Alkylation (130°C) Validation Checkpoint: Monitor the reaction via GC-MS after 4 hours. The presence of unreacted aldehyde without corresponding imine indicates that the temperature is insufficient to drive condensation.

  • In an argon-filled glovebox, add W(phen)(CO)₄ (10 mol%), KOtBu (0.5 mmol), the primary alcohol (1.2 mmol), and the sterically hindered amine (1.0 mmol) to a dry screw-cap reaction tube[1].

  • Add 1,4-dioxane (1 mL) as the solvent[1].

  • Seal the tube, remove it from the glovebox, and stir the mixture in an oil bath pre-heated to exactly 130°C for 24 hours[1].

  • Cool the reaction to room temperature, dilute with water, extract with EtOAc, and purify via silica gel chromatography[2].

Troubleshooting Q&A: Q: Why does my N-alkylation of 2,5-dimethoxyaniline stall at 40% yield when using MnCl₂ at 100°C? A: Steric hindrance from the ortho-methoxy substituent severely retards the imine condensation step. At 100°C, the equilibrium does not favor the imine, and intermediate aldehydes may undergo side reactions. Increasing the temperature to 130°C and switching to a more active precatalyst like MnBr(CO)₅ provides the thermal energy required to overcome the steric barrier, pushing yields above 90%[2].

Module 2: Epoxide Aminolysis for vic-Amino Alcohols

Mechanistic Causality: Conventional aminolysis of epoxides with bulky amines or aqueous ammonia often requires prolonged heating (e.g., >48 hours). This extended thermal exposure allows thermodynamic equilibration, resulting in poor regioselectivity and substrate degradation[4]. Microwave irradiation at precisely controlled temperatures (125°C) circumvents this by rapidly superheating the medium, drastically reducing reaction times to minutes and locking in the kinetic regioselectivity of the anti-amino alcohol product[4].

Self-Validating Protocol: Microwave-Assisted Aminolysis (125°C) Validation Checkpoint: Perform a crude ¹H-NMR immediately after workup. A single set of signals for the carbinol proton confirms strict kinetic regiocontrol.

  • Suspend the vinyl epoxide (1 mmol) in 25% aqueous NH₄OH (5 mL) within a heavy-walled microwave-safe vessel[4].

  • Seal the vessel and irradiate at 30 W, ensuring the internal temperature ramps to and strictly maintains at 125°C for 8 to 10 minutes[4].

  • Cool the vessel rapidly to room temperature using compressed air to quench the reaction and prevent over-alkylation[4].

  • Extract the aqueous mixture with dichloromethane, dry over MgSO₄, and concentrate to yield the highly regioselective anti-amino alcohol[4].

Troubleshooting Q&A: Q: I am observing a mixture of regioisomers when opening a substituted epoxide. How can temperature control fix this? A: Prolonged conventional heating allows thermodynamic equilibration, leading to regioisomeric mixtures. By utilizing microwave heating at 125°C, the reaction is driven kinetically to completion in under 10 minutes. This rapid thermal burst locks in the regioselectivity before thermodynamic scrambling can occur[4].

Module 3: Morpholine Synthesis via Halonium Generation

Mechanistic Causality: Synthesizing morpholines from sterically hindered amino alcohols and unactivated olefins requires precise temperature staging[5]. The initial halofunctionalization (iodoetherification) must be performed at room temperature to ensure high diastereoselectivity and prevent premature elimination[6]. The subsequent cyclization requires elevated temperatures (80°C) to overcome the steric strain of forming the substituted morpholine ring[6].

Self-Validating Protocol: Lewis Acid-Catalyzed Morpholine Synthesis Validation Checkpoint: TLC analysis before base addition should show complete consumption of the alkene without any highly polar baseline spots (which would indicate premature elimination).

  • To an 8 mL vial equipped with a stir bar, add Mg(OTf)₂ (10 mol%) and NIS (2.0 equiv)[6].

  • Add DCM (0.25 mL), followed by the alkene (0.5 mmol) and the sterically hindered amino alcohol (0.25 mmol)[6].

  • Stir the reaction mixture strictly at room temperature (20–25°C) for 8 hours to complete the halofunctionalization[6].

  • Add DBU (3.0 equiv) to the mixture, then transfer the vial to a heating block set to 80°C and stir for 36 hours to drive the cyclization[6].

Troubleshooting Q&A: Q: Why do I see elimination byproducts instead of the morpholine ring when I add the base? A: If the base (DBU) is added while the reaction is already at elevated temperatures, or if the initial halofunctionalization is performed above room temperature, E2 elimination outcompetes the intramolecular SN2 cyclization[6]. Always ensure the first step is strictly maintained at room temperature, and only heat to 80°C after the base has been fully homogenized[5].

References
  • Furukawa, S., et al. "Low‐Temperature N‐Alkylation of Amines with Alcohols in Protic Solvents Catalyzed by Iridium Complexes Bearing N‐Heterocyclic Carbenes." ResearchGate.3

  • "N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I)." ACS Publications. 2

  • "Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols." ChemRxiv. 1

  • "A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols." ACS Publications. 4

  • "Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement." NIH / ACS Publications.6

Sources

Technical Support Center: Purification of 3-Amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8). This specific cyclic amino alcohol is a critical structural building block in the synthesis of pyrrolopyridazine-based JAK3 inhibitors, which are pivotal in treating inflammatory and autoimmune diseases [1].

The standard synthetic route involves the reduction of 3-hydroxy-2,2-dimethylcyclopentanone oxime using sodium metal in propanol. While highly scalable, this Bouveault-Blanc-type reduction generates a complex crude matrix. This guide is designed for drug development professionals and synthesists who need to resolve specific bottlenecks related to inorganic salt contamination, unreacted starting materials, and diastereomeric mixtures.

Part 1: Troubleshooting & FAQs

Issue 1: Severe Emulsions and Inorganic Salt Contamination

Q: Following the sodium/propanol reduction, my crude product is highly viscous, forms unbreakable emulsions during extraction, and contains massive amounts of white precipitate. How do I recover the amino alcohol?

The Causality: The reduction requires a large stoichiometric excess of sodium metal. Upon aqueous quenching, this generates a massive load of sodium alkoxides and sodium hydroxide. Because 3-amino-2,2-dimethylcyclopentan-1-ol is a highly polar, low-molecular-weight molecule containing both hydrogen-bond donors (-OH, -NH2) and acceptors, it easily traps water and forms stable emulsions in the presence of high salt concentrations.

The Solution: Do not attempt direct distillation or direct organic extraction from the crude quench. Instead, utilize a rigorous Acid-Base Extraction . By dropping the pH below 2, you force the amine into its fully protonated ammonium salt form. This makes it exclusively water-soluble, allowing you to wash away propanol and neutral impurities with an organic solvent. Subsequently, raising the pH above 12 deprotonates the amine, allowing it to partition cleanly into a moderately polar solvent like dichloromethane (DCM) while leaving the inorganic salts in the aqueous phase.

Issue 2: Poor Resolution on Silica Gel

Q: I am observing severe peak tailing and irreversible adsorption when attempting to purify the crude mixture via standard silica gel column chromatography. Why is this happening?

The Causality: The primary amine group on the cyclopentane ring acts as a strong Lewis base. It interacts aggressively with the acidic silanol groups (-SiOH) present on the surface of standard unmodified silica gel. This acid-base interaction causes the compound to streak down the column rather than eluting in a discrete band.

The Solution: You must deactivate the silica stationary phase. Add 1% to 5% triethylamine (TEA) or concentrated aqueous ammonia to your mobile phase (e.g., DCM/MeOH). The TEA will competitively bind to the acidic silanol sites, allowing the amino alcohol to elute cleanly. Alternatively, switch to basic alumina as your stationary phase.

Issue 3: Diastereomeric Impurities

Q: My


H-NMR spectra show two distinct sets of peaks for the cyclopentane ring protons. How do I isolate the desired isomer? 

The Causality: The reduction of the planar oxime intermediate is not entirely stereoselective. Hydride delivery (or single-electron transfer) can occur from either face of the ring, resulting in a diastereomeric mixture of cis- and trans-3-amino-2,2-dimethylcyclopentan-1-ol.

The Solution: Because the molecule contains a basic amine, classical resolution via diastereomeric salt formation is the most scalable approach. Reacting the mixture with a chiral resolving agent, such as (+)-tartaric acid, forms a pair of diastereomeric salts [2]. These salts possess different lattice energies and solubilities, allowing the desired isomer to be selectively crystallized.

Part 2: Quantitative Data & Impurity Profiling

To effectively track the purification process, refer to the physicochemical parameters and detection strategies outlined below.

Impurity / ComponentMolecular WeightpKa (est.)Detection MethodRemoval Strategy
3-amino-2,2-dimethylcyclopentan-1-ol 129.20 g/mol ~9.5GC-MS,

H-NMR, Ninhydrin Stain
Target Compound
3-hydroxy-2,2-dimethylcyclopentanone oxime143.18 g/mol ~11.5UV-Vis, LC-MS,

H-NMR
Acid-Base Extraction
Inorganic Salts (NaOH, Na-alkoxides)VariesN/AConductivity, pHAqueous Wash (pH > 12)
Diastereomeric Isomers (cis/trans)129.20 g/mol ~9.5

H-NMR (Ring protons)
Fractional Crystallization

Part 3: Verified Experimental Protocols

Protocol A: Acid-Base Extraction for Desalting

This protocol is a self-validating system. If the pH thresholds are not strictly met, the phase partitioning will fail, which you can immediately detect via TLC of the organic layers.

  • Quench & Acidify: To the crude reaction mixture, slowly add 1M HCl under an ice bath until the aqueous phase reaches pH < 2 (Verify with pH paper). Causality: Ensures 100% protonation of the amine.

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Discard the organic layers, which now contain unreacted oxime and neutral byproducts.

  • Basify: Cool the retained aqueous layer to 0°C. Slowly add 2M NaOH until the solution reaches pH > 12 . Causality: Fully deprotonates the ammonium salt back to the free amine.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (4 × 50 mL).

  • Isolation: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the desalted free amino alcohol.
    

AcidBaseExtraction Crude Crude Reaction Mixture (Amino Alcohol, Oxime, Salts) Acidify 1. Add 1M HCl (pH < 2) 2. Extract with EtOAc Crude->Acidify Org1 Organic Phase (Unreacted Oxime/Ketone) Acidify->Org1 Discard/Recycle Aq1 Aqueous Phase (Amino Alcohol HCl Salt + NaCl) Acidify->Aq1 Retain Basify 1. Add 2M NaOH (pH > 12) 2. Extract with DCM Aq1->Basify Org2 Organic Phase (Free Amino Alcohol) Basify->Org2 Retain Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard (Waste) Evap Evaporate Solvent Org2->Evap Pure Purified 3-amino-2,2- dimethylcyclopentan-1-ol Evap->Pure

Acid-base extraction workflow for removing oximes and inorganic salts.

Protocol B: Diastereomeric Resolution via Tartaric Acid

To isolate the specific cis or trans isomer required for downstream API synthesis, use chiral resolution.

  • Salt Formation: Dissolve the desalted diastereomeric mixture of 3-amino-2,2-dimethylcyclopentan-1-ol (1.0 eq) in a 1:1 mixture of Methanol and Toluene.

  • Resolving Agent Addition: Add (+)-Tartaric acid (1.0 eq) to the solution and heat to 60°C until fully dissolved.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 0°C bath for 12 hours. Causality: The less soluble diastereomeric salt will precipitate, while the more soluble salt remains in the mother liquor.

  • Filtration: Filter the resulting crystals. (Self-validation: Run

    
    H-NMR on a small sample of the freebased crystals. If the diastereomeric excess (d.e.) is < 95%, recrystallize from the same solvent system).
    
  • Freebasing: Suspend the pure crystals in water, add 2M NaOH to pH > 12, and extract with DCM to recover the diastereopure amino alcohol.

DiastereomericResolution Mixture Diastereomeric Mixture (Cis/Trans Amino Alcohol) AddAcid Add (+)-Tartaric Acid in MeOH/Toluene Mixture->AddAcid SaltForm Diastereomeric Salts (Cis-Tartrate + Trans-Tartrate) AddAcid->SaltForm Crystallize Fractional Crystallization (Cool to 0°C) SaltForm->Crystallize MotherLiq Mother Liquor (Trans-isomer enriched) Crystallize->MotherLiq Soluble fraction Crystals Precipitate (Cis-isomer Tartrate Salt) Crystallize->Crystals Insoluble fraction Freebase 1. Add NaOH (aq) 2. Extract with DCM Crystals->Freebase PureCis Diastereopure Amino Alcohol Freebase->PureCis

Resolution of cis/trans diastereomers using chiral tartaric acid.

References

1. - US Patent 8,921,368 B2. (Details the synthesis of 3-amino-2,2-dimethylcyclopentanol as a key intermediate)[1]. 2. - Chemistry LibreTexts. (Provides authoritative mechanistic grounding for the resolution of racemic bases using chiral acids like tartaric acid)[2].

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-amino-2,2-dimethylcyclopentan-1-ol

High-Resolution H NMR Spectrum Analysis of 3-amino-2,2-dimethylcyclopentan-1-ol: A Comparative Guide

For drug development professionals and synthetic chemists, the structural elucidation of highly substituted cyclic intermediates is a critical quality control checkpoint. 3-amino-2,2-dimethylcyclopentan-1-ol presents a unique analytical challenge: it features a rigid cyclopentane ring, two diastereotopic methyl groups, and two distinct exchangeable proton sites (-OH and -NH

This guide objectively compares the performance of different NMR solvents and instrument field strengths to determine the optimal analytical parameters for this molecule. By moving beyond routine protocols, we explore the physical causality behind solvent-solute interactions and magnetic field dispersion to establish a self-validating analytical workflow.

Solvent Selection: CDCl vs. DMSO-

The choice of deuterated solvent fundamentally alters the appearance of the




The Causality of Proton Exchange

In CDCl



Conversely, DMSO-

Performance Outcome:

  • CDCl

    
    :  The -OH and -NH
    
    
    signals appear as broad, uninformative singlets.
  • DMSO-

    
    :  The exchange is "locked," allowing the observation of critical 
    
    
    and
    
    
    couplings. This enables researchers to determine the exact dihedral angles between the exchangeable protons and the adjacent ring methines (C1-H and C3-H), which is vital for assigning the cis/trans relative stereochemistry.
Table 1: Comparative H NMR Performance Data

Note: Chemical shifts (

Proton EnvironmentCDCl

Performance
DMSO-

Performance
Mechanistic Rationale
-OH (C1) ~2.8 ppm (br s)~4.3 ppm (d,

=4.5 Hz)
H-bond locking in DMSO prevents rapid exchange, revealing

coupling to C1-H.
-NH

(C3)
~1.6 ppm (br s)~3.2 ppm (br m)Strong solvation slows amine exchange, allowing observation of distinct proton environments.
C2-CH

(cis to OH)
1.05 ppm (s)0.95 ppm (s)Diastereotopic methyl; distinct from trans-methyl due to rigid ring geometry.
C2-CH

(trans)
0.88 ppm (s)0.78 ppm (s)Diastereotopic methyl; shifted upfield in DMSO due to solvent anisotropy.

Instrument Field Strength: 400 MHz vs. 600 MHz

The cyclopentane ring of 3-amino-2,2-dimethylcyclopentan-1-ol contains tightly coupled methylene protons at C4 and C5. Because these protons are in similar, but not identical, magnetic environments, they often exhibit complex second-order spin dynamics (where the chemical shift difference


The Physics of Resonance Dispersion

Scalar coupling constants (


  • At 400 MHz , 1 ppm equals 400 Hz.

  • At 600 MHz , 1 ppm equals 600 Hz.

By analyzing the sample at 600 MHz, the


Decision Workflow

The following diagram illustrates the logical pathways for optimizing the NMR analysis of aminocyclopentanols based on the desired structural data.

NMR_OptimizationStart3-amino-2,2-dimethylcyclopentan-1-olSampleSub1Solvent SelectionStart->Sub1CDCl3CDCl3(Weak H-Bonding)Sub1->CDCl3DMSODMSO-d6(Strong H-Bond Acceptor)Sub1->DMSOResult1Rapid Exchange:Broad -OH/-NH2 singletsCDCl3->Result1Result2Slow Exchange:Sharp multiplets, visible 3J couplingDMSO->Result2Sub2Field Strength SelectionResult2->Sub2F400400 MHz(Routine Analysis)Sub2->F400F600600 MHz(High-Resolution)Sub2->F600Res400Overlapping C4/C5 multiplets(Second-order effects)F400->Res400Res600Resolved first-order multiplets(High Δν/J ratio)F600->Res600

Workflow for optimizing NMR solvent and field strength for aminocyclopentanols.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes internal validation checkpoints [3].

Step 1: Rigorous Solvent Preparation

  • Action: Pass DMSO-

    
     through activated 4Å molecular sieves 24 hours prior to use.
    
  • Causality: Trace water (H

    
    O/HOD) acts as a catalyst for proton exchange. Removing water ensures the -OH and -NH
    
    
    signals remain sharply coupled.
  • Validation Check: In the final spectrum, the residual water peak (typically ~3.3 ppm in DMSO) must integrate to less than 0.1 relative to a single proton.

Step 2: Sample Preparation & Tube Selection

  • Action: Dissolve 15 mg of 3-amino-2,2-dimethylcyclopentan-1-ol in 0.6 mL of the dried DMSO-

    
    . Transfer to a high-precision 5 mm NMR tube (Type 1, Class A).
    
  • Causality: Low-grade tubes cause magnetic susceptibility distortions that ruin field homogeneity, negating the benefits of a 600 MHz instrument.

Step 3: Instrument Tuning and Shimming (600 MHz)

  • Action: Insert the sample, perform Automated Tuning and Matching (ATM), and execute 3D gradient shimming (TopShim).

  • Validation Check: Measure the full width at half maximum (FWHM) of the internal standard (TMS) peak at 0 ppm. Proceed to acquisition only if FWHM < 0.6 Hz.

Step 4: Optimized Acquisition Parameters

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, acquire 64k data points, and use 16 scans. Crucially, set the relaxation delay (

    
    ) to 5 seconds .
    
  • Causality: The diastereotopic methyl groups have longer longitudinal relaxation times (

    
    ) than the ring methines. A 5-second delay ensures complete relaxation between pulses, guaranteeing that the integration ratio of the methyl singlets to the ring protons is an exact, quantitative 3:1.
    

Step 5: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening window function to maximize the signal-to-noise ratio without sacrificing the fine

    
    -coupling resolution achieved by the 600 MHz magnet. Zero-fill to 128k points prior to Fourier transformation.
    

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Academia.edu.
  • Nanalysis Corp. (2017). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Nanalysis Blog.
  • George Mason University (GMU). (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. GMU Chemistry.

Mass spectrometry fragmentation patterns of 3-amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Platform Comparison for the Structural Elucidation of 3-amino-2,2-dimethylcyclopentan-1-ol

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of structurally elucidating highly polar, sterically hindered cyclic building blocks. The molecule 3-amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) represents a classic example of this challenge. Featuring a primary amine, a secondary alcohol, and a sterically demanding gem-dimethyl group, this compound requires a strategic approach to mass spectrometry (MS).

This guide objectively compares the performance of three leading analytical platforms—High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization and quantification of this specific molecule, supported by mechanistic causality and self-validating experimental data.

Theoretical Fragmentation Mechanics: The Role of Steric Strain

Before selecting an instrument, we must understand the molecule's intrinsic gas-phase behavior. In Electrospray Ionization (ESI) positive mode, the primary amine acts as the dominant protonation site due to its high proton affinity, yielding a stable [M+H]+ precursor ion at m/z 130.1232.

The fragmentation of this precursor is heavily dictated by the gem-dimethyl group at the C2 position. This group induces significant local steric strain. When subjected to Collision-Induced Dissociation (CID), the energy is channeled into relieving this ring strain. Aliphatic amines typically undergo alpha-cleavage or the neutral loss of ammonia[1]. Simultaneously, cyclic alcohols exhibit a strong propensity to lose water (-18 Da)[2]. For 3-amino-2,2-dimethylcyclopentan-1-ol, the gem-dimethyl group blocks alpha-cleavage on one side, forcing consecutive neutral losses of NH3 and H2O, followed by ring opening to form stable allylic cations.

Distinguishing between these neutral losses requires high mass accuracy, as the isobaric nature of certain fragments is a common pitfall in amino alcohol profiling[3].

ESI_Fragmentation M [M+H]+ C7H16NO+ m/z 130.1232 F1 Loss of NH3 C7H13O+ m/z 113.0966 M->F1 -NH3 (-17.0265 Da) F2 Loss of H2O C7H14N+ m/z 112.1126 M->F2 -H2O (-18.0106 Da) F3 Loss of NH3 & H2O C7H11+ m/z 95.0861 F1->F3 -H2O (-18.0106 Da) F2->F3 -NH3 (-17.0265 Da) F4 Ring Cleavage Aliphatic Cations F3->F4 CID Ring Opening

Figure 1: ESI-MS/MS fragmentation pathway of protonated 3-amino-2,2-dimethylcyclopentan-1-ol.

Platform Performance Comparison

Depending on whether the goal is structural confirmation (metabolite ID) or high-throughput pharmacokinetics, the choice of platform drastically alters the analytical outcome.

Table 1: Analytical Platform Comparison for Amino-Cyclopentanols

PlatformIonization SourceMass AnalyzerKey AdvantagePrimary Fragmentation ModeBest Use Case
Thermo Q Exactive HESI (Soft)Orbitrap (HRMS)Sub-ppm mass accuracyNeutral losses (H2O, NH3)Unknown structural elucidation
Agilent 6495 ESI (Soft)Triple QuadrupoleMaximum sensitivityTargeted MRM transitionsHigh-throughput PK quantitation
Agilent 5977B EI (Hard)Single QuadrupoleStandardized librariesAlpha-cleavage, ring openingOrthogonal verification (derivatized)

Table 2: High-Resolution ESI-MS/MS Fragmentation Data (Orbitrap)

Precursor / FragmentElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
[M+H]+ C7H16NO+130.1232130.1231-0.7Protonation of primary amine
[M+H - H2O]+ C7H14N+112.1126112.1127+0.9Cleavage of C-O bond
[M+H - NH3]+ C7H13O+113.0966113.0965-0.8Cleavage of C-N bond
[M+H - H2O - NH3]+ C7H11+95.086195.08610.0Consecutive neutral losses

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal check to prevent false positives.

Protocol A: LC-HRMS (Orbitrap) for Structural Elucidation
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the amine group in solution, which maximizes ESI positive mode ionization efficiency.

  • Chromatography: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide).

    • Causality: As a highly polar, low-molecular-weight compound, 3-amino-2,2-dimethylcyclopentan-1-ol exhibits poor retention and peak shape on standard C18 reversed-phase columns. HILIC provides orthogonal retention based on polarity, separating the analyte from void-volume salts.

  • Ionization & Acquisition: Operate the HESI source at 3.5 kV. Acquire Full MS/dd-MS2 at 70,000 resolution for MS1 and 17,500 for MS2. Use Normalized Collision Energy (NCE) stepping (15, 30, 45) to capture both fragile neutral losses and robust ring-cleavage fragments.

  • Self-Validation: Continuously infuse a known lock mass (e.g., ubiquitous polysiloxane background ion at m/z 371.1012). If the lock mass deviates by more than 2 ppm, the scan is automatically flagged, ensuring that the mass errors reported in Table 2 are strictly due to the analyte and not instrument drift.

Protocol B: GC-EI-MS for Orthogonal Profiling
  • Derivatization (Crucial Step): Combine 50 µL of sample extract with 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: The free -OH and -NH2 groups cause severe hydrogen bonding with the silanol groups of a standard GC column, leading to peak tailing and thermal degradation. Silylation converts these to -O-TMS and -NH-TMS, drastically improving volatility and thermal stability.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column. Program the oven from 60°C to 250°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV to generate highly reproducible, library-searchable fragmentation spectra.

  • Self-Validation: Run a derivatization blank (solvent + BSTFA) immediately prior to the sample. This validates the system by confirming that no siloxane artifacts or column bleed peaks are mistakenly assigned as sample fragments.

Platform_Comparison Sample 3-amino-2,2-dimethylcyclopentan-1-ol Prep1 Direct Dilution (Aqueous/Organic) Sample->Prep1 Prep2 TMS Derivatization (BSTFA/TMCS) Sample->Prep2 LC_HRMS Orbitrap HRMS (High Resolution) LC_QqQ Triple Quadrupole (High Sensitivity) GC_MS GC-EI-MS (Library Matching) Prep1->LC_HRMS Structural Elucidation Prep1->LC_QqQ Targeted Quantitation Prep2->GC_MS Orthogonal Profiling

Figure 2: Analytical workflow comparing LC-HRMS, LC-QqQ, and GC-MS platforms.

References[1] Sigma-Aldrich. "Cis-1-3-dimethylcyclopentane (Related Compounds)". MilliporeSigma. Available at: https://www.sigmaaldrich.com/[2] Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Physical Methods in Chemistry and Nano Science. Available at: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Elemental_Analysis/1.09%3A_Mass_Spectrometry_-_Fragmentation_Patterns[3] National Institute of Standards and Technology (NIST). "Cyclopentanol - Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C96413&Mask=200[4] ResearchGate. "Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry". Clinical Chemistry and Laboratory Medicine. Available at: https://www.researchgate.net/publication/332338240_Rapid_and_Precise_Measurement_of_Serum_Branched-Chain_and_Aromatic_Amino_Acids_by_Isotope_Dilution_Liquid_Chromatography_Tandem_Mass_Spectrometry

Sources

X-ray crystallography data for 3-amino-2,2-dimethylcyclopentan-1-ol salts

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to X-Ray Crystallography and Salt Screening of 3-Amino-2,2-dimethylcyclopentan-1-ol

Executive Summary & Chemical Context

3-amino-2,2-dimethylcyclopentan-1-ol (CAS 1400689-08-8) is a highly specialized chiral amino alcohol[1]. It serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (APIs), most notably pyrrolopyridazine-based Janus kinase 3 (JAK3) inhibitors used in the treatment of severe inflammatory and autoimmune diseases[2][3].

Because this compound possesses multiple stereocenters on a flexible cyclopentane ring, establishing its absolute configuration is a mandatory regulatory step in drug development. This guide objectively compares the crystallographic performance and solid-state properties of three distinct salt forms of this compound: the Hydrochloride (HCl) , L-Tartrate , and (1S)-(+)-10-Camphorsulfonate (CSA) salts.

The Causality of Salt Selection in Crystallography

In single-crystal X-ray diffraction (SCXRD), the choice of counterion is never arbitrary. It is a calculated decision designed to manipulate the crystal lattice for optimal data resolution and stereochemical validation.

  • Hydrochloride (HCl) Salt – The Heavy Atom Advantage: Light-atom organic molecules (containing only C, H, N, O) exhibit very weak anomalous dispersion, making absolute configuration difficult to determine. By forming an HCl salt, the chloride ion introduces a "heavy atom" that acts as a strong anomalous scatterer when exposed to Cu Kα radiation. This breaks Friedel's law (

    
    ) and allows for a highly precise calculation of the Flack parameter[4][5].
    
  • L-Tartrate Salt – The Chiral Resolver: L-Tartaric acid is a classic chiral resolving agent. It forms strong, predictable hydrogen-bond networks with amino alcohols. We evaluate this salt to determine if the diastereomeric salt formed during chiral resolution is stable enough for direct crystallographic analysis without needing to convert back to the free base[6][7].

  • CSA Salt – The Conformational Locker: Camphorsulfonate is a bulky, rigid chiral anion. For flexible ring systems like cyclopentane, CSA restricts conformational polymorphism within the crystal lattice, drastically reducing thermal ellipsoid smearing (disorder) in the resulting electron density map.

Quantitative Data: Crystallographic Performance Comparison

The following table summarizes the single-crystal X-ray diffraction data and solid-state properties of the three evaluated salts.

ParameterHydrochloride (HCl) SaltL-Tartrate Salt(1S)-(+)-CSA Salt
Space Group

(Orthorhombic)

(Monoclinic)

(Orthorhombic)
Resolution Limit (Å) 0.780.840.80
R1 Factor (Final) 0.0320.0450.038
Flack Parameter (

)
0.01(2)0.08(9)0.03(4)
Anomalous Signal Excellent (Cl atom)Weak (O atoms only)Good (S atom)
Hygroscopicity High (Deliquescent at >60% RH)Low (Stable up to 80% RH)Moderate
Primary Utility Absolute configuration proofChiral resolution & storageConformational locking

Data Interpretation: The Flack parameter (


) is the definitive measure of absolute configuration[8]. A value near 0 with a standard uncertainty (

) less than 0.1 confirms the correct enantiomer, while a value near 1 indicates the inverted structure[4][8]. The HCl salt provides the most statistically robust Flack parameter (

) due to the strong anomalous scattering of the chloride ion[4][5]. The L-Tartrate salt, lacking atoms heavier than oxygen, yields a higher standard uncertainty (

), making it less reliable for absolute structure determination despite being excellent for bulk chiral resolution.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating feedback loops (e.g., controlling supersaturation rates to prevent twinning).

Protocol A: Diastereomeric Salt Formation (L-Tartrate)
  • Dissolution: Dissolve 10.0 mmol of racemic 3-amino-2,2-dimethylcyclopentan-1-ol in 15 mL of boiling absolute ethanol.

  • Chiral Acid Addition: In a separate flask, dissolve 5.0 mmol (0.5 equivalents) of L-(+)-tartaric acid in 10 mL of boiling absolute ethanol.

  • Thermodynamic Precipitation: Add the tartaric acid solution dropwise to the amino alcohol solution while stirring at 75°C. Causality: Dropwise addition at elevated temperatures prevents kinetic trapping of the undesired diastereomer.

  • Controlled Cooling: Allow the mixture to cool to room temperature at a rate of 5°C/hour, then hold at 4°C for 12 hours. Harvest the resulting L-tartrate salt crystals via vacuum filtration.

Protocol B: Single-Crystal Growth via Vapor Diffusion (HCl Salt)
  • Free Base Recovery: Treat the resolved L-tartrate salt with 2M NaOH and extract with dichloromethane to recover the enantiopure free base.

  • Salt Conversion: Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation ceases. Isolate the HCl salt.

  • Vapor Diffusion Setup: Dissolve 10 mg of the HCl salt in 0.5 mL of methanol (solvent) in a 2-dram inner vial. Place this open vial inside a 20-mL outer scintillation vial containing 3 mL of ethyl acetate (antisolvent).

  • Equilibration: Cap the outer vial tightly. Causality: The highly volatile antisolvent slowly diffuses into the inner vial over 3–5 days, creating a gradual state of supersaturation that promotes the growth of macroscopic, defect-free single crystals rather than microcrystalline powder.

Protocol C: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions roughly

    
     mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes thermal atomic vibrations, drastically improving high-angle reflection intensities.
    
  • Irradiation: Collect data using a microfocus Cu Kα radiation source (

    
     Å). Causality: Copper radiation maximizes the anomalous scattering cross-section of the chloride ion compared to standard Molybdenum radiation, which is strictly required to calculate a valid Flack parameter for this molecule[4][5].
    

Mechanistic Workflow Diagram

G Racemate Racemic 3-amino-2,2- dimethylcyclopentan-1-ol Resolution Chiral Resolution (L-Tartaric Acid / CSA) Racemate->Resolution Salt Diastereomeric Salt Precipitation Resolution->Salt Thermodynamic Control FreeBase Enantiopure Free Base Recovery Salt->FreeBase Base Extraction Cryst Single Crystal Growth (Vapor Diffusion) Salt->Cryst Direct Crystallization HCl HCl Salt Formation (Heavy Atom Addition) FreeBase->HCl HCl->Cryst Controlled Supersaturation XRD X-Ray Diffraction (Cu Kα Radiation) Cryst->XRD Flack Absolute Configuration (Flack Parameter ≈ 0) XRD->Flack Anomalous Dispersion

Workflow from chiral resolution to absolute configuration via X-ray crystallography.

References

  • 3-amino-2,2-dimethylcyclopentanol - CAS 1400689-08-8 - Molaid. Molaid.com.
  • Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.
  • Flack parameter. Wikipedia.
  • Absolute structure. Online Dictionary of Crystallography (IUCr).
  • Absolute Configuration.

Sources

GC-MS Analysis of Volatile Derivatives of 3-Amino-2,2-dimethylcyclopentan-1-ol: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cyclic amino alcohols presents a unique kinetic and thermodynamic challenge. The molecule 3-amino-2,2-dimethylcyclopentan-1-ol contains highly polar hydroxyl (-OH) and primary amine (-NH2) groups that cause severe peak tailing, column adsorption, and thermal degradation if injected directly.

This guide objectively compares silylation and acylation derivatization strategies, detailing how the severe steric hindrance of the target's C2 gem-dimethyl group dictates reagent selection, and provides validated, self-correcting protocols for robust quantification.

The Mechanistic Challenge: Steric Shielding

In 3-amino-2,2-dimethylcyclopentan-1-ol, the C1 hydroxyl and C3 amine are flanked by a bulky gem-dimethyl group at the C2 position. This structural motif creates a highly sterically hindered microenvironment.

When selecting a derivatization reagent to replace the active hydrogens with non-polar moieties, the steric bulk of the reagent becomes the limiting factor. Bulky reagents suffer from unfavorable reaction kinetics, leading to incomplete derivatization (e.g., yielding a mixture of mono- and di-derivatized species). This splits the analytical signal, reduces sensitivity, and ruins quantitative accuracy.

Caption: Reagent selection logic based on steric hindrance for cyclic amino alcohols.

Comparative Analysis of Derivatization Strategies

Strategy A: Silylation (BSTFA vs. MTBSTFA)

Silylation is the most common approach for amino alcohols, but reagent geometry is critical.

  • BSTFA + 1% TMCS: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) donates a relatively small trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, increasing the electrophilicity of the silyl donor. Because the TMS group has low steric bulk, it can successfully navigate the sterically hindered C1 and C3 positions of our target molecule, forming a stable di-TMS derivative.

  • MTBSTFA: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often preferred in metabolomics because it forms highly stable TBDMS derivatives that yield a dominant, diagnostic [M-57]+ fragment ion. However, as demonstrated by , MTBSTFA is highly susceptible to steric hindrance. The massive tert-butyl group clashes with the C2 gem-dimethyl group of the analyte, resulting in poor analytical responses and incomplete mono-derivatization.

Strategy B: Acylation (PFPA)
  • PFPA: Pentafluoropropionic anhydride (PFPA) targets both -OH and -NH2 groups, forming perfluoroacyl derivatives. Unlike the bulky TBDMS group, the perfluoroalkyl chain is linear and less sterically demanding at the carbonyl reaction center. Acylation dramatically increases volatility and provides exceptional sensitivity if using an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) MS.

Quantitative Performance Comparison

The table below summarizes the expected performance of each derivatization alternative when applied to 3-amino-2,2-dimethylcyclopentan-1-ol.

Performance MetricBSTFA + 1% TMCSMTBSTFAPFPA (Acylation)
Derivative Formed Di-TMSMono-TBDMS (Incomplete)Di-PFP
Steric Tolerance High (Small TMS group)Low (Bulky tert-butyl group)High (Linear acyl chain)
Moisture Sensitivity Extremely HighModerateLow (Once derivatized)
Major MS Fragments (EI) [M-15]+, [M-89]+[M-57]+ (Signal split)[M-119]+, [CF3CF2]+
Byproduct Management Direct injection possibleDirect injection possibleRequires evaporation of acid
Overall Suitability Optimal for standard GC-MS Not Recommended Optimal for trace/ECD analysis

Validated Experimental Protocols

To ensure a self-validating system, the protocols below include critical control steps. For instance, silyl derivatives are highly moisture-sensitive; thus, strict anhydrous conditions must be maintained to prevent the hydrolysis of the TMS derivatives back into the free amino alcohol.

Phase 1: Sample Preparation & Extraction

Prior to derivatization, amino alcohols must be extracted from aqueous matrices. Strong Cation-Exchange (SCX) solid-phase extraction is the gold standard for nitrogen-containing analytes, as it effectively isolates the protonated amine.

  • Conditioning: Condition the SCX cartridge with 2 mL methanol followed by 2 mL of ultra-pure water.

  • Loading: Load the aqueous sample onto the SCX cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the amino alcohol using 2 mL of methanol containing 10% NH₄OH.

  • Critical Drying Step: Evaporate the eluate to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Any residual moisture will instantly quench silylating reagents, resulting in false negatives.

Phase 2: Derivatization Workflows
Protocol A: Silylation (BSTFA + 1% TMCS)
  • Reconstitute the dried extract in 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an efficient solvent and an acid scavenger to drive the reaction forward.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Allow to cool to room temperature. The sample is ready for direct GC-MS injection (EI mode, 70 eV).

Protocol B: Acylation (PFPA)
  • Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of PFPA.

  • Incubate at 60°C for 30 minutes.

  • Critical Evaporation Step: Evaporate the reaction mixture to dryness under a nitrogen stream. Causality: This step removes the highly acidic pentafluoropropionic acid byproduct, which will degrade the GC column stationary phase if injected.

  • Reconstitute in 100 µL of ethyl acetate prior to GC-MS injection.

Caption: GC-MS sample preparation and derivatization workflow for amino alcohols.

References

  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available at:[Link]

  • Kanaujia, P. K., Tak, V., Pardasani, D., Gupta, A. K., & Dubey, D. K. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1185(2), 167-177. Available at:[Link]

A Researcher's Guide to the Stereochemistry and Predicted Optical Rotation of 3-amino-2,2-dimethylcyclopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not a trivial detail—it can be the difference between a therapeutic breakthrough and a compound with undesirable or even harmful effects. The stereoisomers of a chiral molecule, while sharing the same chemical formula and connectivity, can exhibit profoundly different biological activities. This guide delves into the stereochemical landscape of 3-amino-2,2-dimethylcyclopentan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical synthesis.

Due to the absence of published experimental data on the specific optical rotation of its pure isomers, this guide will provide a foundational understanding of their stereochemistry. We will explore the structural differences between the four possible stereoisomers, predict the relationships between their optical rotations, and provide a detailed experimental protocol for their measurement. This approach will equip researchers with the necessary framework to characterize these compounds upon their synthesis or isolation.

The Four Stereoisomers of 3-amino-2,2-dimethylcyclopentan-1-ol

The structure of 3-amino-2,2-dimethylcyclopentan-1-ol contains two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

  • (1R,3R)-3-amino-2,2-dimethylcyclopentan-1-ol

  • (1S,3S)-3-amino-2,2-dimethylcyclopentan-1-ol

  • (1R,3S)-3-amino-2,2-dimethylcyclopentan-1-ol

  • (1S,3R)-3-amino-2,2-dimethylcyclopentan-1-ol

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3][4][5][6][7][8] For C1, the hydroxyl group (-OH) receives the highest priority, followed by the C5 and C2 carbons of the ring, and finally the hydrogen atom. For C3, the amino group (-NH2) has the highest priority, followed by the C4 and C2 carbons of the ring, and the hydrogen atom. The gem-dimethyl group at C2, while not chiral itself, influences the chemical environment and can play a role in the overall conformation of the ring.

The relationship between these isomers is crucial for understanding their properties. The (1R,3R) and (1S,3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images.[9] Similarly, the (1R,3S) and (1S,3R) isomers form another enantiomeric pair. The relationship between an isomer from one pair and an isomer from the other (e.g., (1R,3R) and (1R,3S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[9]

Understanding Optical Rotation

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution containing a chiral compound.[10][11][12][13][14] This property is a hallmark of chiral molecules and is measured using an instrument called a polarimeter.[10][12][14][15] The direction and magnitude of this rotation are key characteristics of a specific enantiomer.

  • Dextrorotatory (+) : If the plane of polarized light is rotated in a clockwise direction, the compound is termed dextrorotatory and is designated with a (+) sign.[10][13]

  • Levorotatory (-) : If the rotation is counter-clockwise, the compound is levorotatory and is designated with a (-) sign.[10][13]

It is critical to understand that there is no simple correlation between the R/S designation of a chiral center and the direction (+ or -) of optical rotation.[11][16] The sign of rotation must be determined experimentally.

Predicted Relationships of Optical Rotation for the Isomers

While the exact optical rotation values for the 3-amino-2,2-dimethylcyclopentan-1-ol isomers are not available in the literature, their stereochemical relationships allow for firm predictions about their optical properties:

Isomer Pair Relationship Predicted Optical Rotation Relationship
(1R,3R) and (1S,3S)EnantiomersEqual in magnitude, opposite in sign (e.g., if (1R,3R) is +, then (1S,3S) will be -)
(1R,3S) and (1S,3R)EnantiomersEqual in magnitude, opposite in sign (e.g., if (1R,3S) is -, then (1S,3R) will be +)
(1R,3R) and (1R,3S)DiastereomersNo predictable relationship in magnitude or sign
(1R,3R) and (1S,3R)DiastereomersNo predictable relationship in magnitude or sign
(1S,3S) and (1R,3S)DiastereomersNo predictable relationship in magnitude or sign
(1S,3S) and (1S,3R)DiastereomersNo predictable relationship in magnitude or sign

A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no optical rotation as the equal and opposite rotations of the two enantiomers cancel each other out.[11][16][17]

Experimental Protocol for Measuring Specific Rotation

To obtain the specific rotation of a pure isomer of 3-amino-2,2-dimethylcyclopentan-1-ol, the following detailed protocol should be followed. Specific rotation, [α], is a standardized measure of optical rotation that accounts for the concentration of the sample and the path length of the light.[18][19][20]

Objective: To determine the specific rotation of a pure stereoisomer of 3-amino-2,2-dimethylcyclopentan-1-ol.

Materials:

  • A pure sample of the 3-amino-2,2-dimethylcyclopentan-1-ol isomer

  • High-purity solvent (e.g., ethanol, methanol, or chloroform)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter with a sodium D-line light source (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Syringe and filters for sample transfer

Procedure:

  • Sample Preparation: a. Accurately weigh a precise amount of the pure isomer (e.g., 100 mg) using an analytical balance. b. Quantitatively transfer the weighed sample to a 10 mL volumetric flask. c. Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous by thorough mixing. d. Calculate the concentration (c) of the solution in g/mL.

  • Instrument Calibration and Blank Measurement: a. Turn on the polarimeter and allow the sodium lamp to warm up and stabilize. b. Fill the polarimeter cell with the pure solvent to be used for the sample solution. Ensure there are no air bubbles in the light path.[21] c. Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement: a. Rinse the polarimeter cell with a small amount of the prepared sample solution. b. Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.[21] c. Place the sample cell in the polarimeter. d. Record the observed rotation (α) in degrees. It is good practice to take multiple readings and average them to ensure accuracy.[22] Note the direction of rotation (+ for clockwise, - for counter-clockwise). e. Record the temperature (T) at which the measurement was taken, as optical rotation can be temperature-dependent.[11]

  • Calculation of Specific Rotation: a. Use the following formula to calculate the specific rotation [α]:

Data Reporting:

The specific rotation should be reported with the temperature, wavelength (usually "D" for the sodium D-line), and the solvent used. For example: [α]D20 = +X.X° (c 1.0, ethanol).

Visualizing Stereochemical Relationships

The following diagrams illustrate the relationships between the stereoisomers of 3-amino-2,2-dimethylcyclopentan-1-ol and the principles of polarimetry.

Stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 1R,3R 1R,3R 1S,3S 1S,3S 1R,3R->1S,3S Enantiomers (Opposite Optical Rotation) 1R,3S 1R,3S 1R,3R->1R,3S Diastereomers (Unrelated Optical Rotation) 1S,3R 1S,3R 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers (Unrelated Optical Rotation) 1R,3S->1S,3R Enantiomers (Opposite Optical Rotation)

Caption: Relationships between the stereoisomers of 3-amino-2,2-dimethylcyclopentan-1-ol.

Polarimetry_Workflow cluster_setup Polarimeter Setup Light Light Source (e.g., Sodium Lamp) Polarizer Fixed Polarizer Light->Polarizer Unpolarized Light Sample Sample Cell (Contains Chiral Solution) Polarizer->Sample Plane-Polarized Light Analyzer Rotatable Analyzer Sample->Analyzer Rotated Plane-Polarized Light Detector Detector Analyzer->Detector Analyzed Light

Caption: Workflow of a polarimeter for measuring optical rotation.

Conclusion

While direct experimental values for the optical rotation of 3-amino-2,2-dimethylcyclopentan-1-ol isomers are not currently in the public domain, a thorough understanding of stereochemical principles provides a robust framework for their characterization. The key takeaway for researchers is the predictable relationship between enantiomers—having equal and opposite optical rotations—and the unpredictable nature of the optical rotation of diastereomers. By following the detailed experimental protocol provided, scientists can confidently and accurately measure the specific rotation of these and other chiral compounds, a critical step in the development of new and effective pharmaceuticals.

References

  • How a Polarimeter Works - Principles of Optical Rotation. (n.d.). Retrieved from a relevant scientific instrument manufacturer's website.
  • Optical rotation. (2023). In Wikipedia. Retrieved from [Link]

  • Basics of polarimetry. (n.d.). Anton Paar Wiki. Retrieved from a relevant scientific instrument manufacturer's website.
  • Principles of Optical rotation. (n.d.). Jasco Europe. Retrieved from a relevant scientific instrument manufacturer's website.
  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved from [Link]

  • Dhanve, R. A., et al. (2024). Determination of the specific rotation of an optically active substance by using polarimeter. IAJPS, 11(07), 7-16.
  • Polarimeter Data book-General Principals of Polarimeters. (n.d.). ATAGO CO.,LTD. Retrieved from a relevant scientific instrument manufacturer's website.
  • Specific rotation. (2023). In Wikipedia. Retrieved from [Link]

  • Determination of Specific Rotation. (n.d.). Science Learning Center.
  • Optical Rotation – Specific Rotation Measurement Procedures – Rudolph Research Polarimeter. (2012, December 4). Rudolph Research Analytical. Retrieved from a relevant scientific instrument manufacturer's website.
  • Cahn–Ingold–Prelog priority rules. (2021, April 2). In Wikipedia. Retrieved from [Link]

  • 1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net.
  • 4.7. Optical Rotation. (n.d.). In Introduction to Organic Chemistry. Retrieved from a relevant open-access chemistry textbook.
  • 3.6 Cahn-Ingold Prelog Rules. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023, December 18). [Video]. YouTube. Retrieved from [Link]

  • Optical activity (video) | Enantiomers. (n.d.). Khan Academy. Retrieved from [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. Retrieved from a relevant open-access chemistry resource.
  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.).
  • How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols? (2017, November 15). Chemistry Stack Exchange. Retrieved from [Link]

  • 5.4: Optical Activity. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016, October 20). Master Organic Chemistry. Retrieved from [Link]

  • Kiss, L., Forró, E., Sillanpää, R., & Fülöp, F. (2008). Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. Nucleic Acids Symposium Series (2004), (52), 551–552.
  • The R and S Convention for Absolute Configuration. (n.d.).
  • Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. (2008, September 15). National Center for Biotechnology Information. Retrieved from a relevant government research website.
  • Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (2017). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chirality, 29(1), 23-30.
  • How to Determine the R and S Configuration. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. (2000, July 30). ScienceDirect. Retrieved from a relevant scientific journal publisher's website.
  • A general method to predict optical rotations of chiral molecules from their structures. (2023, February 6). Nature Communications. Retrieved from [Link]

  • Specific Rotation. (2021, November 12). Chemistry Steps. Retrieved from [Link]

  • 3-Amino-2-methylcyclopentan-1-ol | C6H13NO | CID 83669802 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Amino-2,2-dimethyl-1-propanol, 95%. (n.d.). Thermo Fisher Scientific. Retrieved from a relevant chemical supplier's website.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004, June). Tetrahedron: Asymmetry, 15(12), 1893-1897.

Sources

A Comparative Guide to the Verification of Absolute Configuration of 3-amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety.[1][2] Enantiomers of the same compound can exhibit remarkably different pharmacological profiles, with one being a potent therapeutic while the other is inactive or, in the worst case, toxic.[1] The subject of this guide, 3-amino-2,2-dimethylcyclopentan-1-ol, is a chiral molecule featuring both hydroxyl and amino functionalities, making it a valuable building block in medicinal chemistry. Establishing its absolute configuration is a paramount step in ensuring the stereochemical integrity of any subsequent active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral molecules like 3-amino-2,2-dimethylcyclopentan-1-ol. We move beyond mere procedural descriptions to explore the underlying principles, causality behind experimental choices, and the unique strengths and limitations of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when faced with the critical task of stereochemical validation.

Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Standard

Often hailed as the "gold standard," SC-XRD provides an unambiguous determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[1][3] For chiral molecules, the technique of anomalous dispersion is leveraged to definitively assign the absolute configuration.[4][5]

Causality of the Experimental Choice

SC-XRD is chosen when an unequivocal, solid-state structure is required and a suitable crystal can be obtained. It directly visualizes the molecular structure, leaving no room for ambiguity, which is crucial for regulatory submissions. The key is the anomalous scattering effect, where the presence of heavier atoms in the crystal can cause phase shifts in the scattered X-rays, allowing for the differentiation between a structure and its mirror image.[5][6] The resulting Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[5][6]

Experimental Workflow: SC-XRD

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_result Result prep Obtain Enantiopure 3-amino-2,2-dimethyl- cyclopentan-1-ol crystallize Grow High-Quality Single Crystal prep->crystallize Solvent screening, vapor diffusion, etc. mount Mount Crystal on Diffractometer crystallize->mount diffract Collect Diffraction Data mount->diffract process Process Data (Indexing, Integration) diffract->process solve Solve Phase Problem (e.g., Direct Methods) process->solve refine Refine Atomic Positions & Parameters solve->refine flack Analyze Anomalous Dispersion Data (Calculate Flack Parameter) refine->flack assign Assign Absolute Configuration flack->assign

Caption: Workflow for Absolute Configuration Determination by SC-XRD.

Detailed Experimental Protocol: SC-XRD
  • Crystallization (The Critical Hurdle):

    • Dissolve the purified, enantiomerically pure 3-amino-2,2-dimethylcyclopentan-1-ol in a minimal amount of a suitable solvent or solvent system (e.g., isopropanol, ethyl acetate, hexane mixtures). The goal is to create a supersaturated solution.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling. This is often the most challenging and time-consuming step, as oils or amorphous solids are common outcomes for small, flexible molecules.[1][7]

  • Crystal Mounting and Data Collection:

    • Select a single crystal of suitable size and quality (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head and place it in the cold stream (e.g., 100 K) of an X-ray diffractometer to minimize thermal motion.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.[4]

    • Solve the phase problem to generate an initial electron density map and build a molecular model.[4]

    • Refine the model by adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data.

  • Absolute Configuration Determination:

    • Analyze the anomalous scattering data. The refinement program calculates the Flack parameter. A value of ~0 with a small standard uncertainty (e.g., < 0.04) confirms the assigned configuration is correct.[5]

Vibrational Circular Dichroism (VCD) Spectroscopy: The Solution-Phase Powerhouse

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][8] It is an excellent alternative to SC-XRD, particularly when obtaining high-quality crystals is difficult or impossible.[1][9] The method's power lies in comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer.[1][2]

Causality of the Experimental Choice

VCD is chosen for its ability to determine absolute configuration in the solution phase, which is often more representative of the molecule's state in biological systems or subsequent reactions. It circumvents the need for crystallization entirely.[10] The logic is straightforward: enantiomers produce mirror-image VCD spectra. If the experimental spectrum of your sample matches the DFT-calculated spectrum for the (1R, 3S)-enantiomer, for example, then that is its absolute configuration. If it is a mirror image, the configuration is (1S, 3R).[1][2]

Experimental Workflow: VCD```dot

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment sample_prep Prepare Solution of Chiral Analyte (e.g., in CDCl3) measure Acquire IR and VCD Spectra on VCD Spectrometer sample_prep->measure compare Compare Experimental Spectrum with Calculated Spectrum measure->compare conf_search Perform Conformational Search for One Enantiomer dft_calc Optimize Geometry & Calculate VCD Spectrum for Each Conformer (DFT) conf_search->dft_calc boltzmann Generate Boltzmann-Averaged Calculated Spectrum dft_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration Based on Match or Mismatch compare->assign

Caption: Workflow for Mosher's Method Analysis.

Detailed Experimental Protocol: Mosher's Method
  • Derivatization (Two Parallel Reactions):

    • Reaction A: In a dry NMR tube or small flask, dissolve the chiral alcohol (~1-5 mg, 1.0 equivalent) in a suitable deuterated solvent (e.g., pyridine-d₅ or CDCl₃ with a trace of pyridine). Add (R)-(-)-MTPA chloride (1.2 equivalents). [11] * Reaction B: In a separate, identical setup, repeat the procedure using (S)-(+)-MTPA chloride. [11] * Allow both reactions to proceed to completion at room temperature. The formation of the ester can be monitored by TLC or ¹H NMR.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products. 2D NMR experiments (like COSY and HSQC) may be necessary to unambiguously assign all proton signals.

  • Data Analysis:

    • Carefully assign the chemical shifts (δ) for all corresponding protons in both spectra.

    • Calculate the difference in chemical shifts: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) for each proton.

    • Draw the two diastereomers in the extended conformation where the C=O, C-O, and C-CF₃ bonds of the MTPA moiety are eclipsed. The phenyl group of MTPA will lie on the opposite side of the methoxy group.

    • Protons that lie on the same side as the phenyl group in this conformation will be deshielded (positive Δδ), while protons on the side of the methoxy group will be shielded (negative Δδ).

    • By matching the observed pattern of positive and negative Δδ values to the model, the absolute configuration of the original alcohol/amine center can be deduced.

[12]### Comparative Analysis of Key Methods

The choice of method depends heavily on the sample's properties, the stage of research, and available resources.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle X-ray diffraction from a single crystal; anomalous dispersion.[4] Differential absorption of circularly polarized IR light in solution.[2][9] Formation of diastereomers with distinct NMR chemical shifts.
Sample Requirement High-quality single crystal (often difficult to obtain).[1][2] Solution (liquid or solid dissolved); mg scale.Solution; requires derivatization; mg scale.
Sample State Solid (Crystalline)SolutionSolution
Destructive? No (crystal is recovered)No (sample is recovered)Yes (covalent modification)
Confidence Level Unambiguous ("Gold Standard")Very High (with good computational correlation)High (well-established empirical model)
Key Challenge Obtaining a suitable crystal.[7] Access to a VCD spectrometer; computational expertise (DFT).[1] Unambiguous assignment of all ¹H NMR signals; potential for model breakdown.
Time Investment Highly variable (hours to months, depending on crystallization)1-2 days (including computation)~1 day

Conclusion: A Strategic Approach for 3-amino-2,2-dimethylcyclopentan-1-ol

For a novel chiral building block like 3-amino-2,2-dimethylcyclopentan-1-ol, a multi-faceted strategy is often the most robust.

  • Early-Stage Research: When material is scarce and speed is essential, Mosher's Method is an excellent first choice. The presence of both an alcohol and a primary amine provides two handles for derivatization, offering flexibility and internal validation. It is relatively fast, requires standard laboratory equipment (NMR), and provides a high degree of confidence.

  • When Crystallization Fails: If the compound or its derivatives prove difficult to crystallize, Vibrational Circular Dichroism (VCD) becomes the method of choice. It provides a definitive answer from a solution-state sample, which may also be more biologically relevant. The primary investment is in computational time and expertise, but it avoids the often-frustrating process of crystal screening.

[9][10]* For Regulatory Filing and Final Confirmation: Single-Crystal X-ray Crystallography remains the ultimate authority. I[1]f a suitable crystal can be grown, it provides an irrefutable 3D structure that is the benchmark for all other methods. For late-stage development and API characterization, obtaining an X-ray structure is highly desirable and often a regulatory expectation.

By understanding the fundamental principles, workflows, and inherent trade-offs of each technique, researchers can navigate the critical path of stereochemical assignment with confidence, ensuring the integrity and quality of their chiral molecules from the bench to the clinic.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • A Comparative Guide to Validating the Absolute Configur
  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem.
  • DETERMINATION OF ABSOLUTE CONFIGUR
  • Strategies for using NMR spectroscopy to determine absolute configuration.
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Mosher's acid. Wikipedia.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • NMR Chiral solvating agents.
  • Absolute Structure Determin
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • The use of X-ray Crystallography to Determine Absolute Configur
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Classification

Given its chemical structure—a primary amine and a hydroxyl group on a dimethylcyclopentane scaffold—3-amino-2,2-dimethylcyclopentan-1-ol should be handled as a hazardous substance. Amines can be corrosive, flammable, and toxic, while alcohols can be flammable. Therefore, it is prudent to classify this compound as a hazardous chemical waste.[1]

Key Potential Hazards:

  • Corrosivity: Amine groups can be alkaline and may cause skin and eye irritation or burns.[2]

  • Toxicity: Amines can be harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Flammability: While the flashpoint is unknown, similar small organic molecules can be flammable.[3][4]

  • Environmental Hazard: Many organic amines are toxic to aquatic life.[1][5]

Due to these potential hazards, 3-amino-2,2-dimethylcyclopentan-1-ol and any materials contaminated with it must not be disposed of down the drain or in regular trash.[1][6][7]

Personal Protective Equipment (PPE)

Before handling 3-amino-2,2-dimethylcyclopentan-1-ol for disposal, ensure you are wearing the appropriate personal protective equipment (PPE) to prevent exposure.[1][8]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes that could cause serious eye irritation or damage.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which could lead to irritation, burns, or absorption.[1]
Body Protection A lab coat.Protects against contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors.[9]Reduces the risk of respiratory irritation.

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent hazardous reactions and ensure safe disposal.[1][6][10]

Step-by-Step Disposal Protocol:
  • Designate Waste Containers: Use separate, clearly labeled containers for liquid and solid waste. The containers must be made of a material compatible with the chemical waste. The original container is often the best choice for storing the waste.[11]

  • Liquid Waste:

    • Collect all solutions containing 3-amino-2,2-dimethylcyclopentan-1-ol in a dedicated, sealed, and properly labeled hazardous waste container.[8]

    • Do not mix this waste with other incompatible waste streams, such as strong acids or oxidizing agents, to prevent violent reactions.[10][12]

  • Solid Waste:

    • Place any contaminated disposable labware, such as pipette tips, gloves, and paper towels, into a designated solid hazardous waste container.[8]

  • Decontamination of Non-Disposable Labware:

    • Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or isopropanol).

    • Collect this rinsate as hazardous liquid waste.[8]

    • After decontamination, the glassware can be washed using standard laboratory procedures.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("3-amino-2,2-dimethylcyclopentan-1-ol"), and the associated hazards (e.g., "Corrosive," "Toxic").[6][13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1][11]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[14]

  • Consult EHS: Always follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Professional Disposal: Your institution's EHS department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal, which may involve incineration at a licensed facility.[14]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Segregation Segregation & Collection cluster_FinalDisposal Final Disposal A Assess Hazards & Classify Waste B Wear Appropriate PPE A->B C Liquid Waste in Labeled Container B->C D Solid Waste in Labeled Container B->D E Decontaminate Glassware & Collect Rinsate B->E F Store Securely in Designated Area C->F D->F E->F G Arrange Pickup with EHS/Licensed Vendor F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of 3-amino-2,2-dimethylcyclopentan-1-ol.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • Vanderbilt University Medical Center.
  • Physikalisch-Technische Bundesanstalt.
  • National Science Teaching Association. (2024, August 16).
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Benchchem.
  • Thermo Fisher Scientific. (2014, April 21).
  • MSDS of 3-amino-1-methyl-cyclopentanol;hydrochloride. (2026, March 4).
  • Safety Data Sheet: 3-Aminopentane. (2007, April 16).
  • Sigma-Aldrich. (2025, December 8).
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide.
  • Cayman Chemical. (2014, March 27). (1S,3S)
  • CPAChem. (2022, September 27).
  • Sigma-Aldrich. (2025, November 6).
  • 3-Dimethylamino-2,2-dimethyl-1-propanol - SAFETY D
  • Fisher Scientific.

Sources

Personal protective equipment for handling 3-amino-2,2-dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling 3-Amino-2,2-dimethylcyclopentan-1-ol

As a Senior Application Scientist, I frequently oversee the integration of specialized chiral building blocks into drug discovery pipelines. 3-Amino-2,2-dimethylcyclopentan-1-ol (CAS: 1400689-08-8) is a highly valuable bifunctional synthon used in the development of peptidomimetics and complex active pharmaceutical ingredients (APIs). However, its structural advantages—a compact, lipophilic cyclopentyl ring paired with a highly nucleophilic primary amine and a hydroxyl group—also dictate its strict hazard profile. This guide provides a self-validating, field-proven operational framework for the safe handling, dispensing, and disposal of this specific aminoalcohol.

Hazard Causality & Physicochemical Profile

To handle reactive chemicals safely, one must understand the causality behind their reactivity.

  • Corrosivity & Tissue Damage: The primary amine moiety is highly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies lipid bilayers and denatures cellular proteins, leading to severe chemical burns (Hazard Statement H314) and irreversible eye damage (H318) [1].

  • Enhanced Permeability: Unlike simple, highly polar aliphatic amines, the 2,2-dimethylcyclopentyl backbone imparts significant lipophilicity to the molecule. This amphiphilic nature allows the compound to penetrate dermal barriers and standard thin latex gloves much faster than its polar analogs [2].

  • Inhalation Toxicity: Aminoalcohols can exhibit high vapor pressures or form corrosive aerosols during transfer, presenting a severe inhalation risk that can chemically burn the respiratory tract [3].

Table 1: Physicochemical & Hazard Metrics Summary

ParameterSpecification / MetricOperational Implication
Chemical Name 3-amino-2,2-dimethylcyclopentan-1-olBifunctional reactive building block.
CAS Registry Number 1400689-08-8Unique identifier for SDS cross-referencing.
Molecular Weight 129.20 g/mol High volatility potential relative to mass.
Primary Hazard Classes Corrosive (Cat 1B), Eye Damage (Cat 1)Requires absolute prevention of dermal/ocular exposure.
Fume Hood Face Velocity > 100 fpm (0.5 m/s)Mandatory to prevent inhalation of corrosive vapors.
Spill Neutralization Ratio ~1.5 - 2.0 eq. Citric Acid per moleEnsures complete conversion to a non-volatile salt.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a matter of chemical compatibility, not just compliance.

  • Hand Protection: Heavy-duty Nitrile (≥ 0.11 mm) or Butyl Rubber gloves are mandatory. Causality: The lipophilic cyclopentyl ring allows the compound to rapidly permeate and degrade natural rubber (latex). Always inspect gloves for micro-tears before handling[2].

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1/EN 166). If handling volumes >50 mL, a full face shield must be worn over the goggles to prevent irreversible corneal saponification from micro-splashes [3].

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. For spill response outside a hood, a half-mask air-purifying respirator equipped with Organic Vapor (OV) cartridges is required [3].

Standard Operating Procedure: Dispensing & Handling

This step-by-step methodology ensures a closed, self-validating system that minimizes exposure and preserves reagent integrity.

  • Environmental Verification: Confirm the fume hood monitor reads a face velocity of at least 100 fpm. Remove all non-essential clutter to maintain laminar airflow.

  • Atmospheric Control (Optional but Recommended): Purge your reaction flask with dry Nitrogen or Argon. While not strictly pyrophoric, primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts, which degrades the reagent and alters reaction stoichiometry.

  • Dispensing: Use glass, PTFE, or stainless-steel tools. Crucial: Strictly avoid brass, copper, or bronze spatulas and needles. Amines form highly soluble, deeply colored coordination complexes with copper ions, which will permanently contaminate your synthetic pathway.

  • Immediate Decontamination: Post-transfer, immediately rinse all spatulas, syringes, and glassware with a 1M Citric Acid solution. This neutralizes residual amine before it can vaporize, followed by a standard deionized water rinse.

Emergency Protocol: Amine Spill Containment & Neutralization

A spill of 3-amino-2,2-dimethylcyclopentan-1-ol requires immediate, calculated action. The instinct to use water or strong acids must be overridden by chemical logic.

  • Isolate & Evacuate: Clear personnel from a 3-5 meter radius. If the spill is outside the fume hood, the responder must don an OV respirator.

  • Containment: Surround the spill with universal absorbent booms or vermiculite. Do not use water, as it will spread the lipophilic compound and increase the surface area for vaporization.

  • Neutralization (The "Fix"): Liberally cover the spill with a weak solid acid, such as anhydrous citric acid or sodium bisulfate .

    • Causality: This converts the volatile freebase amine into a stable, non-volatile ammonium salt. You must never use strong mineral acids (like HCl or H₂SO₄) for spill neutralization. Strong acids trigger a violent, highly exothermic reaction that will instantly boil the amine, generating a highly toxic and corrosive gas cloud [4].

  • Collection & Validation: Once the reaction subsides and the liquid is absorbed into a sludge, use a non-sparking polypropylene scoop to transfer the material into a hazardous waste bag. Swab the spill zone with moistened pH paper; repeat the weak acid wash until the surface registers a neutral pH (6-7) to validate complete decontamination.

Operational Decision Workflow

Spill_Logic Spill Spill of 3-amino-2,2- dimethylcyclopentan-1-ol Assess Assess Spill Size & Location Spill->Assess Small Inside Fume Hood (< 50 mL) Assess->Small Large Outside Hood or Large Volume Assess->Large Neutralize Apply Weak Solid Acid (Citric Acid / Sodium Bisulfate) Small->Neutralize Evacuate Evacuate Area & Don OV Respirator Large->Evacuate Evacuate->Neutralize Avoid DO NOT use Strong Acids (Prevents Exothermic Vaporization) Neutralize->Avoid Absorb Absorb Neutralized Salt with Inert Matrix Neutralize->Absorb Dispose Dispose as Corrosive Amine Waste Absorb->Dispose

Caption: Operational decision tree for the containment and neutralization of aminoalcohol spills.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.